ent-Montelukast Sodium Salt
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBRXGCXUHRJY-YBGTYPRZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClNNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to ent-Montelukast Sodium Salt: Physicochemical Properties, Analytical Characterization, and Pharmacological Context
Introduction
In the landscape of modern therapeutics, the stereochemical identity of a drug molecule is a cornerstone of its safety and efficacy profile. Montelukast, marketed as Montelukast Sodium (Singulair®), is a potent and selective cysteinyl leukotriene CysLT1 receptor antagonist, widely prescribed for the management of asthma and allergic rhinitis.[1][2] It functions by inhibiting the pro-inflammatory actions of cysteinyl leukotrienes in the airways.[3] The therapeutic activity of Montelukast is exclusively attributed to its (R)-enantiomer.
This guide focuses on the corresponding (S)-enantiomer, ent-Montelukast Sodium Salt (also referred to as Montelukast EP Impurity A).[4][5] As the mirror image of the active pharmaceutical ingredient (API), ent-Montelukast is a critical process-related impurity that must be rigorously monitored and controlled during drug manufacturing.[6][7] Understanding its fundamental properties and the methodologies for its characterization is paramount for researchers, analytical scientists, and drug development professionals to ensure the quality, safety, and therapeutic consistency of Montelukast Sodium. This document provides a detailed examination of the physicochemical properties, analytical protocols for quantification, and the pharmacological context of this specific chiral impurity.
Core Physicochemical Properties
This compound shares the same molecular formula and mass as its therapeutically active (R)-enantiomer but differs in its three-dimensional spatial arrangement. This stereochemical difference, while subtle, is profound in its impact on biological activity. The fundamental properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | sodium 2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | [8] |
| Synonyms | (S)-Montelukast Sodium Salt, Montelukast S-Enantiomer, L-768,232, Montelukast EP Impurity A | [4][5][9][10] |
| CAS Number | 190078-45-6 | [8][10] |
| Molecular Formula | C₃₅H₃₅ClNNaO₃S | [10][11] |
| Molecular Weight | 608.17 g/mol | [10][11] |
| Appearance | Pale Yellow Solid | [8] |
| Solubility | Freely soluble in ethanol, methanol, and water; practically insoluble in acetonitrile. (Data inferred from Montelukast Sodium) | [1] |
| Storage | Refrigerator, Desiccate | [8] |
Stereochemistry and Pharmacological Significance
The therapeutic efficacy of Montelukast is intrinsically linked to its stereochemistry. The molecule possesses a single chiral center at the carbon atom bearing the thioether linkage.[6] The (R)-configuration of this center is essential for high-affinity binding to the CysLT1 receptor.
As an antagonist, (R)-Montelukast blocks the binding of cysteinyl leukotrienes (LTD₄, LTC₄, LTE₄) to the CysLT1 receptor, thereby preventing the downstream signaling cascade that leads to bronchoconstriction, airway edema, and inflammation.[2][12] In contrast, the (S)-enantiomer, ent-Montelukast, exhibits significantly lower binding affinity for the CysLT1 receptor and is considered pharmacologically inactive.[6] Studies in humans have indicated that there is no apparent bioinversion of the active (R)-enantiomer to the inactive (S)-enantiomer in vivo, a critical factor for ensuring predictable therapeutic outcomes.[4][8]
Cysteinyl Leukotriene Signaling Pathway
The mechanism of action of Montelukast underscores the importance of chiral purity. The drug's therapeutic benefit is derived solely from the specific interaction of the R-enantiomer with the CysLT1 receptor.
Analytical Characterization and Control
Given that ent-Montelukast is an undesired chiral impurity, its detection and quantification in the Montelukast Sodium bulk drug are mandated by regulatory bodies following guidelines such as those from the International Conference on Harmonisation (ICH).[6][7] The primary challenge lies in separating the two enantiomers, which possess identical physical and chemical properties in an achiral environment. Chiral chromatography is the definitive technique for this purpose.
Analytical Workflow
A typical workflow for the enantiomeric purity testing of Montelukast Sodium involves sample preparation, chromatographic separation on a chiral stationary phase, detection, and data analysis to determine the percentage of the S-enantiomer.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a representative normal-phase HPLC method for the separation and quantification of ent-Montelukast (S-enantiomer) in Montelukast Sodium. This method is based on techniques reported in the scientific literature.[6][13]
1. Objective: To determine the enantiomeric purity of Montelukast Sodium by quantifying the percentage of the this compound impurity.
2. Materials and Reagents:
-
Montelukast Sodium Reference Standard and Test Sample
-
ent-Montelukast Reference Standard
-
n-Hexane (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Propionic Acid (or Trifluoroacetic Acid, as an additive)
-
Chiral Stationary Phase: A column packed with a cellulose or amylose-based derivative is typically used (e.g., Amylose based AS-H or USP L51 packing).[13][14]
3. Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., Amylose based, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-Hexane and Ethanol. A typical ratio is 85:15 (v/v) with a small percentage of an acid modifier like propionic acid.[13][14]
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: 30°C[13]
-
Injection Volume: 20 µL[13]
-
Diluent: Mobile Phase or Ethanol
4. System Suitability:
-
Rationale: To ensure the chromatographic system is performing adequately for the analysis.
-
Procedure: Prepare a resolution solution containing both Montelukast (R-enantiomer) and ent-Montelukast (S-enantiomer). Inject this solution.
-
Acceptance Criteria: The resolution between the two enantiomer peaks must be greater than 2.0.[6]
5. Sample Preparation:
-
Test Sample: Accurately weigh and dissolve a specified amount of the Montelukast Sodium bulk sample in the diluent to achieve a target concentration (e.g., 1 mg/mL).
-
Reference Standard (for identification): Prepare a solution of ent-Montelukast in the diluent.
6. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the system suitability solution and verify that the resolution criteria are met.
-
Inject the reference standard solution to confirm the retention time of the ent-Montelukast peak.
-
Inject the test sample solution in replicate.
-
The typical elution order is the (R)-enantiomer (Montelukast) followed by the (S)-enantiomer (ent-Montelukast).[14]
7. Calculation:
-
Calculate the percentage of the S-enantiomer impurity using the area normalization method:
-
% S-enantiomer = (Area of S-enantiomer Peak / (Area of R-enantiomer Peak + Area of S-enantiomer Peak)) x 100
-
8. Validation Considerations:
-
This method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision to be considered a self-validating system.[6]
Conclusion
This compound, the (S)-enantiomer of Montelukast, serves as a quintessential example of the importance of stereochemical control in pharmaceutical development and manufacturing. While possessing identical chemical composition to its active counterpart, its different spatial arrangement renders it pharmacologically inert. Its presence as a chiral impurity in the final drug product must be strictly limited to ensure consistent therapeutic efficacy and meet stringent global regulatory standards. The analytical methodologies, particularly chiral HPLC and SFC, are the critical tools that enable scientists to resolve and accurately quantify this impurity, thereby safeguarding the quality and integrity of Montelukast Sodium as a vital medication for patients with respiratory diseases.
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Maddala, V., Kakumani, K., Chimalakonda, K., Polisetty, S., & Ray, P. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 56-61. Available from: [Link]
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Li, Q., et al. (2017). A normal-phase chiral HPLC for determination of montelukast sodium S-enantiomer, A5 and A5 R-enantiomer in montelukast sodium bulk drug. Indian Journal of Pharmaceutical Sciences, 79(5), 816-822. Available from: [Link]
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Wu, A., et al. (2018). Montelukast alleviates inflammation in experimental autoimmune encephalomyelitis by altering Th17 differentiation in a mouse model. Journal of Neuroinflammation, 15(1), 13. Available from: [Link]
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A Comprehensive Technical Guide to ent-Montelukast Sodium Salt: The S-Enantiomer
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of ent-Montelukast Sodium Salt, the inactive S-enantiomer of the widely-used asthma medication, Montelukast. As the control of chiral impurities is a critical aspect of pharmaceutical development and manufacturing, this document details the physicochemical properties, synthesis considerations, and advanced analytical methodologies for the separation and characterization of this specific enantiomer.
Introduction: The Significance of a Chiral Counterpart
Montelukast sodium is a potent and selective cysteinyl leukotriene (CysLT1) receptor antagonist, effectively used in the management of asthma and allergic rhinitis.[1][2][3][4] Its therapeutic action is derived specifically from the (R)-enantiomer. Due to a chiral center at the methane carbon of the thioether side chain, Montelukast exists as a pair of enantiomers.[2] The opposite enantiomer, (S)-Montelukast, formally known as ent-Montelukast, is considered a process-related impurity.
In pharmaceutical chemistry, enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicological profiles.[1][2] The therapeutically active Montelukast has been shown to have superior in vitro and in vivo activity compared to its S-enantiomer.[2] Consequently, international regulatory bodies and pharmacopoeias, guided by principles from the International Conference on Harmonisation (ICH), mandate strict control over the enantiomeric purity of the final drug substance.[2][5] This guide focuses on the technical aspects of identifying, separating, and characterizing this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing reference standards and interpreting analytical data.
| Property | Value | References |
| Chemical Name | sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | [6] |
| Synonym | L 768232, Montelukast EP Impurity A | [6][7][8] |
| CAS Number | 190078-45-6 | [7][9][10] |
| Molecular Formula | C₃₅H₃₅ClNNaO₃S | [7][8][9] |
| Molecular Weight | 608.17 g/mol | [7][8] |
| Appearance | Pale Yellow Solid | [8] |
| Biological Inversion | Studies indicate no apparent bioinversion of Montelukast (R-enantiomer) to its S-enantiomer occurs in humans. | [8][10][11] |
Synthesis and Stereochemical Control
The synthesis of Montelukast is a multi-step process where the formation of the chiral center is a critical step.[12][13][14] Early synthetic routes often required tedious chromatographic purification to isolate the desired R-enantiomer from its undesired S-counterpart.[13][15]
Modern industrial syntheses prioritize stereoselectivity to minimize the formation of ent-Montelukast. This is often achieved through asymmetric reduction of a ketone intermediate. One highly efficient, large-scale method utilizes an engineered ketoreductase enzyme (biocatalysis) to produce the key (S)-alcohol precursor in high yield and with exceptional enantiomeric excess (>99.9% ee), which is then converted to (R)-Montelukast.[14]
The causality behind this choice is clear: introducing stereochemical control early in the synthesis is more efficient and cost-effective than removing a significant percentage of the unwanted enantiomer in the final steps. The presence of ent-Montelukast in the final API is therefore primarily an indicator of the stereoselectivity and control of the manufacturing process.
Analytical Methodologies for Chiral Separation
The quantification of ent-Montelukast as a chiral impurity is a cornerstone of quality control for the Montelukast drug substance. Because enantiomers possess identical physical properties in a non-chiral environment, specialized chiral separation techniques are required.
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
NP-HPLC is a robust and widely validated method for the baseline separation of Montelukast enantiomers. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to different retention times.
Workflow for Chiral HPLC Analysis of Montelukast Enantiomers
Caption: Workflow for the quantification of ent-Montelukast impurity via chiral HPLC.
Exemplary HPLC Protocol:
This protocol is synthesized from validated methods reported in the literature.[2][16] The choice of a polysaccharide-based CSP like the Daicel Chiralpak® AD-H is based on its proven ability to effectively resolve these specific enantiomers.[2][16] The additives TFA and DEA are used to improve peak shape and resolution by minimizing undesirable ionic interactions with the stationary phase.
-
Instrumentation: A standard HPLC system equipped with an isocratic pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: Daicel Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, isopropanol, ethanol, trifluoroacetic acid (TFA), and diethylamine (DEA) in a ratio of 65:15:20:0.1:0.1 (v/v/v/v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a system suitability solution by dissolving the Montelukast sodium sample in the mobile phase solvent mixture and spiking with a known quantity of ent-Montelukast standard to verify resolution.
-
Analysis: Inject the sample and integrate the peak areas. The resolution between the Montelukast and ent-Montelukast peaks should be greater than 2.0 for the system to be considered suitable.[2][16]
Comparative HPLC Methodologies
| Parameter | Method 1 | Method 2 |
| Column | Daicel Chiralpak® AD-H | USP L51 Packing Material (e.g., Chiralpak AS-H) |
| Mobile Phase | n-hexane:isopropanol:ethanol:TFA:DEA (65:15:20:0.1:0.1) | n-hexane, ethanol, and propionic acid |
| Flow Rate | 0.9 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C |
| Detection | 280 nm | 284 nm |
| Reference | Wang D, et al. (2016)[16] | Vadagam N, et al. (2023)[5][17] |
Supercritical Fluid Chromatography (SFC)
For the isolation of ent-Montelukast on a preparative scale, for instance to generate reference material, Supercritical Fluid Chromatography (SFC) offers a significant advantage over HPLC.[1] SFC utilizes supercritical CO₂ as the primary mobile phase, which is non-toxic, non-flammable, and easily removed post-collection. This results in a "greener" and often faster separation process, with reduced consumption of organic solvents.
SFC Isolation and Purification Workflow
Caption: Process flow for the preparative isolation of ent-Montelukast using SFC.
Exemplary SFC Protocol for Isolation:
This protocol is based on a published method for the preparative isolation of the S-enantiomer.[1][18]
-
Instrumentation: A preparative SFC system with pumps for CO₂ and co-solvent, an injector, a preparative-scale column, a detector, a back-pressure regulator, and a fraction collector.
-
Chiral Stationary Phase: Chiralpak AS-H (250 x 30 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ (85%) and Isopropanol (15%).
-
Total Flow Rate: 100 g/min .
-
Back Pressure: 180 bar.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Dissolve the racemic or enantiomerically-enriched Montelukast mixture in a suitable solvent like ethanol to a high concentration (e.g., 10 mg/mL).
-
Collection: Monitor the detector signal and collect the fraction corresponding to the later-eluting S-enantiomer peak.
-
Post-Processing: Evaporate the solvent from the collected fraction to yield the isolated ent-Montelukast. The purity of the isolated material can then be confirmed using analytical HPLC and characterized by spectroscopic techniques (FT-IR, MS, NMR).[1][18]
Conclusion
This compound, the S-enantiomer of Montelukast, serves as a critical quality attribute in the pharmaceutical manufacturing of its parent drug. While pharmacologically much less active, its presence must be carefully monitored and controlled to ensure the safety, efficacy, and consistency of the final medicinal product. The technical protocols outlined in this guide, from stereoselective synthesis considerations to advanced chiral separation by HPLC and SFC, represent the industry-standard approaches for managing this chiral impurity. A thorough understanding of these methodologies is essential for researchers and drug development professionals working in the fields of analytical chemistry, process development, and quality assurance.
References
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HuiCheng Bio. (n.d.). This compound. Retrieved from [Link][8]
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Wang, D., Zhou, C., Wang, X., & Wang, X. (2016). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences, 78(4), 488-495. Retrieved from [Link][16]
-
Maddala, V., Kakumani, K., Chimalakonda, K., Polisetty, S., & Ray, P. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 56-61. Retrieved from [Link][1]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Montelukast Sodium | Montelukast Sodium S-enantiomer | Normal-phase Chiral HPLC | A5 R-enantiomer. Retrieved from [Link][2]
-
Vadagam, N., Haridasyam, S. B., Venkatanarayana, M., & Chinnakadoori, S. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. Chirality, 35(12), 952-965. Retrieved from [Link][5]
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Allschoolabs. (n.d.). This compound - ≥95%, high purity, CAS No.190078-45-6. Retrieved from [Link][11]
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ResearchGate. (2023). Isolation and Characterization of S-Enantiomer in Montelukast. Retrieved from [Link][17]
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Maddala, V., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. Scientific Research Publishing. Retrieved from [Link][18]
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Bernstein, P. R. (2000). Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine, 161(2), S127-S131. Retrieved from [Link][3]
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Liang, J., Lalonde, J., Borup, B., Mitchell, V., Mundorff, E., Trinh, N., ... & Pai, G. G. (2010). Development of a Biocatalytic Process as an Alternative to the (–)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast. Organic Process Research & Development, 14(1), 193-198. Retrieved from [Link][14]
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Health Canada. (2024). NRA-MONTELUKAST - Product Monograph. Retrieved from [Link][4]
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An In-depth Technical Guide to the Molecular Weight and Characterization of ent-Montelukast Sodium Salt
Introduction
ent-Montelukast Sodium Salt is the (S)-enantiomer of Montelukast, a potent and selective cysteinyl leukotriene CysLT1 receptor antagonist.[1][2] While Montelukast (the R-enantiomer) is the therapeutically active agent used in the treatment of asthma and allergic rhinitis, the enantiomer serves as a critical reference standard in pharmaceutical development and quality control.[3] Its primary role is to ensure the stereochemical purity of the active pharmaceutical ingredient (API). The accurate determination of its molecular weight is a foundational step in its characterization, directly impacting everything from purity assessments to quantitative analysis. This guide provides an in-depth examination of the molecular weight of this compound, the causality behind its analytical determination, and a validated protocol for its verification.
Core Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and resulting molecular formula. These properties, in turn, dictate its molecular weight—a critical parameter for all stoichiometric calculations in a research and development setting.
The molecular formula for this compound is C35H35ClNNaO3S.[4][5] Based on this composition, the calculated molecular weight is a cornerstone for its analytical verification. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 190078-46-6 | [1][4][5] |
| Molecular Formula | C35H35ClNNaO3S | [1][4][5][6] |
| Molecular Weight | 608.17 g/mol | [1][5] |
| Monoisotopic Mass | 607.1923871 Da | [4] |
| Appearance | Pale Yellow Solid / White to off-white powder | [4][7] |
| Solubility | Freely soluble in ethanol, methanol, and water. Practically insoluble in acetonitrile. | [7] |
Causality Note: The distinction between molecular weight (average mass of all isotopic forms) and monoisotopic mass (mass of the most abundant isotope) is critical in high-resolution mass spectrometry. While 608.17 g/mol is used for bulk chemical calculations, high-resolution instruments will resolve the monoisotopic mass, providing a more precise and definitive identification of the compound.
The Significance of Molecular Weight in Drug Development
Accurate molecular weight is not merely a data point; it is a linchpin for ensuring the safety, efficacy, and quality of a pharmaceutical product.
-
Identity Confirmation: The primary use of molecular weight is to confirm the identity of the compound. Techniques like mass spectrometry provide an experimental mass that can be matched against the theoretical mass calculated from the molecular formula.
-
Purity Assessment: In pharmaceutical analysis, impurities must be identified and quantified.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to separate a drug from its impurities, with the mass spectrometer providing molecular weight information for each separated peak, aiding in the structural elucidation of unknown degradants or process-related impurities.[8]
-
Quantitative Analysis: All quantitative techniques rely on knowing the precise amount of a substance, which is calculated using its molecular weight. Whether preparing standard solutions for High-Performance Liquid Chromatography (HPLC) calibration curves or determining the yield of a synthesis, the molecular weight is a fundamental component of the calculation.[9][10]
Experimental Verification of Molecular Weight via LC-MS/MS
For a molecule of this complexity, the gold-standard technique for molecular weight verification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers both the separation power of HPLC and the definitive identification capabilities of mass spectrometry.[11][12]
The workflow involves introducing a solution of the analyte into the instrument, where it is ionized (typically via Electrospray Ionization, ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z).
Caption: Workflow for LC-MS/MS analysis of this compound.
Step-by-Step Protocol for LC-MS/MS Analysis
This protocol is designed as a self-validating system for the unambiguous identification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Ammonium Formate (or Ammonium Acetate)
2. Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 10 mL of methanol to create a stock solution of 100 µg/mL.
-
Further dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.
3. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The C18 stationary phase is chosen for its excellent retention and separation of moderately non-polar molecules like Montelukast.
-
Mobile Phase A: 10 mM Ammonium Formate in Water. The buffer is essential for good peak shape and ionization efficiency.[13]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20% B, ramp to 80% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
4. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive. Positive mode is selected to protonate the molecule, forming a positive ion [M+H]+.
-
Analysis:
-
Full Scan (MS1): Scan from m/z 100 to 1000 to detect the parent ion.[8]
-
Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.
-
-
Expected Ions:
-
Parent Ion: In the acidic mobile phase, the sodium salt will dissociate, and the free acid form of Montelukast (MW ≈ 585.18 g/mol ) will be protonated. Therefore, the expected parent ion is [M+H]+ at m/z 586.2 .[13]
-
Key Fragment Ion: A common and stable fragment observed is at m/z 421.2 , resulting from a characteristic cleavage in the molecular structure.[11][14]
-
5. Data Interpretation and System Validation:
-
Confirmation: The presence of a chromatographic peak at the expected retention time with a parent ion m/z of 586.2 in the MS1 scan confirms the presence and molecular weight of the free acid form of the analyte.
-
Trustworthiness: The detection of the specific transition from m/z 586.2 to 421.2 in the MS/MS scan provides an extremely high degree of confidence in the compound's identity, effectively creating a self-validating system that is robust against false positives.
Conclusion
The molecular weight of this compound (608.17 g/mol ) is a fundamental parameter that underpins its use as a critical reference material in pharmaceutical quality control. Its experimental verification, best achieved through a robust and validated LC-MS/MS method, is not merely a procedural step but a cornerstone of scientific integrity in drug development. By understanding the causality behind the analytical choices—from column chemistry to ionization mode—researchers can ensure the unambiguous identification of this enantiomer, thereby guaranteeing the stereochemical purity of the final Montelukast drug product.
References
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Shah, K., & Parmar, V. (2020). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. CHARUSAT JOURNAL, 2(1). Available at: [Link]
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Saeed-ul-Hassan, S., et al. (2013). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. Asian Journal of Chemistry, 25(14). Available at: [Link]
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Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16. Available at: [Link]
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Singh, R. M., et al. (2010). Montelukast | HPLC | Method Development And Validation. Indian Journal of Pharmaceutical Sciences, 72(2), 235-237. Available at: [Link]
-
Singh, R. M., et al. (2010). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 72(2), 235–237. Available at: [Link]
-
ResearchGate. (2016). Mass spectrum of Montelukast sodium (587.1 > 421.18 m/z). Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2022). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Shanmukha Kumar, J. V., et al. (2012). Spectrophotometric determination of montelukast sodium in bulk and pharmaceutical formulations. Der Pharma Chemica, 4(2), 720-724. Available at: [Link]
-
Al-Shehri, M. M., et al. (2015). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. PLoS One, 10(11). Available at: [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Retrieved from [Link]
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H-C. Bio-tech. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Montelukast. PubChem Compound Summary for CID 5281040. Retrieved from [Link].
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U.S. Food and Drug Administration. (n.d.). Singulair (Montelukast Sodium) Label. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Montelukast Sodium. PubChem Compound Summary for CID 23663996. Retrieved from [Link].
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A Technical Guide to the Stereoselective Synthesis of Montelukast and its Enantiomer (ent-Montelukast)
Abstract : This guide provides an in-depth technical overview of the synthetic pathways for Montelukast sodium, a potent and selective cysteinyl leukotriene receptor antagonist. We will dissect the critical stereoselective synthesis of (R)-Montelukast, the commercially available active pharmaceutical ingredient, with a particular focus on the establishment of its single chiral center. The narrative explains the causality behind key experimental choices, from the asymmetric reduction of a core ketone intermediate to the final C-S bond formation with inversion of configuration. Furthermore, this document outlines the necessary modifications to the primary synthesis to produce ent-Montelukast, the (S)-enantiomer. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to support researchers, scientists, and drug development professionals in understanding and applying these synthetic strategies.
Part 1: Introduction to Montelukast
Montelukast is a widely prescribed oral medication for the maintenance treatment of asthma and the relief of seasonal allergic rhinitis.[1] Its therapeutic effect stems from its function as a selective antagonist of the cysteinyl leukotriene D4 (CysLT1) receptor. By blocking the action of leukotrienes, Montelukast mitigates the pro-inflammatory and bronchoconstrictive effects that are hallmarks of asthma and allergic responses.[1]
The molecular structure of Montelukast features a single stereocenter at the carbon atom bearing the thioether linkage. The pharmacologically active isomer is the (R)-enantiomer, which is the active ingredient in the drug Singulair®. The corresponding (S)-enantiomer is referred to as ent-Montelukast.
The synthesis of a single-enantiomer drug like Montelukast presents a significant chemical challenge. The precise three-dimensional arrangement of atoms is critical for its interaction with the target receptor, and the presence of the undesired enantiomer can lead to reduced efficacy or off-target effects. Therefore, developing a robust, scalable, and highly stereoselective synthetic process is paramount for its pharmaceutical production. This guide will explore the key strategies developed to achieve this, focusing on a convergent approach that is both elegant and industrially viable.
Part 2: Retrosynthetic Analysis
A logical approach to designing the synthesis of a complex molecule like Montelukast is through retrosynthesis. By disconnecting the target molecule at key bonds, we can identify simpler, readily available starting materials or key intermediates. The retrosynthetic analysis of Montelukast highlights three primary building blocks and two critical transformations.
The primary disconnection is at the C-S thioether bond, which is formed late in the synthesis via a nucleophilic substitution. This reveals the thiol side chain (II) and a chiral alcohol precursor (IV) , which is activated as a leaving group (e.g., a mesylate). The chiral alcohol within precursor (IV) is the lynchpin of the entire synthesis, as its stereochemistry dictates the final configuration of Montelukast. This alcohol is formed through two key steps: a Grignard reaction on a methyl ester to create the tertiary alcohol, and a highly selective asymmetric reduction of a prochiral ketone (I) to establish the secondary alcohol stereocenter.
Part 3: Synthesis of Key Precursors
The efficiency of the overall synthesis relies on the effective preparation of two key intermediates: the prochiral ketone and the thiol side-chain.
Synthesis of Ketone Intermediate (I)
The central building block, (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate (I) , can be synthesized through various routes. A common industrial approach involves a palladium-catalyzed Heck coupling reaction. For instance, coupling of an allyl alcohol with methyl 2-iodobenzoate can directly assemble the core carbon skeleton.[1] This is followed by an oxidation step to yield the desired keto-ester (I) . The choice of catalysts and reaction conditions is critical to ensure high yield and control of the (E)-olefin geometry.
Synthesis of Thiol Side Chain (II)
The side chain, 1-(mercaptomethyl)cyclopropaneacetic acid (II) , is typically prepared from commercially available diethyl 1,1-cyclopropane dicarboxylate.[1] A standard sequence involves reduction of the diester to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAH4). The diol is then converted to a dimesylate or ditosylate, which undergoes nucleophilic substitution with a thiol equivalent (e.g., sodium hydrosulfide or thioacetate followed by hydrolysis) to introduce the mercapto group. Subsequent oxidation and hydrolysis steps yield the final carboxylic acid side chain (II) .
Part 4: The Core Stereoselective Synthesis
The construction of the final molecule from the key precursors hinges on the precise control of stereochemistry at the secondary alcohol center. The following pathway details the synthesis of (R)-Montelukast, the active drug. The synthesis of (S)-ent-Montelukast requires a simple but critical modification in the first step.
Step 1: Asymmetric Reduction of Ketone (I) to Chiral Alcohol (III)
This is the most critical step for establishing the stereochemistry of the final product. To obtain (R)-Montelukast via the subsequent SN2 inversion, the precursor alcohol must have the (S)-configuration.
Method A: Chiral Borane Reduction (The Merck Process) The original manufacturing process utilized a stoichiometric chiral reducing agent, (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl).[2][3] This reagent is derived from the readily available natural product (-)-α-pinene.
-
Causality : The steric bulk of the isopinocampheyl ligands on the boron atom creates a chiral environment. The ketone substrate approaches the boron-hydride complex from the less sterically hindered face, leading to a directed delivery of the hydride to one specific face of the prochiral carbonyl group. Using (-)-DIP-Cl preferentially delivers the hydride to the Re face of the ketone, resulting in the desired (S)-alcohol.[1][2]
-
For ent-Montelukast : To synthesize the (S)-enantiomer of Montelukast, the (R)-alcohol precursor is required. This is readily achieved by employing (+)-DIP-Cl, which is derived from (+)-α-pinene, in this reduction step.
Method B: Biocatalytic Reduction (The Codexis Process) A more modern, greener, and highly efficient alternative involves the use of an engineered ketoreductase (KRED) enzyme.[4][5][6]
-
Causality & Advantages : KREDs are enzymes that have evolved to perform highly specific reductions. Through a process of directed evolution, a KRED was engineered to reduce the highly water-insoluble ketone (I) with exceptional enantioselectivity (>99.9% ee) to the (S)-alcohol.[2][4] The process operates in a mixture of organic solvents and water at mild temperatures (40-45 °C).[5] It uses isopropanol as the terminal reductant to regenerate the expensive NADPH cofactor in situ, making the process economically viable and atom-efficient.[2] The reaction is often driven to completion by the crystallization of the product from the reaction mixture.[5]
Step 2: Grignard Reaction to form Diol (IV)
The methyl ester of the chiral alcohol (III) is converted to a tertiary alcohol.
-
Causality : This transformation is achieved via a Grignard reaction. Two equivalents of a methyl Grignard reagent (e.g., methyl magnesium chloride, MeMgCl) are required: the first deprotonates the secondary alcohol, and the second adds to the ester carbonyl. The use of a Lewis acid like cerium(III) chloride (CeCl3) is often employed to enhance the reactivity of the Grignard reagent and minimize side reactions, leading to cleaner conversions to the diol (IV) , (S)-1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol.[1][7]
Step 3: Activation of the Secondary Alcohol
For the subsequent nucleophilic substitution, the secondary hydroxyl group must be converted into a good leaving group.
-
Causality : Mesylation with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is the preferred method.[1] This reaction must be conducted at low temperatures (e.g., -25 °C). At higher temperatures, an intramolecular Williamson ether synthesis can occur, where the tertiary alcohol attacks the newly formed mesylate, leading to a cyclic ether impurity.[8] The low temperature kinetically disfavors this side reaction, ensuring a high yield of the desired mesylate.
Step 4: Nucleophilic Substitution (S-Alkylation)
This step forms the crucial C-S bond and, through inversion of configuration, sets the final (R)-stereochemistry of Montelukast.
-
Causality : The thiol side chain (II) is deprotonated twice using a strong base like n-butyllithium (n-BuLi) to form a dilithium salt.[1] This highly nucleophilic dianion then attacks the carbon bearing the mesylate leaving group in a classic SN2 reaction. According to the mechanism of an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in a complete inversion of the stereocenter. Thus, the (S)-configured mesylate is converted to the (R)-configured thioether, yielding Montelukast free acid.[1][8]
Step 5: Purification and Salt Formation
The crude Montelukast free acid is purified and converted to its pharmaceutically acceptable sodium salt.
-
Causality : Direct crystallization of the free acid can be challenging. A common industrial practice is to first form a salt with an organic amine, such as dicyclohexylamine (DCHA).[1] This DCHA salt often has superior crystalline properties, allowing for efficient purification by recrystallization to remove process-related impurities. Following purification, the DCHA salt is broken by treatment with a weak acid. The purified Montelukast free acid is then dissolved in a suitable solvent (e.g., toluene or ethyl acetate) and treated with a sodium source, such as sodium hydroxide or sodium methoxide, to yield the final Montelukast sodium salt, which is isolated as a crystalline solid.[1][9]
Part 5: Data and Protocols
Table 1: Comparison of Asymmetric Reduction Methods for Ketone (I)
| Method | Reagent/Catalyst | Temp. (°C) | Typical ee% | Yield (%) | Key Advantages/Disadvantages |
| Chiral Borane | (-)-DIP-Cl | -25 to 0 | ~95-98%[2] | ~85-95% | Pro: Well-established, reliable. Con: Stoichiometric, corrosive, moisture-sensitive reagent; requires cryogenic temperatures.[2] |
| Biocatalytic | Engineered KRED | 40 to 45 | >99.9%[4] | >95%[5] | Pro: Exceptional selectivity, mild conditions, green, scalable. Con: Requires specific enzyme development.[2][4][5] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Ketone (I) with (-)-DIP-Cl
-
A solution of the ketone intermediate (I) (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-purged reactor.
-
The solution is cooled to -25 °C.
-
A solution of (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl, ~1.5 eq) in THF is added dropwise over 1-2 hours, maintaining the internal temperature below -20 °C.
-
The reaction is stirred at -20 °C for 4-6 hours. Progress is monitored by HPLC until >99% conversion is observed.
-
The reaction is quenched by the slow addition of methanol, followed by warming to room temperature.
-
The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (S)-hydroxy ester (III) , which can be purified by column chromatography or recrystallization.[1]
Protocol 2: C-S Bond Formation and Final Salt Preparation
-
In a nitrogen-purged reactor, a solution of 1-(mercaptomethyl)cyclopropaneacetic acid (II) (1.1 eq) in anhydrous THF is cooled to -15 °C.
-
n-Butyllithium (2.2 eq, 2.5 M in hexanes) is added dropwise, maintaining the temperature below -10 °C. The mixture is stirred for 30 minutes to form the dilithium salt.
-
A solution of the (S)-mesylate intermediate (1.0 eq) in THF is added slowly to the dianion solution at -15 to -5 °C.
-
The reaction is aged at -5 °C for 6-8 hours, with progress monitored by HPLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with 0.5 M tartaric acid solution and then concentrated to an oily residue of crude Montelukast acid.[1]
-
The residue is dissolved in ethyl acetate, and dicyclohexylamine (1.0 eq) is added. The solution is seeded with pure Montelukast DCHA salt and stirred overnight to allow for complete crystallization. The solid is filtered, washed with hexane, and dried.[1]
-
The purified DCHA salt is suspended in toluene and water. The pH is adjusted to ~4.5 with acetic acid to liberate the free acid into the organic layer.
-
The organic layer is separated, washed with water, and then treated with a stoichiometric amount of sodium hydroxide (1.0 M aqueous solution) or sodium methoxide in methanol.
-
Water is removed by azeotropic distillation. The resulting solution is concentrated, and acetonitrile is added to induce crystallization. The slurry is aged, filtered, and dried under vacuum to afford the final (R)-Montelukast sodium salt as a white to off-white crystalline solid.[1]
Part 7: References
-
Scalable biocatalytic process for asymmetric reduction in the production of montelukast. (2010). Vertex AI Search.
-
An Enantioselective Formal Synthesis of Montelukast Sodium. (2015). ACS Publications. [Link]
-
Development of a Biocatalytic Process as an Alternative to the (−)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast. (2010). ACS Publications. [Link]
-
Process for the preparation of montelukast and its salts. (Patent EP1812394B1). Google Patents.
-
Synthesis of Montelukast. (2017). In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Royal Society of Chemistry. [Link]
-
Process for the preparation of montelukast and its salts. (Patent WO2006008751A2). Google Patents.
-
An enantioselective formal synthesis of montelukast sodium. (2015). Semantic Scholar. [Link]
-
Synthesis of Montelukast. (2010). Thieme Chemistry. [Link]
-
New and Practical Synthesis of Montelukast Sodium, an Antiasthmatic Drug. (2013). Synthetic Communications. [Link]
-
Development of a Biocatalytic Process as an Alternative to the (−)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast. (2010). Semantic Scholar. [Link]
-
Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. (2018). Sciforum. [Link]
-
Process for the preparation of montelukast sodium. (Patent WO2012020271A1). Google Patents.
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- 6. [PDF] Development of a Biocatalytic Process as an Alternative to the (−)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast | Semantic Scholar [semanticscholar.org]
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- 9. sciforum.net [sciforum.net]
The Unwanted Mirror Image: A Technical Guide to the Discovery and Characterization of ent-Montelukast Sodium Salt
Abstract
This technical guide provides an in-depth exploration of ent-Montelukast sodium salt, the enantiomeric counterpart to the widely prescribed anti-asthmatic drug, Montelukast. The "discovery" of ent-Montelukast is not a story of therapeutic pursuit but one of necessity born from the principles of stereochemistry in drug development. As the inactive (S)-enantiomer, it represents a critical chiral impurity that must be meticulously controlled to ensure the safety and efficacy of the active (R)-enantiomer, Montelukast. This whitepaper details the stereoselective synthetic pathways that can lead to the formation of ent-Montelukast, outlines advanced analytical methodologies for its separation and quantification, and discusses its pharmacological significance, or lack thereof, in the context of cysteinyl leukotriene receptor antagonism. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and quality control of chiral pharmaceuticals.
Introduction: The Significance of Chirality in Montelukast Therapy
Montelukast sodium is a potent and selective antagonist of the cysteinyl leukotriene CysLT1 receptor, effectively blocking the pro-inflammatory and bronchoconstrictive effects of leukotriene D4 (LTD4)[1][2][3]. Marketed under names like Singulair®, it is a cornerstone in the management of asthma and allergic rhinitis[3][4]. The therapeutic activity of Montelukast resides exclusively in its (R)-enantiomer. Consequently, its mirror image, the (S)-enantiomer or ent-Montelukast, is considered a process-related impurity.
The International Conference on Harmonisation (ICH) guidelines, along with regulatory bodies like the European Pharmacopoeia, mandate strict control over enantiomeric impurities[5][6]. The European Pharmacopoeia, for instance, specifies a limit of not more than 0.2% for the S-enantiomer in Montelukast sodium bulk drug substance[6]. This stringent requirement underscores the necessity for robust synthetic and analytical strategies to isolate, quantify, and minimize the presence of ent-Montelukast. In-vitro and in-vivo studies have confirmed that the desired LTD4 receptor antagonist activity of Montelukast is superior to its S-enantiomer, highlighting the importance of enantiomeric purity for therapeutic efficacy[5].
This guide delves into the technical aspects of ent-Montelukast, from its logical synthesis based on established enantioselective routes to its rigorous characterization.
Enantioselective Synthesis: A Tale of Two Enantiomers
The synthesis of ent-Montelukast is intrinsically linked to the enantioselective synthesis of Montelukast itself. The core challenge in producing enantiomerically pure Montelukast is the stereoselective creation of the chiral center at the benzylic carbon bearing the sulfur atom. Modern synthetic routes achieve this primarily through the asymmetric reduction of a prochiral ketone intermediate.
A prominent strategy involves the use of chiral catalysts, such as Ruthenium-based complexes, to facilitate highly enantioselective hydrogenation. For the synthesis of the active (R)-Montelukast, a catalyst like ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂ has been shown to produce the desired (R)-alcohol precursor with high enantiomeric excess (ee)[7].
Logically, the synthesis of ent-Montelukast can be achieved by employing the opposite enantiomer of the chiral catalyst. Using a hypothetical ((S)-Xyl-BINAP)((S,S)-DPEN)RuCl₂ catalyst would direct the hydrogenation to yield the (S)-alcohol precursor, which can then be carried forward to produce ent-Montelukast.
Experimental Protocol: Hypothetical Synthesis of ent-Montelukast
The following protocol is a logical adaptation of published syntheses for Montelukast[7][8] to produce the (S)-enantiomer.
Step 1: Asymmetric Hydrogenation of Prochiral Ketone
-
To a solution of the prochiral ketone intermediate in an appropriate solvent (e.g., degassed methanol), add the (S)-chiral ruthenium catalyst (e.g., ((S)-Xyl-BINAP)((S,S)-DPEN)RuCl₂) under an inert atmosphere (e.g., Argon).
-
Pressurize the reaction vessel with hydrogen gas.
-
Stir the mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, carefully vent the hydrogen gas and concentrate the mixture under reduced pressure.
-
Purify the resulting crude (S)-alcohol precursor using column chromatography.
Step 2: Mesylation of the (S)-Alcohol
-
Dissolve the purified (S)-alcohol in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath.
-
Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate to yield the (S)-mesylate intermediate.
Step 3: Thiol Coupling and Salt Formation
-
In an inert atmosphere, react the (S)-mesylate intermediate with 1-(mercaptomethyl)cyclopropaneacetic acid in the presence of a suitable base (e.g., cesium carbonate) in a solvent like DMF.
-
After the reaction is complete, perform an acidic workup to isolate the ent-Montelukast free acid.
-
Dissolve the purified free acid in a suitable solvent system (e.g., ethanol/water).
-
Add a stoichiometric amount of sodium hydroxide solution.
-
Concentrate the solution and dry the resulting solid under vacuum to yield this compound as a white to off-white powder[4][8].
Analytical Characterization and Separation
The identical physical and chemical properties of enantiomers make their separation and quantification a significant challenge. Advanced analytical techniques are required to resolve Montelukast from its unwanted enantiomer.
Chiral Chromatography (HPLC & SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the gold-standard methods for separating enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have proven highly effective.
A key advantage of SFC is its use of supercritical CO₂ as the main mobile phase component, which reduces solvent consumption and can lead to faster, more efficient separations[9].
Table 1: Comparative Chromatographic Conditions for Enantiomer Separation
| Parameter | Chiral HPLC Method | Chiral SFC Method |
| Column | Daicel Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[5] | Chiralpak AS-H (250 x 30 mm, 5 µm)[9][10] |
| Mobile Phase | n-hexane:isopropanol:ethanol:DEA:TFA (65:15:20:0.1:0.1 v/v)[5] | Supercritical CO₂: 2-Propanol (85:15 v/v)[9][10] |
| Flow Rate | 0.9 mL/min[5] | 100 g/min (preparative)[9][10] |
| Detection (UV) | 283.5 nm[11] | 230 nm[9][10] |
| Column Temp. | 30°C[6] | 25°C[10] |
| Resolution (Rₛ) | > 2.0[5] | > 1.5[12] |
| Elution Order | (R)-Montelukast then (S)-ent-Montelukast | (R)-Montelukast then (S)-ent-Montelukast[10] |
| Typical Rₜ | R-isomer: ~10.6 min; S-isomer: ~12.5 min (analytical scale)[10] | Not specified for analytical scale in sources |
NMR Spectroscopy with Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric purity without the need for chromatographic separation. In the presence of a chiral solvating agent (CSA), enantiomers form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate, distinguishable signals in the ¹H NMR spectrum[7][13].
For Montelukast, several CSAs have been successfully evaluated. (-)-Cinchonidine was found to be highly effective for in-process monitoring, while (S)-BINOL was established for the final sodium salt product[7][13]. The magnitude of the chemical shift non-equivalence (Δδ) allows for the direct quantification of the minor enantiomer.
Protocol: ¹H NMR for Enantiomeric Purity using (S)-BINOL
-
Accurately weigh the Montelukast sodium sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Add a molar excess of the chiral solvating agent, (S)-BINOL, to the NMR tube.
-
Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).
-
Identify a well-resolved proton signal that exhibits clear splitting into two distinct peaks, corresponding to the diastereomeric complexes of the (R) and (S) enantiomers.
-
Carefully integrate the signals corresponding to both enantiomers.
-
Calculate the percentage of ent-Montelukast using the formula: % ent-Montelukast = [Integral(S) / (Integral(R) + Integral(S))] * 100
Pharmacological and Toxicological Profile
The pharmacological profile of ent-Montelukast is primarily defined by its lack of desired activity. The therapeutic benefit of Montelukast is derived from its high-affinity, selective antagonism of the CysLT1 receptor[1][14]. Research indicates that this stereoselectivity is critical; the (R)-enantiomer possesses superior activity compared to the (S)-enantiomer[5].
While comprehensive, independent toxicological studies on pure ent-Montelukast are not widely published, it is generally considered to be without the therapeutic benefits of its counterpart[10]. The primary concern with its presence is not overt toxicity at low levels but rather the dilution of the therapeutically active agent and the failure to meet regulatory standards for drug purity. The principle of minimizing patient exposure to any substance that does not contribute to the therapeutic effect is a cornerstone of pharmaceutical development.
Conclusion
The study of this compound is a quintessential example of the importance of stereochemistry in modern drug design and manufacturing. Its "discovery" as a critical process impurity has driven the development of sophisticated enantioselective synthetic routes and highly sensitive analytical methods. For drug development professionals, the ability to synthesize, isolate, and characterize this unwanted enantiomer is not merely an academic exercise but a regulatory and clinical necessity. The protocols and insights provided in this guide serve as a technical resource for ensuring the enantiomeric purity, and thus the ultimate safety and efficacy, of Montelukast.
References
-
Bollikonda, S., Mohanarangam, S., Jinna, R. R., et al. (2015). An Enantioselective Formal Synthesis of Montelukast Sodium. The Journal of Organic Chemistry, 80(9), 3891–3901. [Link]
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Capra, V., et al. (2006). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. British Journal of Pharmacology, 148(8), 1163–1173. [Link]
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Council for Innovative Research. (2013). A New Validated Stability Indicating SFC Method for the Enantiomeric Separation of Montelukast in Bulk and Pharmaceutical Dosage Forms. Journal of Advances in Chemistry, 4(3). [Link]
-
Maddala, V., Kakumani, K., Chimalakonda, K., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4(1), 56-61. [Link]
-
Patel, R. B., et al. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. Chirality, 35(12), 952-965. [Link]
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Pawar, S., et al. (2023). Montelukast: Pharmacology, Safety, Tolerability and Efficacy. ResearchGate. [Link]
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Pinga, E. C. (2021). Montelukast. StatPearls. [Link]
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Sunil Kumar, I.V., Anjaneyulu, G.S.R., & Hima Bindu, V. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(11), 4536-4546. [Link]
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Aharony, D. (1998). Pharmacology of leukotriene receptor antagonists. American Journal of Respiratory and Critical Care Medicine, 157(6 Pt 2), S214-9. [Link]
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Jones, T. R., et al. (1996). Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology, 73(2), 191-201. [Link]
-
Wikipedia contributors. (2024). Cysteinyl-leukotriene type 1 receptor antagonists. Wikipedia. [Link]
-
Wang, D., et al. (2016). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences, 78(5), 636-643. [Link]
-
Wikipedia contributors. (2024). Montelukast. Wikipedia. [Link]
-
Redondo, J., Capdevila, A., & Ciudad, S. (2013). Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy. Chirality, 25(10), 650-6. [Link]
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Maddala, V., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. ResearchGate. [Link]
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Maddala, V., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. Scientific Research Publishing. [Link]
-
Jones, T. R., et al. (1995). Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology. [Link]
-
U.S. Food and Drug Administration. (2008). Singulair (Montelukast Sodium) Label. [Link]
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Wang, D., et al. (2016). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences. [Link]
-
White, J. D., & Shaw, S. (2015). Iron catalyzed enantioselective sulfa-Michael addition: A four-step synthesis of the anti-asthma agent Montelukast. ResearchGate. [Link]
- Google Patents. (2013).
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Preliminary Biological Screening of ent-Montelukast Sodium Salt: A Technical Guide for Drug Development Professionals
Introduction
Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), widely prescribed for the management of asthma and allergic rhinitis.[1][2] It functions by blocking the pro-inflammatory actions of cysteinyl leukotrienes (CysLTs), such as LTD4, thereby mitigating bronchoconstriction, inflammation, and mucus production in the airways.[1][3] Montelukast is the (R)-enantiomer of the molecule. Its counterpart, ent-Montelukast, is the (S)-enantiomer and is often considered a chiral impurity in the synthesis of the active pharmaceutical ingredient. Understanding the biological profile of ent-Montelukast is crucial for quality control, safety assessment, and regulatory compliance.
This in-depth technical guide provides a comprehensive framework for the preliminary biological screening of ent-Montelukast sodium salt. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to evaluating its pharmacological activity and safety profile. The guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols.
Guiding Principle: A Phased Approach to Biological Characterization
The preliminary biological screening of ent-Montelukast is structured as a phased investigation. This begins with fundamental in vitro assays to determine its primary pharmacological activity at the molecular target, the CysLT1 receptor. Following this, cellular assays will assess its functional consequences. In parallel, in vitro safety pharmacology studies will be conducted to identify any potential off-target liabilities at an early stage. Finally, a preliminary in vivo assessment will provide insights into its potential for eliciting a biological response in a complex physiological system and its acute toxicity profile. This phased approach ensures a systematic and resource-efficient evaluation.
Part 1: Primary Pharmacology – Interrogation of CysLT1 Receptor Interaction
The initial and most critical step is to determine if ent-Montelukast interacts with its intended pharmacological target, the CysLT1 receptor. This is achieved through a series of in vitro assays that assess binding affinity and functional antagonism.
CysLT1 Receptor Binding Assay
Rationale: This assay directly measures the affinity of ent-Montelukast for the CysLT1 receptor. A radioligand competition binding assay is the gold standard for this purpose. The principle relies on the competition between a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]-LTD₄) and varying concentrations of the unlabeled test compound (ent-Montelukast) for binding to the receptor. A high binding affinity of the test compound will result in the displacement of the radioligand at lower concentrations.
Expected Outcome: As the inactive enantiomer, ent-Montelukast is expected to exhibit significantly lower binding affinity for the CysLT1 receptor compared to Montelukast. This would be reflected in a much higher inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) value.
Experimental Protocol: CysLT1 Receptor Radioligand Binding Assay
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Leukotriene D4 ([³H]-LTD₄).
-
Unlabeled ligands: this compound, Montelukast Sodium Salt (as a positive control), and a potent, structurally distinct CysLT1 receptor antagonist for determining non-specific binding (e.g., Pranlukast).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Wash buffer: Ice-cold binding buffer.
-
96-well filter plates with glass fiber filters (GF/C).
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of ent-Montelukast and Montelukast in the binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled competitor (for non-specific binding).
-
50 µL of the test compound (ent-Montelukast) or control (Montelukast) at various concentrations.
-
50 µL of [³H]-LTD₄ at a concentration close to its dissociation constant (Kd).
-
100 µL of the CysLT1 receptor-containing membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the GF/C filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Rationale: The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[4][5] A calcium mobilization assay functionally assesses the ability of ent-Montelukast to antagonize this signaling cascade. This is a crucial step to confirm that the binding (or lack thereof) observed in the previous assay translates to a functional cellular response. The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput method for this purpose.[6][7][8][9][10]
Expected Outcome: Consistent with low binding affinity, ent-Montelukast is expected to be a very weak or inactive antagonist of LTD₄-induced calcium mobilization. In contrast, Montelukast should demonstrate potent, concentration-dependent inhibition.
Experimental Protocol: FLIPR-based Calcium Mobilization Assay
-
Materials:
-
A cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive fluorescent dye like Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Leukotriene D4 (LTD₄).
-
Antagonists: this compound and Montelukast Sodium Salt.
-
96- or 384-well black-walled, clear-bottom cell culture plates.
-
FLIPR instrument.
-
-
Procedure:
-
Seed the CysLT1-expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading buffer. Incubate for 1 hour at 37°C.
-
During the incubation, prepare serial dilutions of ent-Montelukast and Montelukast in the assay buffer.
-
Prepare the LTD₄ agonist solution at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay protocol:
-
Establish a baseline fluorescence reading.
-
Add the antagonist solutions (ent-Montelukast or Montelukast) and incubate for a predetermined period (e.g., 15-30 minutes).
-
Add the LTD₄ agonist solution.
-
Record the fluorescence signal over time.
-
-
Analyze the data by measuring the peak fluorescence response after agonist addition.
-
Calculate the percentage of inhibition of the LTD₄-induced calcium response for each concentration of the antagonist.
-
Determine the IC50 values by non-linear regression analysis.
-
CysLT1 Receptor Signaling Pathway
Caption: CysLT1 Receptor Signaling Pathway.
Part 2: Cellular Functional Assay – Mast Cell Degranulation
Rationale: Mast cells are key effector cells in allergic inflammation and express CysLT1 receptors.[5] Upon activation, they release a variety of inflammatory mediators, including histamine and β-hexosaminidase, through a process called degranulation. This assay assesses the ability of ent-Montelukast to inhibit antigen-induced mast cell degranulation, providing a more physiologically relevant measure of its potential anti-inflammatory activity.
Expected Outcome: Given its anticipated lack of activity at the CysLT1 receptor, ent-Montelukast is not expected to significantly inhibit mast cell degranulation.
Experimental Protocol: β-Hexosaminidase Release Assay
-
Materials:
-
Mast cell line (e.g., RBL-2H3 cells) or primary mast cells.
-
Anti-DNP IgE antibody.
-
DNP-HSA antigen.
-
Tyrode's buffer.
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Stop solution: 0.1 M carbonate buffer, pH 10.5.
-
Triton X-100 (for cell lysis).
-
This compound and Montelukast Sodium Salt.
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Sensitize mast cells with anti-DNP IgE overnight.
-
Wash the cells to remove unbound IgE and resuspend in Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of ent-Montelukast or Montelukast for 15-30 minutes at 37°C.
-
Induce degranulation by adding DNP-HSA antigen. Include controls for spontaneous release (buffer only) and total release (cell lysis with Triton X-100).
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the pNAG substrate to the supernatant and incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
-
Determine the IC50 values for the inhibition of degranulation.
-
Part 3: In Vivo Pharmacology – Murine Model of Allergic Airway Inflammation
Rationale: To assess the potential physiological relevance of the in vitro findings, an in vivo model of allergic asthma is employed. The ovalbumin (OVA)-induced model in mice is a well-established and widely used model that recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.[11][12][13][14][15] This model allows for the evaluation of the therapeutic potential of ent-Montelukast in a complex biological system.
Expected Outcome: Consistent with the in vitro data, ent-Montelukast is not expected to significantly attenuate the cardinal features of asthma in the OVA-induced mouse model.
Experimental Protocol: Ovalbumin-Induced Allergic Airway Inflammation
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Sensitization and Challenge Protocol:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.[13]
-
Challenge: On days 24, 25, and 26, challenge the mice with an aerosolized solution of 1% OVA in saline for 30 minutes.[12][13]
-
Treatment: Administer ent-Montelukast, Montelukast (positive control), or vehicle (e.g., saline) orally or intraperitoneally 1 hour before each OVA challenge.
-
-
Endpoints (assessed 24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of inhaled methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Perform a BAL to collect airway inflammatory cells.
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.
-
-
Lung Histology:
-
Perfuse and fix the lungs.
-
Embed the lung tissue in paraffin and prepare sections.
-
Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
-
Experimental Workflow for In Vivo Asthma Model
Caption: Workflow for the Ovalbumin-Induced Murine Asthma Model.
Part 4: Preliminary Safety and Toxicity Assessment
A preliminary safety assessment is essential to identify potential liabilities early in the development process. This involves a combination of in vitro and in vivo studies.
In Vitro Safety Pharmacology
Rationale: In vitro safety pharmacology assays are designed to detect potential adverse effects on major physiological systems. A key assay for cardiac safety is the hERG patch-clamp assay, which assesses the potential of a compound to block the hERG potassium channel, an effect associated with the risk of drug-induced QT prolongation and Torsades de Pointes.[16][17]
Expected Outcome: ent-Montelukast is not expected to show significant inhibition of the hERG channel at concentrations well above its anticipated inactive concentrations at the CysLT1 receptor.
Experimental Protocol: hERG Manual Patch-Clamp Assay
-
Materials:
-
A cell line stably expressing the human hERG channel (e.g., CHO or HEK293 cells).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Intracellular and extracellular recording solutions.
-
This compound and a known hERG blocker as a positive control (e.g., E-4031).
-
-
Procedure:
-
Culture the hERG-expressing cells to an appropriate density.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents.
-
After establishing a stable baseline current, perfuse the cell with the vehicle control.
-
Apply increasing concentrations of ent-Montelukast to the cell and record the hERG current at each concentration.
-
Apply the positive control to confirm the sensitivity of the assay.
-
Measure the peak tail current at each concentration and calculate the percentage of inhibition.
-
Determine the IC50 value for hERG channel inhibition.
-
In Vivo Acute Oral Toxicity Study
Rationale: An acute oral toxicity study provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[18][19][20][21][22]
Expected Outcome: ent-Montelukast is expected to have a low acute toxicity profile, with a high LD50 value.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animals: Female Wistar rats (nulliparous and non-pregnant).
-
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of ent-Montelukast by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observe the animals closely for the first few hours after dosing and then daily for 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights at the start of the study and weekly thereafter.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
The dosing procedure is stepwise, and the outcome of the first dose group determines the dose for the next group, if necessary. The classification of toxicity is based on the number of mortalities observed at specific dose levels.
-
Data Presentation and Interpretation
All quantitative data from the in vitro and in vivo studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Pharmacology Data for ent-Montelukast
| Assay | Parameter | Montelukast (Positive Control) | ent-Montelukast |
| CysLT1 Receptor Binding | Ki (nM) | ~0.2 - 5 | >10,000 |
| Calcium Mobilization | IC50 (nM) | ~5 - 20 | >10,000 |
| Mast Cell Degranulation | IC50 (µM) | ~0.1 - 1 | >100 |
Table 2: Summary of Preliminary Safety Data for ent-Montelukast
| Assay | Parameter | Result |
| hERG Patch-Clamp | IC50 (µM) | >30 |
| Acute Oral Toxicity (OECD 423) | LD50 (mg/kg) | >2000 |
Conclusion
This technical guide outlines a systematic and robust approach for the preliminary biological screening of this compound. The proposed screening cascade, from in vitro target engagement and functional assays to in vivo pharmacology and safety assessments, provides a comprehensive initial characterization of this enantiomer. The expected outcomes are that ent-Montelukast will demonstrate negligible activity at the CysLT1 receptor and a favorable preliminary safety profile. These findings are critical for establishing the quality and safety attributes of Montelukast as an active pharmaceutical ingredient and for fulfilling regulatory requirements. The provided protocols and workflows are designed to be adaptable and can be tailored to the specific needs and resources of the research and development team.
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- FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S)
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Methodological & Application
Application Note: High-Fidelity Analytical Strategies for the Chiral Integrity of Montelukast Sodium
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analytical determination of ent-Montelukast, the unwanted (S)-enantiomer of Montelukast sodium. As a critical quality attribute, the enantiomeric purity of Montelukast sodium, a potent and selective cysteinyl leukotriene receptor antagonist, is paramount to its therapeutic efficacy and safety. This document delineates robust analytical methodologies, primarily focusing on chiral High-Performance Liquid Chromatography (HPLC), while also exploring alternative techniques such as Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols suitable for implementation in a quality control or research environment, and discuss the regulatory framework governing stereoisomeric impurities.
Introduction: The Imperative of Chiral Purity in Montelukast
Montelukast is a chiral molecule, with its therapeutic activity residing in the (R)-enantiomer. The opposite enantiomer, ent-Montelukast or the (S)-enantiomer, is considered a process impurity and must be strictly controlled. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the development of stereoisomeric drugs, emphasizing the need for stereochemically specific identity tests and selective assay methods.[1][2][3] The FDA's policy underscores that the stereoisomeric composition of a drug should be known and controlled to ensure its identity, strength, quality, and purity.[1] This necessitates the development and validation of sensitive and specific analytical methods to detect and quantify the (S)-enantiomer in both the active pharmaceutical ingredient (API) and the final drug product.
The rationale for this stringent control lies in the differential pharmacological and toxicological profiles that enantiomers can exhibit. While one enantiomer may be therapeutically active, the other could be inactive, less active, or even contribute to adverse effects.[1] Therefore, ensuring the chiral integrity of Montelukast sodium is not merely a matter of regulatory compliance but a fundamental aspect of patient safety and drug efficacy.
This application note will serve as a practical guide for researchers, analytical scientists, and drug development professionals, providing the foundational knowledge and actionable protocols to confidently assess the enantiomeric purity of Montelukast sodium.
Analytical Methodologies: A Comparative Overview
The separation and quantification of enantiomers pose a significant analytical challenge due to their identical physical and chemical properties in an achiral environment.[1] Consequently, specialized chiral techniques are required. The primary methods employed for the analysis of ent-Montelukast are chiral HPLC, SFC, and NMR spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for the determination of enantiomeric purity of Montelukast sodium, as reflected in pharmacopeial monographs and peer-reviewed literature.[4][5][6][7][8] The principle of chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Causality of Method Parameters:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Daicel Chiralpak® series), are commonly used and have demonstrated excellent resolving power for Montelukast enantiomers.[4][9] These CSPs form transient diastereomeric complexes with the enantiomers through a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance, resulting in their separation.
-
Mobile Phase: Normal-phase chromatography, typically employing a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol, is the preferred mode for this separation.[4][8][9] The composition of the mobile phase is optimized to achieve the best balance between resolution and analysis time. Additives like trifluoroacetic acid (TFA) and diethylamine (DEA) are often included in small quantities to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[8]
-
Detection: UV detection is commonly used, with the wavelength set at a maximum absorbance for Montelukast, typically around 280 nm or 238 nm, to ensure high sensitivity.[4][5][7]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to normal-phase HPLC for chiral separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.
Advantages of SFC:
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations without compromising resolution.
-
Reduced Solvent Consumption: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[10][11][12]
-
Efficiency: SFC often provides higher chromatographic efficiency compared to HPLC.
For Montelukast, SFC methods have been successfully developed using polysaccharide-based chiral columns, demonstrating excellent separation of the enantiomers in a shorter time frame than traditional HPLC methods.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach for determining enantiomeric purity. In the presence of a chiral solvating agent (CSA), the enantiomers of Montelukast can form diastereomeric complexes, which exhibit different chemical shifts in the NMR spectrum.[13][14] This allows for the direct detection and quantification of the unwanted (S)-enantiomer. While generally less sensitive than chromatographic methods, NMR provides a rapid and valuable tool for "in-process" monitoring of optical purity without the need for extensive sample preparation.[13]
Experimental Protocols
This section provides detailed, step-by-step protocols for the determination of ent-Montelukast in Montelukast sodium bulk drug substance.
Protocol 1: Chiral HPLC Method (Based on Published Literature)
This protocol is a composite method derived from validated procedures in the scientific literature, offering high sensitivity and robustness.[4][9]
Workflow Diagram:
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of ent-Montelukast Sodium Salt in Cell Culture Studies
Introduction: The Importance of a Chiral Control
In the landscape of cellular signaling and drug development, specificity is paramount. Montelukast, the (R)-enantiomer, is a well-established and potent selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[1][2][3] It effectively blocks the inflammatory cascade initiated by cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are lipid mediators central to inflammatory processes like asthma and allergic rhinitis.[1][4][5]
However, to rigorously validate that the observed biological effects of Montelukast in an in vitro setting are indeed due to its specific antagonism of the CysLT1 receptor, a proper negative control is not just recommended—it is essential. This is the critical role of ent-Montelukast Sodium Salt , the (S)-enantiomer of Montelukast.[6][7] Due to its stereochemistry, ent-Montelukast exhibits a vastly inferior binding affinity and antagonist activity at the CysLT1 receptor compared to its pharmacologically active (R)-enantiomer.[6][8]
This application guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of this compound as a negative control to ensure the scientific integrity and specificity of cell culture studies involving Montelukast.
Mechanistic Rationale: Validating CysLT1 Receptor-Specific Effects
The cysteinyl leukotrienes mediate their pro-inflammatory effects by binding to G-protein-coupled receptors, primarily CysLT1R.[9] This binding triggers a cascade of intracellular events leading to bronchoconstriction, increased vascular permeability, and immune cell recruitment.[1][2] Montelukast competitively inhibits this interaction.[10]
An ideal negative control should be structurally similar to the active compound but lack the specific activity being investigated. ent-Montelukast fits this description perfectly. By treating cells in parallel with Montelukast and ent-Montelukast, researchers can dissect the observed effects:
-
A CysLT1-Mediated Effect: The biological effect is observed in cells treated with Montelukast but is absent or significantly diminished in cells treated with ent-Montelukast at the same concentration.
-
An Off-Target or Non-Specific Effect: The biological effect is observed with both Montelukast and ent-Montelukast, suggesting the mechanism is independent of CysLT1 receptor antagonism.
The following diagram illustrates the cysteinyl leukotriene signaling pathway and the differential action of the two enantiomers.
Reagent Preparation and Handling
Proper preparation of this compound is critical for reproducible results. The compound is a hygroscopic, white to off-white powder.[11]
| Property | Value | Source |
| Synonym | (S)-Montelukast Sodium Salt | |
| CAS Number | 190078-45-6 | |
| Molecular Formula | C₃₅H₃₅ClNNaO₃S | [11] |
| Molecular Weight | 608.18 g/mol | [11] |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, Ethanol (~30 mg/mL), and Water (~10 mg/mL) | [12] |
| Storage | Store at -20°C, protected from light and moisture. | [12] |
Protocol 1: Preparation of a 10 mM Stock Solution
Causality: A high-concentration stock solution in an organic solvent like DMSO or ethanol prevents degradation and allows for minimal solvent concentration in the final cell culture medium, avoiding solvent-induced cytotoxicity.
-
Calculate Required Mass: For 1 mL of a 10 mM stock solution, calculate the mass needed: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 608.18 g/mol * (1000 mg / 1 g) = 6.08 mg
-
Weigh Compound: Accurately weigh approximately 6.08 mg of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity, sterile DMSO or 100% Ethanol to the tube.[12] Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solution Caveat: While soluble in water, aqueous solutions are less stable and not recommended for long-term storage. Prepare fresh dilutions in culture media from the organic stock solution for each experiment.[12]
Experimental Design and Protocols
The following workflow is fundamental for using ent-Montelukast to validate experimental findings.
Protocol 2: Determining Working Concentration and Cytotoxicity
Causality: Before testing for efficacy, it is crucial to establish a concentration range that is non-toxic to the cells. High concentrations of Montelukast (e.g., 50-100 µM) have been shown to induce cytotoxicity in some cell lines like microglial HAPI and SH-SY5Y cells.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilutions: Prepare serial dilutions of both Montelukast and ent-Montelukast in complete culture medium. A common starting range is 0.1 µM to 100 µM.[13][14][15] Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Replace the old medium with the medium containing the different drug concentrations or vehicle control.
-
Incubation: Incubate for a period relevant to your main experiment (e.g., 24-48 hours).
-
Viability Assay: Perform a cell viability assay, such as WST-1 or MTT, according to the manufacturer's protocol.
-
Analysis: Read the absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Select a concentration range for subsequent experiments that shows >90% cell viability for both enantiomers.
| Parameter | Recommendation | Rationale |
| Cell Lines | Eosinophils, mast cells, macrophages (THP-1), airway epithelial cells | These cells express CysLT receptors and are relevant to inflammatory pathways.[4][16][17] |
| Screening Range | 0.1 µM - 100 µM | Covers concentrations used in various studies and helps identify the cytotoxic threshold.[13][14][18] |
| Typical Efficacy Range | 1 µM - 25 µM | Many in vitro studies show biological effects of Montelukast in this range.[16][18][19] |
Protocol 3: Negative Control in an Inflammatory Cytokine Release Assay
Causality: Montelukast has been shown to inhibit the secretion of pro-inflammatory cytokines like GM-CSF, IL-6, and IL-8 from epithelial cells.[16] This protocol uses ent-Montelukast to verify that this inhibition is CysLT1-dependent.
-
Cell Seeding: Seed human airway epithelial cells (e.g., A549) or peripheral blood mononuclear cells (PBMCs) in 24-well plates.[16][18] Grow to ~80% confluency.
-
Pre-treatment: Aspirate the medium. Add fresh medium containing:
-
Vehicle Control (e.g., 0.1% DMSO)
-
10 µM Montelukast[18]
-
10 µM ent-Montelukast
-
-
Incubation: Incubate for 1-2 hours to allow for receptor binding.
-
Stimulation: Add an inflammatory stimulus (e.g., fetal bovine serum, LPS, or a specific allergen like ragweed antigen) to all wells except for a negative (unstimulated) control.[16][17][18]
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells.
-
ELISA: Measure the concentration of the target cytokine (e.g., IL-6, IL-8) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Expected Outcome: The stimulated cells treated with vehicle and ent-Montelukast will show high levels of cytokine release. The cells treated with Montelukast will show a significant reduction in cytokine release.
Protocol 4: Negative Control in Signaling Pathway Analysis (Western Blot)
Causality: CysLT1 receptor activation can lead to the phosphorylation and activation of downstream signaling molecules like NF-κB and STAT3.[17][19] Montelukast can suppress this phosphorylation. This protocol validates this specificity.
-
Cell Culture and Treatment: Seed cells (e.g., CD4+ T cells, THP-1 derived macrophages) in 6-well plates.[17][19] Treat with Vehicle, Montelukast (e.g., 25 µM), and ent-Montelukast as described in Protocol 3, using a shorter stimulation time appropriate for phosphorylation events (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, and a loading control like β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL chemiluminescent substrate.
-
-
Imaging: Detect the signal using a chemiluminescence imager.
-
Expected Outcome: The ratio of phosphorylated NF-κB to total NF-κB will be significantly reduced in the Montelukast-treated sample compared to the stimulated vehicle and ent-Montelukast samples.
Data Interpretation and Troubleshooting
-
If ent-Montelukast shows an effect: If both enantiomers produce a similar biological effect, it strongly implies a mechanism independent of the CysLT1 receptor. This could be due to off-target effects, general compound properties at high concentrations, or interaction with other cellular pathways.[20]
-
Solubility Issues: If you observe precipitation upon dilution in the culture medium, consider lowering the final concentration or first preparing an intermediate dilution in a serum-free medium before adding it to the complete medium.
-
Inconsistent Results: Ensure consistency in cell passage number, confluency, and treatment times. Verify the purity and integrity of your ent-Montelukast stock.
Conclusion
The judicious use of this compound is indispensable for any cell culture research investigating the CysLT1 receptor. As a structurally analogous but biologically inert enantiomer for this specific receptor, it serves as the gold standard negative control. Incorporating this control into the experimental design, as outlined in these protocols, allows researchers to confidently attribute the effects of Montelukast to its intended mechanism of action, thereby ensuring the production of robust, specific, and highly publishable data.
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Lynch, K. R., et al. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor. Nature, 399(6738), 789-793. Available at: [Link]
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Wang, D., et al. (2016). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences, 78(3), 346-353. Available at: [Link]
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Kanaoka, Y., & Boyce, J. A. (2014). Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts. Allergy, Asthma & Immunology Research, 6(4), 288-295. Available at: [Link]
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Baudoin, T., et al. (2007). Montelukast reduces eosinophilic inflammation by inhibiting both epithelial cell cytokine secretion (GM-CSF, IL-6, IL-8) and eosinophil survival. Otolaryngology--Head and Neck Surgery, 136(4), 637-642. Available at: [Link]
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Li, C., et al. (2020). In Vitro Cytotoxicity of Montelukast in HAPI and SH-SY5Y Cells. Chemico-Biological Interactions, 327, 109134. Available at: [Link]
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Knorr, J., et al. (2011). Absorption of Montelukast is Transporter Mediated: a Common Variant of OATP2B1 is Associated with Reduced Plasma Concentrations and Poor Response. Pharmacogenetics and Genomics, 21(8), 479-489. Available at: [Link]
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Radhakrishnan, P., et al. (2017). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences, 78(3), 346-353. Available at: [Link]
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Nieto, P. M., et al. (2014). Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy. Chirality, 26(1), 38-44. Available at: [Link]
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Monthanapisut, P., et al. (2011). The inhibitory effects of the Montelukast-I (Innovator) and Montelukast-L (Local) on the cysteinyl leukotriene production from rat mast cells (RBL-2H3). Thammasat Medical Journal, 11(3), 295-303. Available at: [Link]
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Tsai, M. J., et al. (2019). Montelukast Induces Apoptosis-Inducing Factor-Mediated Cell Death of Lung Cancer Cells. Molecules, 24(20), 3748. Available at: [Link]
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Walia, S., et al. (2018). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences, 80(5), 843-850. Available at: [Link]
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Al-Gousous, J., & Langguth, P. (2015). Solubility of montelukast sodium in SGF with SLS and biorelevant media and its dissolution. Journal of Pharmacy and Pharmacology, 67(6), 834-842. Available at: [Link]
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Atay, S., & Beksac, K. (2023). Identifying the Effects of Montelukast in Head and Neck Cancer Cells. Dicle Tıp Dergisi, 50(4), 633-640. Available at: [Link]
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Aiyer, A., et al. (2023). Zafirlukast and montelukast selectively cause cancer cell cytotoxicity. Anticancer Research, 43(11), 4785-4794. Available at: [Link]
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Ghaffar, Y. A., & El-Sharnouby, M. M. (2017). The Effect of Montelukast Sodium on the Duration of Effusion of Otitis Media. Otolaryngology -- Head and Neck Surgery, 156(6), 1121-1126. Available at: [Link]
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Singh, R. K., & Tadi, P. (2023). Leukotriene Receptor Antagonists. In StatPearls. StatPearls Publishing. Available at: [Link]
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Chaudhari, P. D., et al. (2016). Formulation and Evaluation of Stable Montelukast Sodium Sublingual Tablet by using Lyophilization Technique. Research Journal of Pharmaceutical Dosage Forms and Technology, 8(2), 75-82. Available at: [Link]
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Chen, I. C., et al. (2023). Montelukast Increased IL-25, IL-33, and TSLP via Epigenetic Regulation in Airway Epithelial Cells. International Journal of Molecular Sciences, 24(2), 1417. Available at: [Link]
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Al-Hamdani, Y. A. S., et al. (2022). Improving and measuring the solubility of favipiravir and montelukast in SC-CO2 with ethanol projecting their nanonization. Scientific Reports, 12(1), 16641. Available at: [Link]
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Application Notes and Protocols for ent-Montelukast Sodium Salt in CysLT1 Receptor Binding Assays
Introduction: Unraveling the Cysteinyl Leukotriene System
The cysteinyl leukotrienes (CysLTs), comprised of leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators derived from arachidonic acid.[1] These molecules play a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[2][3] Their effects are mediated through specific G protein-coupled receptors (GPCRs), primarily the Cysteinyl Leukotriene Receptor 1 (CysLT1).[4][5]
Activation of the CysLT1 receptor by its endogenous ligands, with a potency order of LTD4 > LTC4 > LTE4, triggers a cascade of intracellular events.[6][7] Primarily coupled to Gq/11 proteins, receptor activation leads to downstream signaling that results in hallmark features of asthma, including bronchoconstriction, airway edema, increased mucus secretion, and eosinophilic inflammation.[8][9] Consequently, the CysLT1 receptor has emerged as a critical therapeutic target for the management of these conditions.
Montelukast is a potent and selective competitive antagonist of the CysLT1 receptor, effectively blocking the actions of LTD4.[10][11] It is the (R)-enantiomer of the molecule that possesses this high-affinity binding. The corresponding (S)-enantiomer, ent-Montelukast, provides an essential tool for researchers to investigate the stereoselectivity of ligand binding to the CysLT1 receptor. This application note provides a comprehensive guide to utilizing ent-Montelukast sodium salt in CysLT1 receptor binding assays, offering detailed protocols and expert insights for robust and reliable results. While literature indicates that the (R)-enantiomer (Montelukast) is pharmacologically superior to the (S)-enantiomer (ent-Montelukast) in both in-vitro and in-vivo studies, the use of ent-Montelukast is invaluable for demonstrating the stereospecificity of the CysLT1 receptor binding pocket.[9]
CysLT1 Receptor Signaling Pathway
The binding of an agonist, such as LTD4, to the CysLT1 receptor initiates a conformational change that activates the associated heterotrimeric Gq protein. This leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets that ultimately mediate the physiological responses associated with CysLT1 receptor activation.[12]
Principle of Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[12] These assays are highly sensitive and provide quantitative data on receptor density (Bmax) and ligand affinity (Kd for radioligands, Ki for non-radiolabeled compounds).[6] The two primary types of experiments conducted are saturation and competition binding assays.
-
Saturation Binding Assays: These are performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation. In this assay, increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor preparation.
-
Competition (or Displacement) Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound for the receptor. Here, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound (ent-Montelukast in this case). The competitor displaces the radioligand from the receptor, and the concentration at which 50% of the radioligand is displaced (IC50) is determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Protocols
Part 1: Preparation of Cell Membranes Expressing CysLT1 Receptors
A reliable source of CysLT1 receptors is crucial for a successful binding assay. This can be achieved by using commercially available membrane preparations from recombinant cell lines or by preparing them in-house from tissues known to express the receptor (e.g., guinea pig lung) or from cultured cells overexpressing the human CysLT1 receptor.[10][13]
Materials:
-
Cells or tissue expressing CysLT1 receptors
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4 with protease inhibitors
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Homogenizer (Dounce or Polytron)
-
High-speed refrigerated centrifuge
Protocol:
-
Harvest cells or dissect tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet or tissue in ice-cold Lysis Buffer.
-
Homogenize the suspension on ice until complete lysis is achieved.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Binding Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.[10]
Part 2: CysLT1 Receptor Competition Binding Assay
This protocol details a competition binding assay to determine the inhibitory constant (Ki) of this compound for the CysLT1 receptor using [³H]-LTD4 as the radioligand.
Materials and Reagents:
-
CysLT1 Receptor Membrane Preparation: (Prepared as in Part 1 or commercially sourced)
-
Radioligand: [³H]-Leukotriene D4 ([³H]-LTD4)
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled Montelukast or another potent CysLT1 antagonist.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM CaCl₂, 25 mM MgCl₂, 10 mM Glycine, 10 mM L-Cysteine
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filter mats (pre-treated with 0.33% polyethyleneimine)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer.
-
Dilute the [³H]-LTD4 in Assay Buffer to a final concentration at or near its Kd (typically ~1-2 nM).[2][10]
-
Dilute the CysLT1 membrane preparation in Assay Buffer to the desired concentration (e.g., 10 µ g/well ).[2]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add Assay Buffer, [³H]-LTD4, and the membrane preparation to triplicate wells.
-
Non-specific Binding (NSB): Add the non-specific binding control, [³H]-LTD4, and the membrane preparation to triplicate wells. NSB is the portion of radioligand that binds to non-receptor components.[9]
-
Competition Binding: Add the serially diluted ent-Montelukast, [³H]-LTD4, and the membrane preparation to triplicate wells for each concentration.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-treated glass fiber filter mats using a cell harvester.
-
Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mats completely.
-
Place the filter mats in scintillation vials or a compatible 96-well plate, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[12]
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the ent-Montelukast concentration. The resulting curve should be sigmoidal.
-
-
Determine IC50:
-
Using non-linear regression analysis (e.g., with GraphPad Prism), determine the concentration of ent-Montelukast that inhibits 50% of the specific binding of [³H]-LTD4. This is the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] = concentration of the radioligand ([³H]-LTD4) used in the assay.
-
Kd = equilibrium dissociation constant of the radioligand for the CysLT1 receptor.
-
-
Expected Results and Data Presentation
The pharmacologically active (R)-enantiomer, Montelukast, exhibits high affinity for the CysLT1 receptor, with reported Ki values in the sub-nanomolar to low nanomolar range.[10] In contrast, ent-Montelukast, the (S)-enantiomer, is expected to show significantly lower binding affinity. This demonstrates the stereospecificity of the CysLT1 receptor's binding pocket. The results of the competition binding assay should be summarized in a clear and concise table.
| Compound | IC50 (nM) | Ki (nM) | Hill Slope |
| Montelukast (R-enantiomer) | e.g., 2.5 | e.g., 0.8 | ~1.0 |
| ent-Montelukast (S-enantiomer) | >1000 | >300 | ~1.0 |
| Unlabeled LTD4 | e.g., 1.5 | e.g., 0.5 | ~1.0 |
| Table 1: Representative data for CysLT1 receptor binding. Values are illustrative and should be determined experimentally. |
A Hill slope of approximately 1.0 suggests that the binding follows the law of mass action for a single binding site. A significantly lower affinity for ent-Montelukast compared to Montelukast would confirm the stereoselective nature of the CysLT1 receptor interaction.
Conclusion and Field-Proven Insights
This application note provides a robust framework for utilizing this compound in CysLT1 receptor binding assays. The protocols outlined herein, when executed with precision, will yield reliable and reproducible data, enabling researchers to probe the stereochemical requirements of the CysLT1 receptor binding pocket.
Expert Tips for Success:
-
Quality Control of Membranes: Consistently prepared or sourced membrane preparations are key to assay reproducibility.
-
Radioligand Integrity: Ensure the radiochemical purity and specific activity of [³H]-LTD4.
-
Solvent Effects: Keep the final concentration of solvents like DMSO low (typically <1%) to avoid interference with the assay.
-
Equilibrium Conditions: Empirically determine the optimal incubation time to ensure binding has reached equilibrium.
By employing ent-Montelukast as a stereospecific control alongside its pharmacologically active enantiomer, researchers can confidently characterize the binding of novel compounds to the CysLT1 receptor, contributing to the development of more effective therapeutics for asthma and other inflammatory disorders.
References
-
Jones, T. R., Labelle, M., Belley, M., et al. (n.d.). Pharmacology of montelukast sodium (Singulair™), a potent and selective leukotriene D4 receptor antagonist. Canadian Science Publishing. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved from [Link]
-
Drugs.com. (2025). What is the mechanism of action of montelukast? Retrieved from [Link]
-
Professor G - Pharmacology. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods [Video]. YouTube. Retrieved from [Link]
-
Maddala, V., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. Scirp.org. Retrieved from [Link]
-
PubChem. (n.d.). Montelukast. National Center for Biotechnology Information. Retrieved from [Link]
-
Capra, V., et al. (2004). Molecular and Functional Aspects of Human Cysteinyl Leukotriene Receptors. PubMed. Retrieved from [Link]
-
PNAS. (n.d.). Cysteinyl leukotriene receptor 1 is also a pyrimidinergic receptor and is expressed by human mast cells. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Tintinger, G. R., et al. (n.d.). Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Cysteinyl-leukotriene type 1 receptor antagonists. Retrieved from [Link]
-
Rovati, G. E., et al. (2001). Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma. PubMed. Retrieved from [Link]
-
Jiang, Y., et al. (2008). Montelukast modulates lung CysLT(1) receptor expression and eosinophilic inflammation in asthmatic mice. PubMed. Retrieved from [Link]
-
Sun, L., et al. (2018). Antagonism of cysteinyl leukot-riene receptor 1 (cysLT1R) by montelukast regulates differentiation of MC3T3-E1 cells under overloaded mechanical environment. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The CysLT 1 receptor antagonist montelukast inhibits mast cell activation induced by inhaled leukotriene E 4 in subjects with asthma. Retrieved from [Link]
-
Wikipedia. (n.d.). Leukotriene D4. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Nuclide Safety Data Sheet Hydrogen-3 [Tritium]. Environmental Health and Safety. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Tritium 3H: What It Is and What It's Used For. Retrieved from [Link]
-
Lynch, K. R., et al. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor. PubMed. Retrieved from [Link]
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- 3. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
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- 5. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of montelukast (MK-0476) and its S-enantiomer in human plasma by stereoselective high-performance liquid chromatography with column-switching - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]
- 12. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of Montelukast
Abstract
This application note presents a detailed, validated, and robust normal-phase high-performance liquid chromatography (NP-HPLC) method for the effective separation and quantification of Montelukast and its S-enantiomer. Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is therapeutically administered as the R-enantiomer. The presence of the S-enantiomer, an undesired chiral impurity, must be strictly controlled to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive protocol, from the selection of the chiral stationary phase to method validation, designed for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Imperative of Chiral Purity in Montelukast
Montelukast is a widely prescribed medication for the management of asthma and allergic rhinitis.[1][2] Its therapeutic action is derived exclusively from the (R)-enantiomer, which selectively antagonizes the cysteinyl leukotriene CysLT1 receptor.[2][3] The (S)-enantiomer is considered a chiral impurity and its pharmacological and toxicological profile is not fully characterized.[2] Therefore, regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent limits on the allowable amount of the S-enantiomer in Montelukast drug substance and finished products.[4][5]
The development of a reliable and sensitive analytical method for the chiral separation of Montelukast enantiomers is paramount for:
-
Quality control: Ensuring the purity of bulk drug substances and finished pharmaceutical products.
-
Process chemistry: Monitoring and optimizing the stereoselectivity of synthetic routes.
-
Stability studies: Assessing the chiral integrity of Montelukast under various stress conditions.
This document provides a detailed protocol for a normal-phase HPLC method that offers excellent resolution and sensitivity for the enantioselective analysis of Montelukast.
The Science of Chiral Separation: Selecting the Right Stationary Phase
The successful separation of enantiomers by HPLC relies on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP). The differing stabilities of these complexes result in different retention times for the two enantiomers. For Montelukast, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated excellent enantioselectivity.
The method detailed herein utilizes a Daicel Chiralpak® AD-H column, which features an amylose tris(3,5-dimethylphenylcarbamate) selector immobilized on a silica gel support.[4][6] The chiral recognition mechanism involves a combination of intermolecular interactions, including:
-
Hydrogen bonding: Between the polar groups of the analyte and the carbamate linkages of the CSP.
-
π-π interactions: Involving the aromatic rings of Montelukast and the phenyl groups of the CSP.
-
Steric hindrance: The three-dimensional structure of the CSP creates a chiral environment that preferentially interacts with one enantiomer over the other.
The choice of a normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane with a polar modifier such as an alcohol, is crucial for modulating these interactions and achieving optimal separation.[6][7]
Experimental Protocol: A Step-by-Step Guide
This section outlines the complete workflow for the chiral separation of Montelukast enantiomers.
Materials and Reagents
-
Montelukast Sodium Reference Standard (R-enantiomer)
-
Montelukast S-enantiomer
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
Methanol (HPLC grade) for sample dissolution
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Daicel Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-hexane:isopropanol:ethanol:trifluoroacetic acid:diethylamine (65:15:20:0.1:0.1, v/v/v/v/v)[4][6] |
| Flow Rate | 0.9 mL/min[6][8] |
| Column Temperature | 30°C[1][6] |
| Detection Wavelength | 280 nm[1][6] |
| Injection Volume | 10 µL[6][8] |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
-
Diluent: A mixture of hexane, isopropanol, and ethanol (65:15:20, v/v/v) can be used as the diluent.[6]
-
Standard Stock Solution (R-Montelukast): Accurately weigh and dissolve an appropriate amount of Montelukast Sodium Reference Standard in the diluent to obtain a concentration of 1000 µg/mL.[6]
-
S-Enantiomer Stock Solution: Accurately weigh and dissolve an appropriate amount of the S-enantiomer in the diluent to prepare a stock solution.
-
System Suitability Solution (Racemic Mixture): Prepare a solution containing both the R- and S-enantiomers of Montelukast to verify the resolution of the chromatographic system.
-
Sample Solution: Accurately weigh and dissolve the Montelukast sodium bulk drug or a powdered tablet sample in the diluent to achieve a final concentration of 1000 µg/mL.[6]
Experimental Workflow
The following diagram illustrates the key steps in the analytical process.
Caption: A schematic overview of the chiral HPLC workflow for Montelukast analysis.
Method Validation: Ensuring a Trustworthy Protocol
A comprehensive validation of the analytical method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is typically assessed by injecting the system suitability solution (racemic mixture).
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between the R- and S-enantiomer peaks[6][8] |
| Tailing Factor (T) | ≤ 2.0 for the Montelukast peak |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% for peak area and retention time |
Specificity
The method's ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, or placebo components) must be demonstrated. This can be achieved by injecting a blank (diluent), a placebo solution, and a spiked sample. The chromatograms should show no interfering peaks at the retention times of the Montelukast enantiomers.[7]
Linearity
The linearity of the method should be established across a range of concentrations of the S-enantiomer. A typical range for linearity studies is from the limit of quantitation (LOQ) to 150% of the specified limit for the S-enantiomer.[7] The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[1][8]
Accuracy
The accuracy of the method is determined by recovery studies. A known amount of the S-enantiomer is spiked into a sample of the R-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of the S-enantiomer is then calculated. The recovery values should typically be within 90-110%.[1][8]
Precision
The precision of the method is evaluated at different levels:
-
Repeatability (Intra-day precision): The analysis of multiple samples of the same homogenous batch on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The analysis of the same homogenous batch on different days, by different analysts, or on different instruments.
The relative standard deviation (RSD) for the measured amount of the S-enantiomer should be ≤ 5.0%.[6][8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. For the S-enantiomer of Montelukast, the LOQ should be sufficiently low to meet the regulatory requirements, often around 0.05% of the nominal Montelukast concentration.[4][6]
Data Interpretation and Reporting
Upon successful completion of the analysis, the chromatograms are integrated to determine the peak areas of the R- and S-enantiomers. The percentage of the S-enantiomer is calculated using the following formula:
% S-enantiomer = (Area of S-enantiomer peak / (Area of R-enantiomer peak + Area of S-enantiomer peak)) * 100
The final report should include the chromatograms, a summary of the system suitability results, the calculated percentage of the S-enantiomer in the sample, and a statement of compliance with the predefined specifications.
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and robust solution for the enantioselective separation of Montelukast. The use of a polysaccharide-based chiral stationary phase in a normal-phase mode offers excellent resolution and sensitivity, enabling accurate quantification of the S-enantiomer impurity. Adherence to the outlined protocol and thorough method validation will ensure the generation of high-quality, defensible data essential for the development and quality control of Montelukast.
References
-
Wang, D., Zhou, C., Wang, X., & Wang, X. (2017). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences, 79(1), 143-151. [Link]
-
Semantic Scholar. (n.d.). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Retrieved from [Link]
-
Reddy, B. R., Kumar, K. S., & Reddy, G. V. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. Chirality, 35(12), 952-965. [Link]
-
ResearchGate. (n.d.). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). A Validated LC Method for Determination of the Enantiomeric Purity of Montelukast Sodium in Bulk Drug Samples and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Maddala, V., Kakumani, K., Chimalakonda, K., Polisetty, S., & Ray, P. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 56-61. [Link]
-
Liu, L., Cheng, H., Zhao, J. J., & Rogers, J. D. (1997). Determination of montelukast (MK-0476) and its S-enantiomer in human plasma by stereoselective high-performance liquid chromatography with column-switching. Journal of Pharmaceutical and Biomedical Analysis, 15(5), 631-638. [Link]
-
SCIRP. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. Retrieved from [Link]
-
USP-NF. (2009). Montelukast Sodium. Retrieved from [Link]
Sources
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- 2. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]
- 3. Determination of montelukast (MK-0476) and its S-enantiomer in human plasma by stereoselective high-performance liquid chromatography with column-switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. uspnf.com [uspnf.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC | Semantic Scholar [semanticscholar.org]
In Vivo Administration Protocol for ent-Montelukast Sodium Salt: A Detailed Application Note for Preclinical Research
Introduction: Rationale for the In Vivo Investigation of ent-Montelukast
Montelukast, clinically approved as the R-enantiomer, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] By blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), Montelukast effectively mitigates the inflammatory cascade responsible for the pathophysiology of asthma and allergic rhinitis.[4][5] These inflammatory mediators are products of arachidonic acid metabolism and are released from various immune cells, including mast cells and eosinophils.[6] Their binding to CysLT1 receptors triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells.[2][5]
While the pharmacological activity of the R-enantiomer (Montelukast) is well-characterized, the in vivo properties of its stereoisomer, ent-Montelukast (the S-enantiomer), are less understood. Studies in humans suggest a lack of bioinversion from Montelukast to its S-enantiomer, indicating that the two enantiomers may have distinct pharmacokinetic and pharmacodynamic profiles.[7] Investigating the in vivo effects of ent-Montelukast is crucial to fully comprehend the stereospecific interactions with the CysLT1 receptor and to explore any potential novel therapeutic activities or differential effects compared to the established R-enantiomer. This guide provides a comprehensive, step-by-step protocol for the preparation and in vivo administration of ent-Montelukast Sodium Salt in rodent models, designed to empower researchers in drug development and the life sciences to conduct rigorous and reproducible preclinical studies.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) |
| This compound | Santa Cruz Biotechnology | sc-219491 |
| Dimethyl sulfoxide (DMSO), sterile, injectable grade | Sigma-Aldrich | D2650 |
| Ethanol, 200 proof, molecular biology grade | Sigma-Aldrich | E7023 |
| Sterile Saline (0.9% NaCl), injectable | MilliporeSigma | S8776 |
| Sterile Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Animal Model (e.g., BALB/c mice, 6-8 weeks old) | Charles River | 028 |
| Animal Model (e.g., Wistar rats, 200-250 g) | Taconic Biosciences | WIS |
| Syringes (1 mL, 3 mL) | BD | 309657, 309659 |
| Needles (27G, 30G) | BD | 305109, 305128 |
| Oral Gavage Needles (for mice and rats) | Cadence Science | 9921, 9918 |
| Analytical Balance | Mettler Toledo | ME204 |
| Vortex Mixer | Scientific Industries | SI-0236 |
| pH Meter | Beckman Coulter | A63894 |
Formulation of this compound for In Vivo Administration
The formulation of this compound for in vivo studies requires careful consideration of its solubility characteristics. While the sodium salt form enhances aqueous solubility compared to the free acid, it is still described as slightly soluble in water and sparingly soluble in aqueous buffers.[1] Therefore, the use of a co-solvent is recommended to ensure complete dissolution before dilution to the final dosing concentration.
Recommended Vehicle Preparation
A common and effective vehicle for compounds with limited aqueous solubility is a mixture of DMSO or ethanol with saline or PBS.
Method 1: DMSO-based Vehicle (for Intraperitoneal Injection)
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in 100% DMSO to create a concentrated stock solution. ent-Montelukast's parent compound, Montelukast sodium salt, is soluble in DMSO at approximately 50 mg/mL.[8]
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration.
-
Crucial Note: The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 5-10%, to avoid solvent-related toxicity.
-
Method 2: Ethanol-based Vehicle (for Intraperitoneal or Oral Administration)
-
Stock Solution Preparation:
-
Dissolve this compound in 100% ethanol. Montelukast sodium salt is soluble in ethanol at approximately 60 mg/mL.[8]
-
-
Working Solution Preparation:
-
Dilute the ethanolic stock solution with sterile saline or PBS (pH 7.4) to the final concentration.
-
For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[1]
-
The final ethanol concentration should be minimized, especially for repeated administrations.
-
Example Formulation Calculation for a 10 mg/kg Dose in Mice (Intraperitoneal)
-
Animal weight: 25 g (0.025 kg)
-
Dose: 10 mg/kg
-
Required amount of drug per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection volume: 0.1 mL (100 µL)
-
Required concentration of dosing solution: 0.25 mg / 0.1 mL = 2.5 mg/mL
-
Preparation of a 10 mL dosing solution (sufficient for multiple animals):
-
Weigh 25 mg of this compound.
-
Dissolve in 0.5 mL of DMSO (to achieve a 5% final DMSO concentration).
-
Vortex until fully dissolved.
-
Add 9.5 mL of sterile saline to reach a final volume of 10 mL.
-
Vortex again to ensure a homogenous solution.
-
In Vivo Administration Protocols
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow Overview
Caption: General workflow for in vivo studies with ent-Montelukast.
Protocol 1: Intraperitoneal (IP) Injection in Mice
IP injection is a common route for systemic administration of drugs in preclinical studies.
Step-by-Step Procedure:
-
Animal Restraint: Properly restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection Site: Tilt the mouse so its head is pointing slightly downwards. The ideal injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9]
-
Injection: Using a 27-30G needle, penetrate the skin and abdominal wall at a 15-20 degree angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Administration: Inject the formulated ent-Montelukast solution slowly and steadily.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of distress.
Protocol 2: Oral Gavage in Rats
Oral gavage ensures accurate oral dosing, bypassing taste preferences that might affect voluntary intake.
Step-by-Step Procedure:
-
Animal Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[10][11]
-
Gavage Needle Insertion: Use a flexible, ball-tipped gavage needle appropriate for the size of the rat.[10][11] Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.
-
Verification of Placement: If there is any resistance, do not force the needle. The tube is in the correct position if it passes smoothly into the esophagus.
-
Administration: Once the needle is correctly placed, administer the ent-Montelukast solution.
-
Post-Gavage Monitoring: Carefully remove the needle and return the rat to its cage. Monitor for any signs of respiratory distress.
Pharmacokinetic and Pharmacodynamic Assessments
The timing of sample collection and the choice of endpoints are critical for a successful study.
Pharmacokinetic (PK) Analysis
To determine the absorption, distribution, metabolism, and excretion (ADME) profile of ent-Montelukast, timed blood samples should be collected.
| Time Point | Rationale |
| Pre-dose (0 h) | Baseline measurement |
| 0.5, 1, 2, 4, 8, 12, 24 h post-dose | To capture Cmax, Tmax, and elimination half-life |
Blood samples can be processed to plasma or serum and stored at -80°C until analysis by a validated LC-MS/MS method.
Pharmacodynamic (PD) Analysis
PD endpoints should be selected based on the hypothesized mechanism of action of ent-Montelukast as a CysLT1 receptor antagonist.
Hypothesized Signaling Pathway of ent-Montelukast
Caption: Hypothesized mechanism of ent-Montelukast action.
Suggested PD Endpoints:
-
Anti-inflammatory Effects:
-
Measurement of inflammatory cell infiltration (e.g., eosinophils, neutrophils) in bronchoalveolar lavage fluid (BALF) in a model of allergic asthma.
-
Quantification of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in tissue homogenates or plasma by ELISA.
-
-
Target Engagement:
-
Ex vivo assays to measure the inhibition of LTD₄-induced responses in isolated tissues (e.g., tracheal smooth muscle contraction).
-
-
Gene Expression Analysis:
-
RT-qPCR analysis of genes involved in the inflammatory pathway in relevant tissues.
-
Conclusion
This application note provides a detailed framework for the in vivo administration of this compound in preclinical research. By following these protocols, researchers can obtain reliable and reproducible data to elucidate the pharmacokinetic and pharmacodynamic properties of this compound. The provided guidelines on formulation, administration routes, and endpoint selection are intended to serve as a starting point for the design of robust in vivo studies. Further optimization of doses and experimental timelines may be necessary depending on the specific research question and animal model used.
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Chen, Y., et al. (2020). Improved bioavailability of montelukast through a novel oral mucoadhesive film in humans and mice. bioRxiv. [Link]
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Yu, G. L., et al. (2005). Montelukast, a cysteinyl leukotriene receptor-1 antagonist, dose- and time-dependently protects against focal cerebral ischemia in mice. Pharmacology, 73(1), 31-40. [Link]
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Al-Jenoobi, F. I., et al. (2020). In Vivo Predictive Dissolution Testing of Montelukast Sodium Formulations Administered with Drinks and Soft Foods to Infants. AAPS PharmSciTech, 21(8), 301. [Link]
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Uçar, S., et al. (2013). Montelukast is as effective as penicillin in treatment of acute otitis media: an experimental rat study. Medical science monitor basic research, 19, 246–252. [Link]
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The Pharma Innovation. (2024). Potential role of montelukast on some physiological parameters in lab animals. The Pharma Innovation Journal, 13(5), 1-8. [Link]
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Al-Snafi, A. E. (2021). In Vivo and in Vitro Study of the Effect of the Anti- Asthmatic Drug Montelukast on DNA and Activity of Free Radical Scavenging. International Journal of Pharmaceutical Research, 13(1). [Link]
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Okumu, A., et al. (2008). Dynamic Dissolution Testing To Establish In Vitro/In Vivo Correlations for Montelukast Sodium, a Poorly Soluble Drug. Pharmaceutical Research, 25(12), 2778–2785. [Link]
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Rezaii, M., et al. (2020). Montelukast, a cysteinyl leukotriene receptor antagonist, exerts local antinociception in animal model of pain through the L-arginine/nitric oxide/cyclic GMP/KATP channel pathway and PPARγ receptors. International journal of neuroscience, 131(10), 1004–1011. [Link]
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Pillai, A., & Marschallinger, J. (2021). Cognitive Effects of Montelukast: A Pharmaco-EEG Study. Brain sciences, 11(5), 557. [Link]
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Singh, S., et al. (2019). Effect of Selective Cysteinyl Leukotriene Receptor Antagonists on Airway Inflammation and Matrix Metalloproteinase Expression in a Mouse Asthma Model. Pediatrics and neonatology, 60(5), 559–566. [Link]
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Yenigun, A., et al. (2019). Effect of Montelukast, a Cysteinyl Leukotriene Receptor-1 Antagonist, on a Rat Model of Acute Bacterial Sinonasal Inflammation. American journal of rhinology & allergy, 33(5), 559–566. [Link]
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Application Note: The Strategic Use of ent-Montelukast Sodium Salt as a Negative Control
Introduction: The Imperative of a Valid Negative Control
In the landscape of pharmacological and cellular research, the integrity of an experiment hinges on the quality of its controls. A negative control is a cornerstone of experimental design, establishing a baseline and ensuring that an observed effect is genuinely due to the experimental variable, not an artifact of the system or reagents. An ideal negative control should be structurally and chemically as similar as possible to the active compound but devoid of the specific biological activity being investigated.[1] This principle is elegantly embodied in the use of enantiomers. Enantiomers are chiral molecules that are mirror images of each other but are non-superimposable. Due to the highly specific, three-dimensional nature of receptor-ligand interactions, it is common for one enantiomer of a drug to be highly active while its counterpart is biologically inert.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ent-Montelukast Sodium Salt (the (S)-enantiomer) as a high-fidelity negative control for experiments involving Montelukast (the (R)-enantiomer). Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), widely used in the treatment of asthma and allergic rhinitis.[4][5][6] Its mechanism involves blocking the pro-inflammatory actions of cysteinyl leukotrienes (CysLTs).[7][8][9] ent-Montelukast, as the inactive enantiomer, provides an exceptional tool for validating the specificity of Montelukast's effects in various experimental models.
The Mechanistic Rationale: Stereoselectivity at the CysLT1 Receptor
The biological activity of Montelukast is intrinsically linked to its specific stereochemistry, which allows it to bind with high affinity and selectivity to the CysLT1 receptor.[5][8] This receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligands (LTC₄, LTD₄, and LTE₄), triggers a signaling cascade leading to bronchoconstriction, airway edema, and inflammation.[10][11][12]
Montelukast's efficacy stems from its ability to occupy the receptor's binding pocket, competitively inhibiting the binding of CysLTs and thus preventing the downstream signaling events.[4][8][9] The interaction between Montelukast and the CysLT1 receptor is highly dependent on the precise spatial arrangement of its functional groups.
ent-Montelukast, being the mirror image of the active drug, is unable to achieve the correct orientation to productively engage with the key amino acid residues within the CysLT1 receptor's binding site. Consequently, it exhibits negligible affinity for the receptor and does not antagonize CysLT-mediated signaling. Studies have demonstrated that there is no significant bioinversion of Montelukast to its S-enantiomer in humans, reinforcing the stability and inertness of ent-Montelukast in biological systems.[13][14][15] This stereospecificity makes ent-Montelukast an exemplary negative control, as any non-specific or off-target effects observed with Montelukast should, in theory, also be present with ent-Montelukast, while CysLT1R-specific effects will be absent.
Cysteinyl Leukotriene Signaling Pathway
The diagram below illustrates the signaling pathway initiated by cysteinyl leukotrienes and the specific point of inhibition by Montelukast. ent-Montelukast is shown as being unable to interact with the CysLT1 receptor.
Caption: CysLT1 Receptor Signaling and Montelukast Inhibition.
Key Properties and Handling
Proper handling and preparation of both Montelukast and ent-Montelukast are critical for obtaining reliable and reproducible results.
| Property | Montelukast Sodium Salt | This compound |
| Synonym | Singulair®, MK-0476 | L-768,232, Montelukast EP Impurity A[13] |
| CAS Number | 151767-02-1 | 190078-45-6[16][17] |
| Molecular Formula | C₃₅H₃₅ClNNaO₃S | C₃₅H₃₅ClNNaO₃S[16] |
| Molecular Weight | 608.17 g/mol | 608.17 g/mol [16] |
| Appearance | White to off-white powder | Pale yellow solid[18] |
| Solubility | Soluble in Ethanol, Methanol, Water | Soluble in DMSO, Methanol |
| Storage | Store at -20°C, protect from light | Store at -20°C (Refrigerator), protect from light[18] |
Note on Preparation: Both compounds should be dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. Subsequent dilutions into aqueous buffers or cell culture media should be made immediately prior to use. It is crucial to ensure that the final concentration of the solvent in the assay is consistent across all conditions (including vehicle control) and is non-toxic to the cells.
Experimental Protocols
The following protocols provide a framework for utilizing ent-Montelukast as a negative control in common assays relevant to CysLT1R signaling.
Experimental Workflow Diagram
This diagram outlines the logical flow for incorporating ent-Montelukast into a typical experiment to validate the specificity of Montelukast.
Caption: Workflow for Validating Montelukast Specificity.
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca²⁺]i) following CysLT1R activation, a hallmark of Gq-coupled GPCR signaling.
-
Cell Preparation:
-
Culture cells expressing CysLT1R (e.g., CHO-K1 cells stably transfected with CysLT1R, or primary human eosinophils) to an appropriate density.
-
Harvest cells and resuspend in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Dye Loading:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. Typically, this involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove excess extracellular dye.
-
-
Compound Pre-incubation:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Add compounds to the appropriate wells to achieve the final desired concentrations. Include:
-
Vehicle Control (e.g., 0.1% DMSO)
-
Montelukast (e.g., 1 nM to 10 µM)
-
ent-Montelukast (at the same concentrations as Montelukast)
-
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for ~30 seconds.
-
Add a CysLT agonist (e.g., LTD₄) at a pre-determined EC₈₀ concentration to all wells simultaneously.
-
Immediately begin recording the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (or fluorescence ratio for Fura-2) for each well.
-
Normalize the data to the response of the agonist-only (positive control) wells.
-
Expected Outcome: Montelukast should produce a concentration-dependent inhibition of the LTD₄-induced calcium signal. ent-Montelukast should show no significant inhibition at the same concentrations, with a response similar to the vehicle control.
-
Protocol 2: Receptor Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the CysLT1 receptor.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the CysLT1R. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, combine in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Radiolabeled Ligand (e.g., [³H]LTD₄ or [³H]Montelukast) at a concentration near its K_d.
-
Competitor Compounds:
-
Vehicle Control
-
Montelukast (serial dilutions)
-
ent-Montelukast (serial dilutions)
-
Non-specific binding control (a high concentration of a known CysLT1R antagonist, e.g., 10 µM unlabeled Montelukast).
-
-
Cell Membranes (add last to initiate the binding reaction).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells to determine specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Calculate the IC₅₀ values for Montelukast and ent-Montelukast.
-
Expected Outcome: Montelukast will exhibit potent, concentration-dependent displacement of the radioligand, yielding a low IC₅₀ value. ent-Montelukast will show little to no displacement, resulting in a very high or undetermined IC₅₀ value.
-
Addressing Potential Off-Target Effects
While ent-Montelukast is an excellent negative control for CysLT1R activity, it is important to acknowledge that Montelukast itself has been reported to have potential CysLT1R-independent effects, including interactions with P2Y receptors and modulation of certain intracellular enzymes.[19][20] If an experiment yields a result where both Montelukast and ent-Montelukast produce a similar effect, it strongly suggests that this effect is independent of CysLT1R antagonism. This finding does not invalidate the experiment; rather, it provides crucial information about the compound's broader pharmacological profile. Researchers should be aware of potential neuropsychiatric side effects associated with Montelukast in clinical use, although the direct relevance to in vitro models may vary.[21][22][23]
Conclusion
The principle of stereoselectivity is a powerful tool in pharmacology. The use of this compound as a negative control is a rigorous and scientifically sound approach to confirm that the observed biological effects of Montelukast are mediated specifically through the antagonism of the CysLT1 receptor. By incorporating this inert enantiomer into experimental designs, researchers can significantly enhance the confidence in their findings, eliminate ambiguity, and build a more robust and defensible dataset. This practice is essential for accurately elucidating signaling pathways, validating drug targets, and advancing the development of specific and effective therapeutics.
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Saljoughian, M. (2023). Montelukast. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Lynch, K. R., O'Neill, G. P., Liu, Q., Im, D. S., Sawyer, N., Metters, K. M., Coulombe, N., Abramovitz, M., Figueroa, D. J., Cheng, R., Howard, A. D., O'Keefe, S. J., Austin, C. P., Martin, V., Schmidt, J. A., & Zuker, C. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor. Nature, 399(6738), 789–793. Retrieved from [Link]
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What is the mechanism of Montelukast sodium? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Mamedova, L., Capra, V., Accomazzo, M. R., Rovati, G. E., & Abbracchio, M. P. (2005). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. Biochemical Pharmacology, 71(1-2), 115–125. Retrieved from [Link]
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Thomsen, S. F., Sørensen, J. K., & Ulrik, C. S. (2023). Psychiatric Adverse Effects of Montelukast-A Nationwide Cohort Study. The Journal of Allergy and Clinical Immunology: In Practice, 11(6), 1840–1845.e2. Retrieved from [Link]
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Application of ent-Montelukast Sodium Salt in Proteomics Research: A Guide to Target Deconvolution and Pathway Analysis
Introduction: The Chirality Question in Drug Discovery
Montelukast, marketed as the (R)-enantiomer, is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R).[1][2] Its primary clinical use is in the management of asthma and allergic rhinitis, where it effectively blocks the pro-inflammatory actions of cysteinyl leukotrienes.[3][4] However, the world of pharmacology is inherently three-dimensional. Chirality, the existence of non-superimposable mirror-image molecules (enantiomers), is a fundamental consideration in drug action.[5] While the (R)-enantiomer of Montelukast is well-characterized, its mirror image, ent-Montelukast (the (S)-enantiomer), represents a compelling tool for chemical biology and proteomics.
The study of a drug's enantiomer is critical because stereoisomers can exhibit distinct pharmacological profiles.[5] The "undesired" or less active enantiomer may have a lower affinity for the primary target, possess unique off-target interactions, or serve as a superior negative control in experiments. ent-Montelukast Sodium Salt, therefore, is not merely an impurity to be controlled during synthesis[6][7]; it is a precision probe for dissecting the complete target landscape of the Montelukast scaffold.
This guide provides a framework and detailed protocols for utilizing this compound in proteomics research. The primary objectives are to:
-
Identify the direct and indirect protein binding partners of ent-Montelukast.
-
Compare the proteome-wide interaction profile of ent-Montelukast to its well-known (R)-enantiomer.
-
Elucidate the downstream cellular pathways modulated by ent-Montelukast.
Part 1: Scientific Background & Rationale
The Canonical Target: CysLT1R
Montelukast's established mechanism involves competitive antagonism of the CysLT1 receptor, a G protein-coupled receptor.[1][8] This action mitigates leukotriene-driven effects such as bronchoconstriction, airway edema, and mucus secretion.[3][4] The (R)-enantiomer has been shown to be superior in its antagonist activity compared to the (S)-enantiomer, making the latter an ideal candidate for exploring activities independent of high-affinity CysLT1R blockade.[6][9]
Beyond the Canonical: Evidence for Off-Target Effects
Research suggests that Montelukast's therapeutic benefits may extend beyond CysLT1R antagonism. Studies have reported CysLT1R-independent anti-inflammatory properties, including the inhibition of enzymes like 5-lipoxygenase and modulation of purinergic P2Y receptors.[1][10] Furthermore, multi-omics approaches have revealed that Montelukast can interfere with the glutathione detoxification system in the brain and dysregulate neurotransmitter pathways, potentially explaining certain neuropsychiatric side effects.[11][12][13][14]
This polypharmacology underscores the need for unbiased, proteome-wide approaches to fully understand the drug's mechanism of action. ent-Montelukast provides a unique opportunity to isolate and study these off-target interactions, potentially with greater clarity if its affinity for CysLT1R is significantly reduced.
Part 2: Key Proteomic Applications & Methodologies
Modern mass spectrometry-based proteomics offers powerful tools for identifying drug-protein interactions without bias.[15][16][17] Here, we outline three complementary applications for investigating ent-Montelukast.
Application A: Unbiased Target Identification with Thermal Proteome Profiling (TPP)
Principle: Thermal Proteome Profiling (TPP) is a powerful technique for detecting direct drug-target engagement in a native cellular environment.[18][19] The method is based on the principle that protein binding to a ligand (like ent-Montelukast) alters the protein's thermal stability.[20] By heating cell lysates or intact cells across a temperature gradient and quantifying the remaining soluble protein at each temperature using mass spectrometry, a "melting curve" for thousands of proteins can be generated.[21] A shift in this curve upon drug treatment indicates a direct interaction.[22]
Experimental Protocol: Thermal Proteome Profiling (TPP) - Temperature Range
-
Cell Culture & Treatment:
-
Culture a relevant human cell line (e.g., A549 lung carcinoma or primary human bronchial epithelial cells) to ~80% confluency.
-
Prepare two pools of cells: one for treatment with vehicle (e.g., 0.1% DMSO) and one for treatment with this compound (a typical starting concentration is 10-50 µM) for 1 hour at 37°C.
-
-
Thermal Gradient & Lysis:
-
Harvest and wash the cells, then resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension from each pool into 10 separate PCR tubes.
-
Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., 37°C to 67°C in 3-4°C increments) using a thermal cycler. Heat one aliquot at 37°C for an additional 3 minutes as the reference.
-
Lyse the cells by freeze-thaw cycles (e.g., 3x liquid nitrogen flash-freeze followed by thawing at 25°C).
-
-
Protein Extraction:
-
Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet precipitated/denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform a protein concentration assay (e.g., BCA) on the soluble fractions.
-
Take a fixed amount of protein from each sample and perform in-solution tryptic digestion. This involves reduction (DTT), alkylation (iodoacetamide), and overnight digestion with trypsin.
-
Label the resulting peptides with isobaric tags (e.g., TMTpro 10-plex) to enable multiplexed quantification. Each temperature point from a single condition (vehicle or drug) is labeled with a unique tag.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide sets and analyze by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), typically on an Orbitrap instrument.[15]
-
-
Data Analysis:
-
Process the raw MS data to identify and quantify proteins.
-
For each protein, plot the relative abundance of the soluble fraction against temperature to generate melting curves for both vehicle and drug-treated conditions.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A statistically significant shift in Tm (ΔTm) between the two conditions identifies a potential binding target.
-
Caption: Workflow for Thermal Proteome Profiling (TPP).
Application B: Affinity-Based Target Pull-Down (Chemical Proteomics)
Principle: Chemical proteomics uses a modified, immobilized version of a small molecule to "fish" for its binding partners in a complex protein mixture like a cell lysate.[23][24][25] This approach is complementary to TPP and can identify targets that do not exhibit a thermal shift. The success of this method relies on synthesizing a derivative of ent-Montelukast that retains its binding activity and includes a reactive handle for conjugation to a solid support (e.g., agarose or magnetic beads).[26]
Experimental Protocol: Chemical Proteomics Pull-Down
Note: This protocol assumes the availability of an ent-Montelukast derivative with a linker and a reactive group (e.g., an alkyne or biotin).
-
Probe Immobilization:
-
Covalently attach the ent-Montelukast derivative to activated beads (e.g., NHS-activated agarose or streptavidin beads if using a biotinylated probe).
-
Prepare control beads by blocking the reactive sites or using a structurally similar but inactive molecule.
-
-
Lysate Preparation:
-
Prepare a native cell lysate from the chosen cell line in a non-denaturing buffer containing protease inhibitors.
-
Pre-clear the lysate by incubating with control beads to minimize non-specific binding.
-
-
Affinity Enrichment:
-
Incubate the pre-cleared lysate with the ent-Montelukast-conjugated beads for 2-4 hours at 4°C.
-
For competitive elution, perform a parallel incubation where the lysate is co-incubated with the beads and an excess of free ent-Montelukast. Proteins specifically bound to the immobilized probe will be outcompeted and remain in the supernatant.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins. This can be done by competitive elution (as described above), changing buffer conditions (e.g., pH or salt), or by direct on-bead digestion.
-
-
Protein Digestion and MS Analysis:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptides by label-free quantitative (LFQ) or TMT-based LC-MS/MS.
-
-
Data Analysis:
-
Identify proteins that are significantly enriched on the ent-Montelukast beads compared to the control beads.
-
True interactors should also show a significant reduction in binding in the competitive elution experiment.
-
Caption: Workflow for Chemical Proteomics Pull-Down.
Application C: Mapping Downstream Pathway Perturbations
Principle: Beyond identifying direct binding partners, it is crucial to understand how ent-Montelukast affects the cell's functional state. Quantitative expression proteomics can map the global changes in protein abundance that occur hours after treatment. This reveals the downstream signaling pathways and cellular processes that are modulated by the compound's activity.
Experimental Protocol: TMT-Based Quantitative Expression Proteomics
-
Cell Culture and Treatment:
-
Culture cells in triplicate for each condition.
-
Treat one set of plates with vehicle (DMSO), one with ent-Montelukast, and, for comparative analysis, one with (R)-Montelukast at a chosen concentration (e.g., 10 µM) for a specified time (e.g., 24 hours).
-
-
Lysis and Protein Digestion:
-
Harvest the cells, wash with PBS, and lyse in a buffer containing urea and detergents to ensure complete protein solubilization.
-
Quantify protein concentration, then perform reduction, alkylation, and tryptic digestion for each sample.
-
-
TMT Labeling and Fractionation:
-
Label each peptide sample with a unique TMTpro isobaric tag.
-
Combine the labeled samples into a single tube.
-
To increase proteome coverage, fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw data to identify proteins and quantify the relative abundance of each protein across the different treatment conditions based on the TMT reporter ion intensities.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly up- or down-regulated.
-
Use bioinformatics tools (e.g., GSEA, DAVID, STRING-DB) to perform pathway enrichment analysis on the list of differentially expressed proteins to identify modulated cellular pathways.
-
Caption: Known Signaling Pathway of Montelukast via CysLT1R.
Part 3: Data Presentation and Validation
The large datasets generated by these proteomic experiments require careful analysis and stringent validation.
Quantitative Data Summary
The following table outlines suggested starting parameters for the described experiments. Optimization will be required based on the specific cell line and instrumentation used.
| Parameter | TPP | Chemical Proteomics | Expression Proteomics |
| Compound | ent-Montelukast | ent-Montelukast (immobilized) | ent-Montelukast, (R)-Montelukast |
| Concentration | 10 - 50 µM | N/A (excess beads) | 1 - 10 µM |
| Treatment Time | 1 hour | 2-4 hours (lysate incubation) | 24 hours |
| Cell Line | A549, BEAS-2B, THP-1 | A549, BEAS-2B, THP-1 | A549, BEAS-2B, THP-1 |
| Replicates | n=2 (biological) | n=3 (biological) | n=3 (biological) |
| MS Platform | Orbitrap Fusion Lumos / Astral | Orbitrap Fusion Lumos / Astral | Orbitrap Exploris / Ascend |
| Primary Output | ΔTm (Melting Temp. Shift) | Protein Enrichment Fold-Change | Protein Abundance Fold-Change |
Orthogonal Validation
It is critical to validate key findings from proteomic screens using independent, hypothesis-driven methods.
-
Target Engagement: For high-priority candidates identified by TPP or affinity pull-downs, confirm direct binding using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with recombinant protein. A Cellular Thermal Shift Assay (CETSA) followed by Western blotting can also validate target engagement in cells.
-
Pathway Modulation: Changes in protein expression or post-translational modifications (e.g., phosphorylation) identified in the expression proteomics experiment should be confirmed by Western blotting using specific antibodies.
Conclusion
This compound is a valuable chemical probe for expanding our understanding of the Montelukast scaffold's biological activity. By employing a multi-pronged proteomics strategy encompassing TPP, chemical proteomics, and expression analysis, researchers can move beyond the canonical CysLT1R target to build a comprehensive map of its interactions. This approach not only provides a deeper mechanistic insight into a widely used drug but also offers a powerful paradigm for interrogating the nuanced effects of stereochemistry in drug discovery and development.
References
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Tintinger, G. R., Theron, A. J., Steel, H. C., & Anderson, R. (2010). Montelukast: More than a cysteinyl leukotriene receptor antagonist? The Scientific World Journal, 10, 2403–2413. [Link]
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Peters-Golden, M., & Henderson, W. R. (2007). Leukotrienes. New England Journal of Medicine, 357(18), 1841-1854. [Link]
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Creative Biostructure. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. Creative Biostructure Website. [Link]
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Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]
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Pavan, M. G., et al. (2017). Thermal proteome profiling: Unbiased assessment of protein state through heat-induced stability changes. Methods in Molecular Biology. [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
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Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute Website. [Link]
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Mass Dynamics. A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Mass Dynamics Website. [Link]
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Wikipedia. Cysteinyl-leukotriene type 1 receptor antagonists. Wikipedia. [Link]
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Vendrell-Navarro, G., et al. (2015). Identification of the targets of biologically active small molecules using quantitative proteomics. Methods in Molecular Biology, 1263, 263-286. [Link]
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Sauer, P., & Bantscheff, M. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology. [Link]
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Zhang, H., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biomedicines, 12(2), 438. [Link]
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Brown, K. A., et al. (2023). Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. bioRxiv. [Link]
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Drugs.com. (2023). What is the mechanism of action of montelukast? Drugs.com. [Link]
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ResearchGate. (2010). Montelukast: More than a Cysteinyl Leukotriene Receptor Antagonist? ResearchGate. [Link]
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Medscape. What is the mechanism of action of leukotriene inhibitors, such as montelukast (singulair)? Medscape. [Link]
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Dai, L., et al. (2021). Thermal proteome profiling for interrogating protein interactions. Molecular Systems Biology, 17(1), e9922. [Link]
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Liu, T., et al. (2014). Chemical proteomics: terra incognita for novel drug target profiling. Acta Pharmaceutica Sinica B, 4(3), 205-212. [Link]
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Hendeles, L., & Hartzema, A. (2008). Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype. Journal of Allergy and Clinical Immunology, 121(2), S22. [Link]
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Marques, C. F., et al. (2022). The mechanisms underlying montelukast's neuropsychiatric effects - new insights from a combined metabolic and multiomics approach. ResearchGate. [Link]
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Cambridge Healthtech Institute. Chemical Proteomics for Target Validation. World Preclinical Congress Europe. [Link]
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Wang, D., et al. (2017). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences, 79(1), 121-129. [Link]
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Marques, C. F., et al. (2022). The mechanisms underlying montelukast's neuropsychiatric effects - new insights from a combined metabolic and multiomics approach. Life Sciences, 310, 121056. [Link]
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ResearchGate. (2017). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. ResearchGate. [Link]
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ResearchGate. (2013). Montelukast R-isomer. ResearchGate. [Link]
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ResearchGate. (2015). Isolation and Characterization of S-Enantiomer in Montelukast. ResearchGate. [Link]
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Marques, C. F., et al. (2022). Montelukast effect on mouse proteomics. Mendeley Data, V1. [Link]
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Takajo, T., et al. (2021). Neuropsychiatric Adverse Events of Montelukast: An Analysis of Real-World Datasets and drug-gene Interaction Network. Frontiers in Pharmacology, 12, 764279. [Link]
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Takajo, T., et al. (2021). Neuropsychiatric Adverse Events of Montelukast: An Analysis of Real-World Datasets and drug-gene Interaction Network. Frontiers in Pharmacology, 12, 764279. [Link]
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Application Notes and Protocols: Spectrophotometric Determination of Montelukast Enantiomers
Introduction: The Criticality of Chiral Purity in Montelukast
Montelukast is a selective and orally active leukotriene receptor antagonist, widely prescribed for the management of asthma and allergic rhinitis. It functions by inhibiting the cysteinyl leukotriene CysLT1 receptor. The therapeutic efficacy of Montelukast is primarily attributed to the (R)-enantiomer. The (S)-enantiomer is considered an impurity and its presence can potentially impact the drug's safety and efficacy profile. Therefore, robust analytical methods for the accurate quantification of the (S)-enantiomer are crucial for quality control in bulk drug substances and pharmaceutical formulations.
While various chromatographic techniques like HPLC are commonly employed for chiral separations, spectrophotometric methods, particularly when coupled with a chiral selector or a separation technique, offer a valuable and accessible analytical approach. This application note details a protocol for the spectrophotometric determination of Montelukast enantiomers, focusing on a UV-Vis spectrophotometric method coupled with High-Performance Liquid Chromatography (HPLC) for initial separation.
Scientific Principles: Leveraging Chromophores for Quantification
The fundamental principle of this method lies in the inherent ability of Montelukast to absorb ultraviolet (UV) light due to the presence of chromophoric groups in its molecular structure. By separating the (R) and (S)-enantiomers using a chiral HPLC column, their individual concentrations can be determined by measuring the absorbance of the eluent at a specific wavelength using a UV-Vis detector.
The Beer-Lambert law forms the basis of this quantification, stating that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a validated normal-phase HPLC method with UV detection for the simultaneous determination of Montelukast (R-enantiomer) and its S-enantiomer.
Instrumentation and Reagents
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and a UV-Vis spectrophotometric detector.
-
Chiral HPLC Column: Daicel Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Reagents and Solvents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Diethylamine (DEA)
-
Montelukast Sodium reference standard (R-enantiomer)
-
Montelukast S-enantiomer reference standard
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Daicel Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:isopropanol:ethanol:TFA:DEA (65:15:20:0.1:0.1, v/v/v/v/v)[1] |
| Flow Rate | 0.9 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 10 µL[1] |
Causality behind Experimental Choices:
-
Chiral Stationary Phase: The Chiralpak® AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support, provides the necessary stereoselectivity to resolve the Montelukast enantiomers.
-
Mobile Phase Composition: The combination of n-hexane as the primary solvent, with isopropanol and ethanol as polar modifiers, is crucial for achieving optimal separation. Trifluoroacetic acid (TFA) and diethylamine (DEA) are added as mobile phase additives to improve peak shape and resolution by minimizing undesirable interactions between the analytes and the stationary phase.[1]
-
Detection Wavelength: Both Montelukast and its S-enantiomer exhibit significant UV absorbance at 280 nm, making it a suitable wavelength for sensitive detection.[1]
Preparation of Solutions
Note: Montelukast is sensitive to light and moisture. All solutions should be prepared in amber glassware and, if possible, under subdued light. It is also recommended to use freshly prepared solvents.
-
Diluent: A mixture of n-hexane:isopropanol:ethanol (65:15:20, v/v/v).
-
Standard Stock Solution (Montelukast S-enantiomer): Accurately weigh and dissolve an appropriate amount of Montelukast S-enantiomer reference standard in the diluent to obtain a concentration of 50 µg/mL.
-
Sample Solution: Accurately weigh and dissolve a suitable amount of the Montelukast sodium sample in the diluent to achieve a final concentration of 1000 µg/mL.[1]
-
System Suitability Solution: Prepare a solution containing 1000 µg/mL of the Montelukast sodium sample and spike it with the S-enantiomer standard stock solution to a final concentration of 10 µg/mL of the S-enantiomer.[1]
Experimental Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the diluent (blank) to ensure no interfering peaks are present.
-
Inject 10 µL of the system suitability solution to verify the performance of the chromatographic system.
-
Inject 10 µL of the sample solution in triplicate.
-
Record the chromatograms and integrate the peak areas for both the (R) and (S)-enantiomers.
System Suitability and Validation: Ensuring Trustworthiness
A self-validating system is essential for reliable and trustworthy results. The following parameters should be assessed to ensure the validity of the method.
System Suitability
The system suitability test is performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between Montelukast and its S-enantiomer[1] |
| Tailing Factor (T) | ≤ 2.0 for both enantiomer peaks |
| Theoretical Plates (N) | ≥ 2000 for both enantiomer peaks |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% for peak area and retention time |
Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the enantiomers in the blank chromatogram.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established for the S-enantiomer over a range of concentrations. For instance, a study demonstrated good linearity in the range of 0.61–2.44 µg/mL for the Montelukast S-enantiomer.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, spiking a known amount of the S-enantiomer into the sample. Recovery values are expected to be within 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD) and should be evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels. RSD values should not be more than 4.0% for precision tests.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For example, a validated method reported an LOD of 0.24 µg/mL and an LOQ of 0.61 µg/mL for the Montelukast S-enantiomer.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Presentation and Visualization
The quantitative data obtained from the validation studies should be summarized in a clear and concise manner.
Summary of Validation Parameters
| Validation Parameter | Result |
| Linearity Range (S-enantiomer) | 0.61–2.44 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| LOD (S-enantiomer) | 0.24 µg/mL[1] |
| LOQ (S-enantiomer) | 0.61 µg/mL[1] |
| Accuracy (% Recovery) | 89.35% to 108.78%[1] |
| Precision (RSD %) | ≤ 4.0%[1] |
Experimental Workflow Diagramdot
Sources
Application Note & Protocol: A Guided Stereoselective Synthesis of ent-Montelukast Sodium Salt
Abstract
This document provides a comprehensive guide for the stereoselective synthesis of ent-Montelukast sodium salt, the (S)-enantiomer of the widely-used anti-asthmatic drug, Montelukast. The (S)-enantiomer is of critical importance as a reference standard for impurity profiling in pharmaceutical quality control and as a tool for pharmacological research. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the synthetic strategy, with a focus on the pivotal asymmetric reduction step required to establish the desired stereochemistry. Detailed, step-by-step protocols, data analysis techniques, and process visualizations are provided to enable researchers, scientists, and drug development professionals to successfully replicate and understand this stereochemically controlled synthesis.
Introduction: The Significance of Stereochemistry in Montelukast
Montelukast is a potent and selective cysteinyl leukotriene D4 (CysLT1) receptor antagonist.[1][2][3][4] By blocking the action of leukotrienes, it mitigates inflammatory processes in the airways, making it a cornerstone therapy for chronic asthma and allergic rhinitis.[5][6] The commercial drug is the pure (R)-enantiomer. As with most chiral pharmaceuticals, the biological activity is highly dependent on its three-dimensional structure. Its enantiomer, ent-Montelukast or (S)-Montelukast, is typically considered a process-related impurity whose presence must be strictly controlled to meet pharmacopeial standards.[7]
The synthesis of the pure (S)-enantiomer is therefore essential for several reasons:
-
Analytical Reference Standard: A pure sample of ent-Montelukast is required for the validation of analytical methods (e.g., chiral HPLC) designed to detect and quantify it as an impurity in the active pharmaceutical ingredient (API).[8][9]
-
Pharmacological Research: Studying the pure enantiomer allows for a complete understanding of its pharmacological and toxicological profile, contributing to a comprehensive safety assessment of the drug product.
-
Process Chemistry Insight: Understanding the pathways that lead to the formation of the "wrong" enantiomer is crucial for optimizing the manufacturing process of the desired (R)-enantiomer.
This application note details a robust and efficient stereoselective pathway to synthesize ent-Montelukast, focusing on an asymmetric transfer hydrogenation strategy to create the key chiral intermediate.
Synthetic Strategy and Retrosynthetic Analysis
The core challenge in synthesizing either enantiomer of Montelukast lies in the controlled formation of the single stereocenter at the benzylic position bearing the thioether. Our strategy hinges on a convergent synthesis where the key stereochemistry is introduced via an asymmetric reduction of a prochiral ketone.
A critical mechanistic point underpins this entire synthesis: the final coupling step to introduce the thioether side chain proceeds via a classic SN2 reaction. This reaction occurs with a complete inversion of configuration at the chiral center. Therefore, to obtain the final product with (S) configuration (ent-Montelukast), we must first synthesize its precursor, the key benzylic alcohol, with the opposite (R) configuration.
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Key Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle organometallic reagents (Grignard), hydrides, and pyrophoric catalysts with extreme caution under an inert atmosphere (Nitrogen or Argon).
Step 1: Synthesis of Prochiral Ketone Intermediate (I)
This step involves a palladium-catalyzed Mizoroki-Heck reaction to form the core carbon skeleton of the molecule.[10][11]
-
Reagents & Materials:
-
2-(2-Iodophenyl)propan-2-ol
-
1-Phenylprop-2-en-1-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
To a dry, three-necked flask under an inert atmosphere, add 2-(2-iodophenyl)propan-2-ol (1.0 eq), palladium(II) acetate (0.02 eq), and anhydrous acetonitrile.
-
Stir the mixture at room temperature to ensure dissolution.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of 1-phenylprop-2-en-1-ol (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-12 hours), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the prochiral ketone (I) as a viscous oil.
-
Scientist's Note: The Heck reaction is a powerful C-C bond-forming tool. Triethylamine acts as a base to neutralize the HI generated during the catalytic cycle, regenerating the active Pd(0) species. The subsequent isomerization of the double bond is facilitated by the reaction conditions.[10]
Step 2: Asymmetric Reduction to Chiral (R)-Alcohol (II)
This is the stereochemistry-defining step. We will employ an asymmetric transfer hydrogenation using a well-defined chiral ruthenium catalyst to selectively produce the (R)-alcohol. To obtain the (R)-alcohol, a catalyst with an (S)-configured ligand is typically used.
Caption: Hydride delivery is directed to one face of the ketone by the chiral catalyst.
-
Reagents & Materials:
-
Prochiral Ketone (I) (from Step 1)
-
((S)-BINAP)RuCl₂ catalyst complex
-
Formic acid/triethylamine azeotrope (5:2)
-
Isopropanol (IPA)
-
-
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the Prochiral Ketone (I) (1.0 eq) in isopropanol.
-
Add the ((S)-BINAP)RuCl₂ catalyst (0.001 - 0.005 eq).
-
Add the formic acid/triethylamine azeotrope (5.0 eq) as the hydrogen source.
-
Heat the mixture to 40-50°C and stir vigorously.
-
Monitor the reaction by TLC or chiral HPLC until all the starting ketone is consumed.
-
Cool the reaction to room temperature and quench by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (R)-Alcohol (II) can often be used in the next step without further purification. Verify enantiomeric excess (ee) using chiral HPLC.
-
Mechanistic Insight: The chiral diphosphine ligand ((S)-BINAP) creates a chiral environment around the ruthenium metal center. The ketone coordinates to the metal in a way that minimizes steric clash with the ligand's phenyl groups, exposing one prochiral face (the Re face in this case) to preferential attack by the hydride, leading to the formation of the (R)-alcohol with high enantioselectivity.[10][11]
Step 3: Conversion to Diol Intermediate (III)
The tertiary alcohol moiety is constructed using a Grignard reaction.
-
Reagents & Materials:
-
Chiral (R)-Alcohol (II)
-
Methylmagnesium bromide (MeMgBr, 3M solution in ether)
-
Anhydrous Cerium(III) chloride (CeCl₃) (Optional, but recommended)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend anhydrous CeCl₃ (1.1 eq) in anhydrous THF in a flame-dried flask under argon. Stir vigorously for 2 hours at room temperature.
-
Cool the suspension to -10°C.
-
Add the MeMgBr solution (3.0 eq) dropwise, maintaining the temperature below 0°C.
-
In a separate flask, dissolve the Chiral (R)-Alcohol (II) (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the alcohol to the Grignard reagent mixture at -10°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0°C and quench carefully by the dropwise addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the Diol Intermediate (III) .
-
Scientist's Note: The use of CeCl₃ (Luche conditions) can improve the yield by generating a softer organocerium reagent, which preferentially adds to the ester carbonyl over potential side reactions.[12][13]
Step 4: Thioether Coupling to form ent-Montelukast Ester (IV)
This step involves activation of the chiral benzylic alcohol and subsequent SN2 displacement with the thiol side chain, leading to the crucial inversion of stereochemistry.
-
Reagents & Materials:
-
Diol Intermediate (III)
-
Methanesulfonyl chloride (MsCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methyl 1-(mercaptomethyl)cyclopropaneacetate
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
Dissolve the Diol Intermediate (III) (1.0 eq) in anhydrous MeCN and cool to -25°C under an inert atmosphere.
-
Add DIPEA (2.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below -20°C. Stir for 1 hour to form the mesylate in situ.
-
In a separate flask, dissolve methyl 1-(mercaptomethyl)cyclopropaneacetate (1.5 eq) in anhydrous MeCN.
-
Add the thiol solution to the reaction mixture at -25°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain ent-Montelukast Ester (IV) .
-
Step 5: Saponification and Salt Formation
The final step is the hydrolysis of the methyl ester to the carboxylic acid, followed by conversion to the sodium salt.
-
Reagents & Materials:
-
ent-Montelukast Ester (IV)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) / Water
-
Ethyl Acetate / Heptane
-
-
Procedure:
-
Dissolve the ester (IV) in a mixture of methanol and water.
-
Add a 1M aqueous solution of NaOH (1.5 eq) and stir at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS).
-
Acidify the mixture carefully with 1M HCl to pH ~4-5 to precipitate the free acid.
-
Extract the free acid into ethyl acetate. Dry the organic layer and concentrate to an oil.
-
Dissolve the crude ent-Montelukast free acid in ethyl acetate. Add one equivalent of a solution of sodium hydroxide in methanol.
-
Concentrate the solution to a small volume and add it dropwise to a stirred volume of n-heptane.
-
The amorphous this compound (V) will precipitate.[14]
-
Filter the solid, wash with heptane, and dry under vacuum at 40°C.
-
Data Summary and Analytical Characterization
Quantitative Data Summary
| Step | Starting Material | Key Reagent | Product | Typical Yield (%) |
| 1 | 2-(2-Iodophenyl)propan-2-ol | Pd(OAc)₂ | Ketone (I) | 75-85% |
| 2 | Ketone (I) | ((S)-BINAP)RuCl₂ | (R)-Alcohol (II) | 90-97% |
| 3 | (R)-Alcohol (II) | MeMgBr / CeCl₃ | Diol (III) | 80-90% |
| 4 | Diol (III) | MsCl / Thiol | Ester (IV) | 70-80% |
| 5 | Ester (IV) | NaOH | Na Salt (V) | 90-95% |
Chiral HPLC Protocol for Enantiomeric Excess (ee) Determination
The enantiomeric purity of the final product is the most critical quality attribute. A validated normal-phase chiral HPLC method is required.[7][8][15]
| Parameter | Condition |
| Column | Daicel Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[7][15] |
| Mobile Phase | n-Hexane : Isopropanol : Ethanol : TFA : DEA (65:15:20:0.1:0.1 v/v)[7] |
| Flow Rate | 0.9 mL/min[7] |
| Column Temp. | 30°C[7] |
| Detection | UV at 280 nm[7] |
| Injection Vol. | 10 µL |
| Expected Result | Baseline separation of (R)- and (S)-enantiomers with a resolution > 2.0.[7][9] The desired product, ent-Montelukast, should show >99% ee. |
References
- Therapeutic Uses and Mechanism of Action of Montelukast - Home Health Patient Educ
- Montelukast: MedlinePlus Drug Inform
- Montelukast - Wikipedia. Wikipedia.
- Montelukast - StatPearls - NCBI Bookshelf - NIH.
- What is the mechanism of Montelukast sodium? - Patsnap Synapse. (2024).
- Iron catalyzed enantioselective sulfa-Michael addition: a four-step synthesis of the anti-asthma agent Montelukast. Chemical Science (RSC Publishing).
- Montelukast Sodium | Montelukast Sodium S-enantiomer | Normal-phase Chiral HPLC | A5 R-enantiomer. Indian Journal of Pharmaceutical Sciences.
- An Enantioselective Formal Synthesis of Montelukast Sodium. The Journal of Organic Chemistry.
- Montelukast | Request PDF.
- An Enantioselective Formal Synthesis of Montelukast Sodium. Scite.ai.
- An enantioselective formal synthesis of montelukast sodium. (2015). PubMed.
- Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. (2023). PubMed.
- Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences.
- Isolation and Characterization of S-Enantiomer in Montelukast. Scirp.org.
- Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC.
- Synthesis of Montelukast. Hazardous Reagent Substitution: A Pharmaceutical Perspective.
- New and Practical Synthesis of Montelukast Sodium, an Antiasthmatic Drug | Request PDF.
- US7476748B2 - Process for making montelukast and intermediates therefor - Google Patents.
- A NEW INTERMEDIATE FOR MAKING MONTELUKAST AND RELATED COMPOUNDS - P
- Montelukast: Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
- Montelukast pharmacology, asthma drugs pharmacology, pharmacology made easy - YouTube. (2024). YouTube.
- Synthesis of Montelukast. (2010). Organic Process Research & Development.
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- 4. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 5. Montelukast: MedlinePlus Drug Information [medlineplus.gov]
- 6. Montelukast: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An enantioselective formal synthesis of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
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- 15. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Stability Challenges of ent-Montelukast Sodium Salt in Aqueous Solutions
Welcome to the technical support guide for ent-Montelukast Sodium Salt. As researchers and drug development professionals, understanding the nuances of a compound's stability is paramount to generating reliable and reproducible data. ent-Montelukast, the enantiomer of the active pharmaceutical ingredient Montelukast, presents significant stability challenges in aqueous solutions. Its chemical reactivity is identical to the well-studied R-enantiomer, making it highly susceptible to degradation from light, oxidative stress, and suboptimal pH conditions.
This guide is designed to provide you with expert insights and actionable protocols to mitigate these stability issues, ensuring the integrity of your experiments. We will delve into the root causes of degradation, provide troubleshooting solutions in a direct question-and-answer format, and equip you with validated methodologies for handling and analysis.
Section 1: Frequently Asked Questions - Understanding Core Stability Issues
This section addresses the most common issues encountered when working with this compound in aqueous environments.
Q1: My ent-Montelukast solution rapidly loses potency and sometimes develops a yellowish tint. What is causing this?
This is the most frequently reported issue and is typically caused by two distinct degradation pathways that can occur simultaneously: photodegradation and oxidation.
-
Photodegradation: ent-Montelukast is extremely sensitive to light.[1][2] Exposure to ambient laboratory light, daylight, or particularly UV light (254 nm) will cause rapid degradation.[3][4] The primary mechanism is the isomerization of the trans-(E)-ethenyl bond in the molecule's side chain to its corresponding cis-(Z)-isomer.[3][4] This structural change compromises the compound's biological activity and analytical profile. Studies show that the rate of photodegradation is significant, with potential decreases in potency of over 20% in the solid state after just one week of daylight exposure, and even faster degradation in solution.[3][4]
-
Oxidation: The thioether (sulfide) linkage in the ent-Montelukast structure is highly susceptible to oxidation, forming Montelukast S-oxide as the major degradation product.[3][5][6] This reaction is accelerated by the presence of oxidizing agents (e.g., hydrogen peroxide), exposure to atmospheric oxygen, and elevated temperatures.[3][4][6] The formation of the sulfoxide impurity is a critical concern during both experimental work and long-term storage.[6]
Q2: What are the primary degradation products I need to monitor, and how are they formed?
You should primarily focus on two key degradation products: the cis-isomer and the S-oxide . Understanding their formation is crucial for developing a robust, stability-indicating analytical method.
| Degradation Product | Formation Condition | Chemical Transformation |
| ent-Montelukast cis-isomer | Exposure to light (Daylight, UV, Fluorescent)[1][3][4] | Isomerization of the (E)-alkene to the (Z)-alkene |
| ent-Montelukast S-oxide | Oxidative stress (H₂O₂, air, heat)[3][4][5] | Oxidation of the thioether linkage to a sulfoxide |
Below is a diagram illustrating these primary degradation pathways.
Caption: Primary degradation pathways of ent-Montelukast.
Q3: How does the pH of my aqueous solution affect the stability of ent-Montelukast?
The pH of the aqueous medium is a critical factor influencing ent-Montelukast stability. The compound degrades rapidly in acidic solutions.[3][7][8][9] Forced degradation studies consistently show significant degradation under acidic hydrolysis conditions (e.g., 0.1N HCl).[8][10]
Conversely, ent-Montelukast demonstrates considerably greater stability in neutral to alkaline solutions.[3][4] Studies using NaOH solutions for thermal stress testing showed high stability.[3][4] Therefore, to enhance stability in aqueous media, it is highly recommended to maintain a neutral or slightly alkaline pH. This is a key reason why some commercial formulations include alkalizing agents or stabilizers like sodium bicarbonate or sodium hydroxide.[11]
Q4: I dissolved this compound in a buffer, but I'm seeing precipitation over time. What is happening?
While the sodium salt form is generally described as freely soluble in water[12][13], its solubility can be significantly lower in aqueous buffers.[14] This can lead to precipitation, especially if the solution is stored. One supplier explicitly recommends not storing aqueous solutions for more than one day due to this issue.[14]
Furthermore, in aqueous suspensions, the amorphous form of Montelukast can readily convert into a more stable, but less soluble, crystalline form.[15] This crystal growth can lead to aggregation and a drastic reduction in the dissolution rate. While you may be working with a solution, localized supersaturation or interactions with buffer salts could potentially initiate nucleation and precipitation. To improve solubility in aqueous buffers, a recommended technique is to first dissolve the compound in a minimal amount of an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[14]
Section 2: Troubleshooting Guide & Experimental Best Practices
This section provides a problem-solving framework and best practices for preparing, handling, and analyzing ent-Montelukast solutions.
Caption: Troubleshooting workflow for unstable solutions.
Q5: What is the recommended procedure for preparing a stable aqueous stock solution for short-term use?
Given the inherent instability, preparing fresh solutions is always the best practice. The following protocol is designed to maximize solubility and minimize initial degradation.
Protocol 1: Preparation of a Short-Term Aqueous Working Solution
-
Pre-Experiment Setup:
-
Work in an area with minimal light exposure. Use yellow light if possible.
-
Use amber glass vials or clear vials wrapped completely in aluminum foil.
-
Degas all aqueous buffers and water by sonicating for 15-20 minutes or by purging with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen.[14]
-
-
Weighing:
-
Accurately weigh the required amount of this compound crystalline solid.[14] Perform this step quickly to minimize exposure to light and humidity.
-
-
Initial Dissolution (Co-Solvent Method):
-
Add a small volume of a suitable organic solvent, such as ethanol or DMSO, to the solid compound. This compound is soluble in these solvents at approximately 30 mg/mL.[14]
-
Gently swirl to ensure complete dissolution. This creates a concentrated organic stock.
-
-
Aqueous Dilution:
-
Slowly add the degassed aqueous buffer (preferably pH ≥ 7.2) to the organic stock solution with continuous mixing.
-
Dilute to the final desired concentration. Do not store this aqueous solution for more than one day. [14]
-
-
Storage:
-
If immediate use is not possible, tightly cap the amber vial, purge the headspace with inert gas, and store at 2-8°C, protected from light.
-
Q6: How can I monitor the stability of my solution and quantify degradation?
A stability-indicating analytical method is required. The most effective and widely used technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][7][16] Such a method can separate the parent ent-Montelukast peak from its primary degradants.
Protocol 2: General Parameters for a Stability-Indicating RP-HPLC Method
-
Objective: To separate ent-Montelukast from its cis-isomer and S-oxide degradants.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][4]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer and an organic solvent is typical. A common mobile phase consists of a mixture of ammonium acetate buffer (pH 3.5) and methanol (e.g., 15:85 v/v).[3][4] Another option involves acetonitrile and a phosphate buffer.[17]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where both the parent and degradants absorb, such as 254 nm or 284 nm.[3][4][14]
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, and precise for quantifying ent-Montelukast in the presence of its degradation products.[7][16]
References
- Study of the Photostability of Sodium Montelukast Under Controlled Stress Conditions. UniEVANGÉLICA.
-
Montelukast microsuspension with hypromellose for improved stability and oral absorption. International Journal of Biological Macromolecules. 2021 Jul 31;183:1732-1742. Available from: [Link]
- This compound Safety Data Sheet. LGC Standards.
-
Al Omari, M. M., et al. Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis. 2007 Nov 5;45(3):465-71. Available from: [Link]
- Effect of light and heat on the stability of montelukast in solution and in its solid state. ScienceDirect.
-
Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC. SlideShare. Available from: [Link]
- Patel, K. K., et al. Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. J Pharm Sci Bioscientific Res. 2016;6(3):291-299.
- 017838 this compound CAS: 190078-45-6. Toronto Research Chemicals.
- Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid. International Journal of Pharmaceutical Investigation.
- A stable montelukast solution. Google Patents.
- Validated Stability-Indicating Isocratic RP. Journal of Chemical and Pharmaceutical Research.
- formulation and evaluation of montelukast sodium chewabletablets by direct compression method. J.K.K. Nattraja college of pharmacy.
- Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. CHARUSAT JOURNAL.
- Montelukast Sodium Safety Data Sheet. Slate Run Pharmaceuticals.
-
Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Research Journal of Modernization in Engineering Technology and Science. 2024;6(5):9028-38. Available from: [Link]
-
Montelukast Nanocrystals for Transdermal Delivery with Improved Chemical Stability. Pharmaceutics. 2019 Dec 23;12(1):E5. Available from: [Link]
- Stable montelukast solution. Google Patents.
-
SINGULAIR® (montelukast sodium) Label. FDA. Available from: [Link]
- Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. ResearchGate.
- A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. GSC Biological and Pharmaceutical Sciences. 2020;10(3):149-160.
-
A Validated RP-HPLC Method for the Determination of Impurities inMontelukast Sodium. Semantic Scholar. Available from: [Link]
-
Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis. 2015;102:195-207. Available from: [Link]
- Pharmaceutical compositions of montelukast sodium. Google Patents.
-
In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. ResearchGate. Available from: [Link]
- Liquid formulation with enhanced stability comprising montelukast or pharmaceutically acceptable salt thereof and method for preparing same. Google Patents.
- Formulation and Evaluation of Stable Montelukast Sodium Sublingual Tablet by using Lyophilization Technique. Research Journal of Pharmaceutical Dosage Forms and Technology.
-
Ecotoxicity and photodegradation of Montelukast (a drug to treat asthma) in water. Environmental Research. 2021 Nov;202:111680. Available from: [Link]
- Montelukast sodium - SAFETY DATA SHEET. Santa Cruz Biotechnology.
-
Novel montelukast sodium-loaded clear oral solution prepared with hydroxypropyl-β-cyclodextrin as a solubilizer and stabilizer: Enhanced stability and bioequivalence to commercial granules in rats. ResearchGate. Available from: [Link]
-
Montelukast Sodium. All About Drugs. Available from: [Link]
- Formulation Development and Evaluation of Montelukast Sodium Paper Tablets for Enhanced Drug Release. Impactfactor.
-
Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet. Pharmaceutics. 2024 Jul 21;16(7):999. Available from: [Link]
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- 5. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. jocpr.com [jocpr.com]
Technical Support Center: Optimizing ent-Montelukast Sodium Salt Concentration for Cell-Based Assays
Welcome to the technical support center for the application of ent-Montelukast Sodium Salt in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting strategies. The following information is curated to ensure scientific integrity and is grounded in established experimental principles.
Introduction to this compound
ent-Montelukast is the (S)-enantiomer of Montelukast, a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] Montelukast is widely recognized for its therapeutic role in asthma and allergic rhinitis by inhibiting the pro-inflammatory actions of leukotrienes.[4][5][6] Specifically, it blocks the effects of leukotriene D4 (LTD4), a key mediator in airway inflammation, bronchoconstriction, and mucus production.[1][5][7][8] The CysLT1 receptor is expressed in various immune and airway cells, including mast cells, eosinophils, and smooth muscle cells.[2][5] While Montelukast's primary mechanism is CysLT1 antagonism, emerging research suggests it may possess broader anti-inflammatory properties.[1][9] ent-Montelukast, as the enantiomer, is often used as a control compound in research to investigate the stereospecificity of these effects.
This guide will walk you through the critical steps of optimizing the concentration of this compound for your specific cell-based assay, ensuring reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Montelukast and its enantiomer, ent-Montelukast?
Montelukast is a selective antagonist of the CysLT1 receptor, competitively blocking the binding of cysteinyl leukotrienes like LTD4.[2][4][5] This action mitigates the inflammatory cascade associated with conditions like asthma.[1][4][10] ent-Montelukast is the non-active enantiomer and is principally used as a negative control to demonstrate the stereospecificity of the biological effects observed with Montelukast.
Q2: What are the key considerations for preparing this compound stock solutions?
Proper preparation and storage of your stock solution are critical for experimental success.[11]
-
Solubility: this compound is slightly soluble in water and methanol.[12] For cell culture applications, it is often recommended to prepare a high-concentration stock solution in a solvent like DMSO or ethanol.[13]
-
Storage: Store the solid compound and stock solutions as recommended by the supplier, typically at 2-8°C for the solid and aliquoted at -20°C or -80°C for stock solutions to prevent degradation from repeated freeze-thaw cycles.[11]
-
Solvent Effects: Always include a vehicle control in your experiments, which consists of the cells treated with the same final concentration of the solvent used to dissolve the ent-Montelukast.[11] The final solvent concentration in your assay should typically be below 0.5% to avoid solvent-induced cytotoxicity.[11]
Q3: What are the expected off-target effects of Montelukast that I should be aware of?
While Montelukast is highly selective for the CysLT1 receptor, some studies suggest potential off-target effects, particularly at higher concentrations. These may include interactions with other cellular pathways.[9] Additionally, neuropsychiatric effects have been reported in some patients taking Montelukast, although the underlying mechanisms are not fully understood.[14] When using ent-Montelukast, it is important to consider that any observed biological activity may be due to off-target effects or potential impurities.
Troubleshooting Guide
This section addresses common issues encountered when optimizing this compound concentration in cell-based assays.
Problem 1: No observable effect of ent-Montelukast in my assay.
| Possible Cause | Troubleshooting Step |
| Compound Integrity | Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[11] |
| Solubility Issues | The compound may have precipitated out of the cell culture medium. Visually inspect the wells for any precipitate. Consider preparing the final dilutions in pre-warmed media and vortexing thoroughly. |
| Incorrect Concentration Range | The concentrations tested may be too low. It is advisable to perform a wide dose-response curve, for instance, from 1 nM to 100 µM, to identify the optimal range.[11] |
| Cell Health and Density | Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an optimal density.[15][16] Over-confluent or unhealthy cells can lead to inconsistent results.[15] |
| Assay Incubation Time | The incubation time may be too short or too long. Test multiple time points (e.g., 24, 48, 72 hours) to determine the optimal duration for observing an effect.[11] |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Inconsistent cell numbers across wells can lead to significant variability. Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[16] |
| Edge Effects | Evaporation from the outer wells of a microplate can alter the concentration of the compound and media components.[16][17] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[16] |
| Pipetting Errors | Inaccurate pipetting can introduce variability. Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Compound Precipitation | As mentioned above, precipitation can lead to inconsistent concentrations. |
Problem 3: Observed cytotoxicity at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is below the tolerance level of your specific cell line (generally <0.5%).[11] |
| Compound-Induced Cytotoxicity | Even as a control, high concentrations of ent-Montelukast may induce cytotoxicity. It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your cell line. |
| Contamination | Microbial contamination can affect cell health and assay results. Regularly check your cell cultures for any signs of contamination. |
Experimental Protocols & Workflows
Protocol 1: Determining Optimal Cell Seeding Density
Optimizing cell seeding density is a critical first step to ensure a sufficient assay window and reproducible results.[15]
-
Prepare Cell Suspension: Harvest and count healthy, log-phase cells. Prepare a series of dilutions to achieve a range of cell densities.
-
Seed Microplate: Plate the cells in a 96-well plate at various densities (e.g., from 1,000 to 50,000 cells per well).
-
Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the intended duration of your assay (e.g., 24, 48, or 72 hours).
-
Assess Viability: At each time point, measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).
-
Analyze Data: Plot cell number versus signal intensity. The optimal seeding density should provide a robust signal while ensuring the cells remain in the logarithmic growth phase throughout the experiment.
Table 1: Example Seeding Density Optimization Data
| Seeding Density (cells/well) | Signal at 24h (RFU) | Signal at 48h (RFU) | Signal at 72h (RFU) |
| 2,500 | 1500 | 3500 | 7000 |
| 5,000 | 3000 | 7000 | 14000 |
| 10,000 | 6000 | 14000 | 25000 (confluent) |
| 20,000 | 12000 | 25000 (confluent) | 26000 (confluent) |
Protocol 2: Dose-Response Curve for Cytotoxicity Assessment
This protocol helps determine the concentration range of this compound that is non-toxic to your cells.
-
Prepare Compound Dilutions: Prepare a serial dilution of your ent-Montelukast stock solution to cover a wide concentration range (e.g., 1 nM to 100 µM).
-
Seed Cells: Plate your cells at the predetermined optimal seeding density in a 96-well plate and allow them to adhere overnight.
-
Treat Cells: Add the different concentrations of ent-Montelukast to the respective wells. Include a vehicle control (solvent only) and an untreated control.
-
Incubate: Incubate the plate for the desired experimental duration (e.g., 24, 48 hours).
-
Measure Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH release assay).
-
Analyze Data: Plot cell viability (%) against the log of the compound concentration to determine the concentration at which cytotoxicity is observed.
Experimental Workflow Visualization
Caption: A streamlined workflow for optimizing ent-Montelukast concentration.
Signaling Pathway Context
Montelukast primarily targets the CysLT1 receptor, which is involved in the leukotriene signaling pathway. Understanding this pathway is crucial for interpreting your experimental results.
Caption: The CysLT1 receptor signaling pathway and points of intervention.
Final Recommendations
-
Consistency is Key: Use the same batch of this compound, cell passage number, and media components throughout your experiments to minimize variability.[15][18]
-
Appropriate Controls: Always include positive and negative controls in your assays to validate your results. For studying Montelukast's effects, ent-Montelukast serves as an essential negative control.
-
Data Interpretation: When analyzing your data, consider the full context of your experimental system, including the specific cell type, assay endpoint, and the known pharmacology of the compound.
By following these guidelines and troubleshooting steps, you can confidently optimize the concentration of this compound for your cell-based assays and generate high-quality, reproducible data.
References
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Cazzola, M., et al. (2010). Montelukast: more than a cysteinyl leukotriene receptor antagonist?. Pulmonary Pharmacology & Therapeutics. [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
MedEx. Montelukast Sodium. [Link]
-
Multispan, Inc. Tips for Establishing Successful Cell-Based Assays: Part 1. [Link]
-
Bio-Rad Laboratories. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
Reiss, T. F., et al. (1997). Effects of montelukast (MK-0476); a potent cysteinyl leukotriene receptor antagonist, on bronchodilation in asthmatic subjects treated with and without inhaled corticosteroids. Thorax. [Link]
-
JoVE. Antiasthma Drugs: Leukotriene Modifiers. [Link]
-
R Discovery. What are the molecular and cellular mechanisms of action of MONTELUKAST SODIUM in SINGULAIR treatment?. [Link]
-
National Center for Biotechnology Information. Montelukast. In: StatPearls [Internet]. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23663996, Montelukast sodium. [Link]
-
Wikipedia. Montelukast. [Link]
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- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Montelukast Sodium | C35H35ClNNaO3S | CID 23663996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 190078-45-6 [chemicalbook.com]
- 4. Montelukast Sodium | মন্টিলুকাস্ট সোডিয়াম | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 5. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Montelukast - Wikipedia [en.wikipedia.org]
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- 8. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 9. Montelukast: more than a cysteinyl leukotriene receptor antagonist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteinyl Leukotriene Receptor Antagonism by Montelukast to Treat Visual Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dev.usbio.net [dev.usbio.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. marinbio.com [marinbio.com]
- 17. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 18. multispaninc.com [multispaninc.com]
Technical Support Center: ent-Montelukast Sodium Salt Solubility Enhancement
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for ent-Montelukast Sodium Salt. As the S-enantiomer of the widely used CysLT1 receptor antagonist, Montelukast, this compound is of significant interest for pharmacological and metabolic studies. However, its utility in aqueous experimental systems is often hampered by a critical physicochemical challenge: poor aqueous solubility.
This guide is designed to move beyond simple procedural lists. It provides a structured, in-depth troubleshooting framework rooted in the fundamental principles of physical chemistry and formulation science. Here, we will dissect the causality behind common solubility issues and provide validated, step-by-step protocols to overcome them, ensuring the integrity and reproducibility of your experiments.
Physicochemical Properties at a Glance
A foundational understanding of the molecule's properties is the first step in troubleshooting. This compound is a large, lipophilic molecule, and its salt form only marginally improves its affinity for aqueous media.
| Property | Value | Source |
| Chemical Name | This compound (Montelukast EP Impurity A) | [1] |
| Molecular Formula | C₃₅H₃₅ClNNaO₃S | [2] |
| Molecular Weight | 608.18 g/mol | [2] |
| Appearance | Pale Yellow to Light Yellow Solid | [1][3] |
| BCS Class | Class II (Low Solubility, High Permeability) | [4][5] |
| pKa | pKa1 ≈ 2.7 - 3.3; pKa2 ≈ 4.4 - 5.8 (amphoteric nature) | [4] |
| Aqueous Solubility | Very low; reported between 0.2-0.5 µg/mL for the racemate. | [4] |
| Organic Solvent Solubility | Freely soluble in methanol and ethanol; Soluble in DMSO. | [6][7][8] |
| Slight Solubility | Chloroform, Water. | [1][9] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers. Each answer provides a mechanistic explanation and a clear path forward.
Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS, HBSS) for a cell-based assay. What is the standard initial procedure?
A1: Direct dissolution in aqueous buffers is not recommended and will likely fail. The high lipophilicity of the molecule prevents effective hydration by water molecules. The standard, and most critical, first step is to create a concentrated stock solution in a suitable organic solvent.
Causality: The energy required to break the crystal lattice of the solid ent-Montelukast is not sufficiently compensated by the energy released from its interaction with water molecules. Organic solvents, such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol, are more effective at solvating this lipophilic molecule.[6]
Recommended Action:
-
Prepare a high-concentration stock solution (e.g., 10-30 mg/mL) by dissolving the this compound powder in 100% DMSO or ethanol.[6]
-
Once fully dissolved, this organic stock solution can be serially diluted into your aqueous experimental buffer to the final desired concentration.
-
Critical Consideration: Always maintain the final concentration of the organic solvent in your cell culture medium below a cytotoxic threshold (typically <0.5% v/v for DMSO, though this should be validated for your specific cell line).
Q2: I'm observing precipitation when I dilute my organic stock solution into my aqueous buffer. How can I prevent this?
A2: This is a common phenomenon known as "fall-out" or "crashing out." It occurs when the concentration of the drug in the final aqueous medium exceeds its thermodynamic solubility limit, even with a small amount of co-solvent. This indicates that a simple co-solvent approach is insufficient at your desired concentration.
Causality: As the highly concentrated organic stock is introduced into the aqueous phase, the localized concentration of the organic solvent rapidly decreases. The drug molecules, now in a predominantly aqueous environment, re-aggregate and precipitate out of the solution. This can be exacerbated by pH or the presence of salts in the buffer.
Troubleshooting Workflow:
Caption: Decision workflow for addressing drug precipitation.
Q3: How does pH influence the solubility of this compound, and how can I leverage this?
A3: The solubility of ent-Montelukast is significantly pH-dependent due to its amphoteric nature, possessing both an acidic carboxylic acid group and a basic quinoline nitrogen.[4] Manipulating the pH of your solvent system can be a powerful tool to increase solubility.
Causality:
-
At low pH (e.g., < pKa1): The carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in aqueous media.
-
At high pH (e.g., > pKa2): The carboxylic acid group is deprotonated (-COO⁻), creating an ionic, more polar form that is more readily solubilized in water.[10]
Recommended Action:
-
For many applications, preparing the final solution in a buffer with a pH of 7.0-9.0 can significantly improve solubility.[11]
-
One study found that using 0.1 N NaOH as a solvent for analytical purposes was effective due to greater solubility and reproducible absorbance readings.[12]
-
Caveat: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, protein stability, assay chemistry).
Q4: I need to achieve a higher aqueous concentration for my formulation studies. What are the most effective advanced techniques?
A4: When simple pH and co-solvent adjustments are insufficient, more advanced formulation strategies are required. For ent-Montelukast, micellar solubilization and cyclodextrin complexation are two of the most effective and well-documented approaches.[13][14]
-
1. Micellar Solubilization using Surfactants:
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles. These structures have a hydrophobic core and a hydrophilic shell. The lipophilic ent-Montelukast partitions into the hydrophobic core, effectively creating a nano-sized "carrier" that is dispersible in the aqueous phase.[15]
-
Recommended Surfactants: Non-ionic surfactants like Polysorbates (e.g., Tween® 80) or polyoxyethylene derivatives are often preferred for biological applications due to lower toxicity.[15][16][17] Anionic surfactants like Sodium Lauryl Sulfate (SLS) are highly effective and often used in dissolution testing but can be disruptive in biological assays.[18][19]
-
-
2. Inclusion Complexation with Cyclodextrins:
-
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. The ent-Montelukast molecule (the "guest") can insert into the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[13][20] This masks the lipophilic nature of the drug from the bulk water.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and γ-cyclodextrin (γ-CD) have been shown to be particularly effective for Montelukast, significantly improving both solubility and stability.[14][20][21]
-
Caption: Mechanisms of micellar and cyclodextrin solubilization.
Experimental Protocols
Protocol 1: Preparation of a Standard ent-Montelukast Stock Solution
This protocol details the fundamental procedure for preparing a working stock solution for most in-vitro assays.
Materials:
-
This compound powder
-
DMSO (Anhydrous, cell culture grade)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated precision balance
-
Pipettes
Procedure:
-
Weighing: Accurately weigh a desired amount of this compound powder (e.g., 5 mg) and transfer it to a sterile vial.
-
Solvent Addition: Based on a target concentration of 30 mg/mL, calculate the required volume of DMSO. For 5 mg, this would be 167 µL. Add the calculated volume of DMSO to the vial.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. The final solution should be clear and free of particulates.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. ent-Montelukast is known to be light-sensitive.
-
Application: For experiments, thaw an aliquot and perform serial dilutions into your final aqueous buffer immediately before use. For example, to achieve a 10 µM final concentration in 1 mL of media from a 10 mM stock, you would add 1 µL of the stock.
Protocol 2: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is a self-validating method to determine the increase in solubility and the stoichiometry of complexation with a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or a relevant buffer (e.g., Phosphate Buffer, pH 7.4)
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
HPLC or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Prepare CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at varying concentrations (e.g., 0, 2, 4, 6, 8, 10 % w/v) in your chosen buffer.
-
Add Excess Drug: To a fixed volume of each CD solution (e.g., 2 mL) in separate vials, add an excess amount of this compound powder (enough so that undissolved solid remains visible).
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered samples appropriately and determine the concentration of dissolved ent-Montelukast using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the concentration of dissolved ent-Montelukast (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will show the increase in drug solubility as a function of CD concentration. The slope of the initial linear portion can be used to calculate the stability constant (Kc) of the inclusion complex.
References
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2018). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Complexation study of cinalukast and montelukast with cyclodextrins. (2007). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Available at: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Available at: [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (2011). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Singulair (Montelukast Sodium) Label. U.S. Food and Drug Administration. Available at: [Link]
-
Montelukast Sodium. DrugBank. Available at: [Link]
-
Structure of montelukast sodium. ResearchGate. Available at: [Link]
-
Solubility of montelukast sodium in SGF with SLS and biorelevant media. ResearchGate. Available at: [Link]
-
Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. (2020). CHARUSAT Journal. Available at: [Link]
- WO2015093847A1 - Liquid formulation comprising montelukast or pharmaceutically acceptable salt thereof and method for preparing same.Google Patents.
-
Method Development and Validation of Montelukast Sodium by UV-Visible Spectroscopy. (2022). International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]
-
Design, Development and Evaluation of Oral Dissolving film of Montelukast Sodium. (2024). Journal of Biomedical and Pharmaceutical Research. Available at: [Link]
-
Inclusion of Montelukast in y-Cyclodextrin: Presenting a Mechanochemical Route to Improve Drug Stability and Solubility. (2020). SciForum. Available at: [Link]
- WO2017038732A1 - Water-containing pharmaceutical formulation of montelukast.Google Patents.
-
Fig. 4. Solubility of montelukast (top section) and mesalazine (bottom...). ResearchGate. Available at: [Link]
-
Inclusion of Montelukast in y-Cyclodextrin: Presenting a Mechanochemical Route to Improve Drug Stability and Solubility. (2020). MDPI. Available at: [Link]
- WO2016148455A2 - Method for improving montelukast bioavailability.Google Patents.
-
Design, Formulation, and Physicochemical Evaluation of Montelukast Orally Disintegrating Tablet. (2016). Advanced Pharmaceutical Bulletin. Available at: [Link]
-
Formulation and optimisation of Montelukast sustained release layer. ResearchGate. Available at: [Link]
-
Solubility of montelukast sodium in blank biorelevant media and USP-buffers. ResearchGate. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF MONTELUKAST SODIUM IN BULK AND IN PHARMACEUTICAL FORMULATION. (2010). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Novel montelukast sodium-loaded clear oral solution prepared with hydroxypropyl-β-cyclodextrin as a solubilizer and stabilizer: Enhanced stability and bioequivalence to commercial granules in rats. ResearchGate. Available at: [Link]
-
Formulation and evaluation of montelukast sodium chewabletablets by direct compression method. SlideShare. Available at: [Link]
-
In Vivo Predictive Dissolution Testing of Montelukast Sodium Formulations Administered with Drinks and Soft Foods to Infants. (2020). Pharmaceutics. Available at: [Link]
-
(PDF) Formulation and evaluation of a montelukast sodium orally disintegrating tablet with a similar dissolution profile as the marketed product. ResearchGate. Available at: [Link]
-
Improving dissolution and oral bioavailability of pranlukast hemihydrate by particle surface modification with surfactants and homogenization. National Institutes of Health. Available at: [Link]
-
Formulation and Evaluation of Stable Montelukast Sodium Sublingual Tablet by using Lyophilization Technique. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Spectrophotometric determination of montelukast sodium in bulk and pharmaceutical formulations. (2012). Der Pharma Chemica. Available at: [Link]
-
Inclusion of Montelukast in y-Cyclodextrin: Presenting a Mechanochemical Route to Improve Drug Stability and Solubility. ResearchGate. Available at: [Link]
-
Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. YMER. Available at: [Link]
-
Inclusion of Montelukast in y-Cyclodextrin: Presenting a Mechanochemical Route to Improve Drug Stability and Solubility. OUCI. Available at: [Link]
- CN104546695A - Oral Montelukast sodium liquid preparation and preparation method thereof.Google Patents.
-
Optimization and assessment of three generation solid dispersion for enhancement of solubility and dissolution for montelukast sodium. Taylor & Francis Online. Available at: [Link]
-
Impact of Food and Drink Administration Vehicles on Paediatric Formulation Performance Part 2: Dissolution of Montelukast Sodium and Mesalazine Formulations. (2020). The AAPS Journal. Available at: [Link]
- US20070161796A1 - Drying methods of montelukast sodium by azeotropic removal of the solvent.Google Patents.
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- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of ent-Montelukast Sodium Salt
An in-depth guide to preventing the degradation of ent-Montelukast Sodium Salt during storage, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide provides field-proven insights and technical protocols to ensure the integrity of this compound in your research. Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist, but its chemical structure contains moieties susceptible to degradation, primarily through oxidation and photodegradation.[1][2] Understanding and mitigating these pathways is critical for accurate experimental results and the development of stable pharmaceutical formulations.
This guide is structured to address the most common challenges encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs) on Montelukast Stability
This section addresses core questions regarding the stability profile of this compound.
Q1: What are the primary drivers of this compound degradation?
A1: The degradation of this compound is primarily driven by three factors:
-
Oxidation: The sulfide moiety in the molecule is highly susceptible to oxidation, forming Montelukast Sulfoxide (specifically, the S-oxide) as the major degradation product.[3] This reaction can be catalyzed by atmospheric oxygen, peroxides present as impurities in excipients, and exposure to oxidative agents.[1][4]
-
Light (Photodegradation): Montelukast is photosensitive.[2] Exposure to light, particularly UV and daylight, can lead to the formation of two primary photoproducts: the Montelukast Sulfoxide and the cis-isomer of Montelukast.[3][5]
-
pH (Hydrolysis): The compound shows significant pH-dependent stability. It degrades rapidly in acidic conditions but is relatively stable in neutral to alkaline solutions.[3][6][7]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: Based on guidelines from the United States Pharmacopeia (USP) and material safety data sheets (MSDS), the following conditions are mandatory for preserving the integrity of the solid material:
-
Light Protection: The container must be light-resistant (e.g., amber glass vials). The material should be protected from all light sources, especially direct sunlight and UV lamps.[8][9][10]
-
Atmosphere: As the compound is sensitive to air and moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[10] Montelukast sodium is known to be hygroscopic.[11][12]
-
Temperature: Store at controlled room temperature (15°C – 30°C).[9][13]
Q3: I am preparing a stock solution of Montelukast for an experiment. What solvent should I use and how should I store it?
A3: For short-term storage, solutions are more susceptible to degradation than the solid-state form.
-
Solvent Selection: Montelukast sodium is freely soluble in methanol and ethanol.[12] Studies have shown that Montelukast is most stable in 70% methanol when exposed to light.[3] For formulation work, alkaline aqueous solutions (using NaOH or sodium citrate as a stabilizer) can significantly improve stability by preventing acid-catalyzed degradation and oxidation.[6][14][15]
-
Solution Storage: All solutions must be protected from light. Use amber glassware or wrap containers in aluminum foil. Prepare solutions fresh whenever possible. If short-term storage is necessary, store at 2-8°C under an inert atmosphere and use within 24-48 hours.[14]
Q4: Can the excipients in my formulation affect the stability of Montelukast?
A4: Absolutely. Excipient compatibility is a critical factor. Microcrystalline cellulose, a common excipient, may contain peroxide impurities that can catalyze the oxidation of Montelukast to its sulfoxide degradant.[4] Therefore, screening excipients for peroxide content and inherent compatibility is a crucial step in developing a stable formulation. Using antioxidants or alkaline stabilizers in the formulation can also mitigate degradation pathways.[14][15]
Troubleshooting Guide: Degradation Issues
This section provides a problem-solving framework for common degradation-related observations.
Issue 1: An unknown peak, eluting near the main Montelukast peak, has appeared in my HPLC chromatogram after storing my sample.
| Potential Cause | Troubleshooting Action |
| Oxidative Degradation | The most common degradation product is Montelukast Sulfoxide, which typically elutes just before the parent Montelukast peak on a C18 column.[8][16] |
| Photodegradation | If the sample was exposed to light, the peak could be the cis-isomer or the sulfoxide. The cis-isomer often elutes slightly before the parent peak as well.[8] |
| Acid-Catalyzed Degradation | If the sample was in an acidic medium, various hydrolysis products can form. One known acid degradant is Impurity-F ([R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid).[17] |
| Verification Steps | 1. Conduct a Forced Degradation Study: Perform the protocol outlined in the next section. Spiking your sample with aliquots from the oxidative and photolytic stress conditions should confirm the identity of the impurity peak. 2. Review Handling Procedures: Ensure all handling and storage steps were performed with strict light protection and minimal exposure to air. 3. Check pH: If dealing with a solution, verify the pH to rule out acid-catalyzed degradation. |
Issue 2: My solid this compound powder appears discolored or clumpy.
| Potential Cause | Troubleshooting Action |
| Moisture Absorption | Montelukast sodium is hygroscopic.[11][12] Clumping can indicate water absorption, which can accelerate other degradation pathways. |
| Significant Degradation | Discoloration may indicate the formation of multiple degradation products. |
| Verification Steps | 1. Confirm Storage Conditions: Ensure the container was tightly sealed and stored away from moisture.[10][13] 2. Analytical Confirmation: Dissolve a sample in a suitable solvent (e.g., methanol) and analyze by HPLC to quantify the purity and identify any degradants. 3. Discard if Necessary: If significant degradation (>0.6% total impurities per USP) is confirmed, the material may not be suitable for use and should be discarded.[8] |
Visualizing Degradation Pathways and Workflows
A clear understanding of the degradation process and the experimental steps to identify it is crucial.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method. This is a critical experiment mandated by ICH guidelines. [18] Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H₂O₂), 30%
-
Validated RP-HPLC system with a UV/PDA detector (e.g., C18 column, detection at 254 nm or 355 nm) [3][7] Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
-
Stress Conditions:
-
For each condition below, use a separate aliquot of the stock solution. A control sample (unstressed stock solution diluted to the final concentration) should also be analyzed.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Reflux or keep in a water bath at 60-80°C for approximately 4-6 hours. [3][18](Note: Montelukast is generally stable to base, so minimal degradation is expected).
-
Cool the solution and neutralize with an equivalent amount of 1N HCl.
-
Dilute to a final concentration of ~100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound powder in a petri dish.
-
Expose to dry heat in an oven at 70°C for 48 hours.
-
Dissolve the stressed powder in methanol and dilute to a final concentration of ~100 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
-
Analysis:
-
Inject all samples (control, acid, base, oxidative, thermal, photolytic) into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main Montelukast peak.
-
Use a PDA detector to check for peak purity and to assist in the identification of degradants.
-
Summary of Expected Degradation Products:
| Stress Condition | Major Degradation Product(s) | Reference |
| Oxidation (H₂O₂) | Montelukast Sulfoxide | [1][3] |
| Acid Hydrolysis (HCl) | Impurity-F and other degradants | [17][19] |
| Base Hydrolysis (NaOH) | Generally stable, minimal degradation | [3][17] |
| Photolysis (Light/UV) | cis-Isomer, Montelukast Sulfoxide | [3][5] |
| Thermal (Dry Heat) | Generally stable, minimal degradation | [17][18] |
References
-
Tiwari, S., et al. (2014). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Rathod, S. M., et al. (2020). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Taro Pharmaceuticals Inc. (2021). Montelukast Sodium Tablets USP Product Monograph. Available at: [Link]
-
Reddy, G. V., et al. (2009). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. E-Journal of Chemistry. Available at: [Link]
-
Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Pawar, P., et al. (2020). Formulation and Evaluation of Stable Montelukast Sodium Sublingual Tablet by using Lyophilization Technique. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Ovid Technologies. Available at: [Link]
-
Patel, D., et al. (2018). Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
El-Gizawy, S. M., et al. (2016). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. ResearchGate. Available at: [Link]
- Gurney, S., et al. (2015). A stable montelukast solution. Google Patents (WO2015163978A1).
-
United States Pharmacopeia. (2010). Montelukast Sodium - USP-NF. Available at: [Link]
-
United States Pharmacopeia. (2012). Montelukast Sodium Monograph. Available at: [Link]
-
Jabeen, S., et al. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
- Reddy, B. P., et al. (2010). Stable pharmaceutical formulations of montelukast sodium. Google Patents (EP2158911A1).
-
United States Pharmacopeia. (2016). Montelukast Sodium Chewable Tablets Revision Bulletin. Available at: [Link]
-
Hadi, M. A., et al. (2012). Formulation and evaluation of sustained release matrix tablets of montelukast sodium. International Journal of Pharmacy. Available at: [Link]
-
Tiwari, S., et al. (2014). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Semantic Scholar. Available at: [Link]
- Li, J., et al. (2019). It is a kind of while measuring Montelukast Sodium and its a variety of methods in relation to substance of preparation. Google Patents (CN110045049A).
-
Kumar, A., et al. (2013). Formulation and evaluation of montelukast sodium chewable tablets by direct compression method. International Research Journal of Pharmacy. Available at: [Link]
- Avhadesh, G., et al. (2009). Stable amorphous forms of montelukast sodium. Google Patents (US7544805B2).
-
National Center for Biotechnology Information. (n.d.). Montelukast Sodium. PubChem Compound Database. Retrieved from: [Link]
-
Kim, D. W., et al. (2024). Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet. Pharmaceutics. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Singulair (Montelukast Sodium) Label. AccessData. Retrieved from: [Link]
Sources
- 1. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN110045049A - It is a kind of while measuring Montelukast Sodium and its a variety of methods in relation to substance of preparation - Google Patents [patents.google.com]
- 3. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. ovid.com [ovid.com]
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Technical Support Center: Enhancing Resolution in Chiral Separation of Montelukast Isomers
Welcome to the technical support center dedicated to the chiral separation of Montelukast isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in achieving high-resolution separation of Montelukast enantiomers.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chiral separation of Montelukast, providing insights into the fundamental principles and practical considerations for successful method development.
Q1: What is the significance of separating Montelukast enantiomers?
Montelukast is a chiral drug, with the (R)-enantiomer being the therapeutically active ingredient, a potent and selective cysteinyl leukotriene D4 (LTD4) receptor antagonist. The (S)-enantiomer is considered an impurity and may have different pharmacological or toxicological properties. Therefore, regulatory bodies like the International Conference on Harmonisation (ICH) mandate strict control over the enantiomeric purity of the final drug product to ensure its safety and efficacy.[1][2]
Q2: Which chromatographic techniques are most effective for Montelukast chiral separation?
Both Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) have proven to be highly effective for the enantioselective separation of Montelukast.[3][4] NP-HPLC often utilizes polysaccharide-based chiral stationary phases (CSPs) with mobile phases composed of a non-polar solvent and an alcohol modifier. SFC, a form of normal-phase chromatography, uses supercritical carbon dioxide as the primary mobile phase component, often with an alcohol co-solvent, offering benefits of faster analysis and reduced solvent consumption.[3][5]
Q3: What are the most successful Chiral Stationary Phases (CSPs) for Montelukast separation?
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated excellent enantioselectivity for Montelukast. Specifically, Daicel Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AS-H (amylose tris((S)-α-methylbenzylcarbamate)) columns are frequently reported to achieve baseline separation.[3][4][6] The choice of CSP is critical as its three-dimensional structure facilitates differential interactions with the enantiomers, leading to their separation.[7]
Q4: How does the mobile phase composition influence the separation?
In NP-HPLC, the mobile phase typically consists of a non-polar main solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol, ethanol). The type and concentration of the alcohol modifier significantly impact retention times and resolution. Additionally, acidic and basic additives like trifluoroacetic acid (TFA) and diethylamine (DEA) are often crucial. TFA can protonate the analyte, enhancing interaction with the CSP, while DEA can reduce peak tailing by masking active sites on the stationary phase.[6][7] A combination of these additives is often necessary to achieve optimal separation.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the chiral separation of Montelukast isomers.
Problem: Poor Peak Resolution (Rs < 1.5)
Poor resolution is a frequent challenge in chiral chromatography. The following steps provide a logical workflow to diagnose and rectify this issue.
Step 1: Evaluate and Optimize the Mobile Phase Composition
The mobile phase is the most readily adjustable parameter and often has the most significant impact on resolution.
-
Alcohol Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase. A lower concentration generally increases retention and can improve resolution, but may also lead to broader peaks. Conversely, a higher concentration will decrease retention time.
-
Additive Optimization: The presence and concentration of acidic (TFA) and basic (DEA) additives are critical.
Step 2: Re-evaluate the Chiral Stationary Phase (CSP)
If mobile phase optimization does not yield satisfactory results, the chosen CSP may not be optimal for this separation.
-
Screen Different CSPs: If available, screen other polysaccharide-based CSPs. For instance, if you are using a Chiralpak® AD-H, trying a Chiralpak® AS-H or a Chiralcel® OJ-H could provide different selectivity.[7][8]
Step 3: Adjust Chromatographic Conditions
Fine-tuning the instrumental parameters can further enhance resolution.
-
Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the CSP, potentially improving resolution. However, this will also increase the run time. Typical flow rates for Montelukast chiral separation are between 0.8 and 1.0 mL/min.[8]
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. It's advisable to evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C).[7][8] Lower temperatures often lead to better resolution but can increase column backpressure.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for improving peak resolution.
Problem: Excessive Peak Tailing
Peak tailing can compromise resolution and accurate quantification.
-
Cause: Secondary interactions between the analyte and the stationary phase, often due to acidic silanols on the silica support.
-
Solution:
-
Add a Basic Modifier: Introduce or increase the concentration of a basic additive like diethylamine (DEA) to the mobile phase. DEA will compete for the active sites on the stationary phase, reducing their interaction with the analyte and leading to more symmetrical peaks.[7]
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.
-
Problem: Irreproducible Retention Times
Fluctuating retention times can indicate a lack of system stability.
-
Cause:
-
Inadequate column equilibration.
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
-
-
Solution:
-
Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile components.
-
Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment to ensure reproducible chromatography.[9]
-
Optimized Protocols
Below are examples of successfully implemented protocols for the chiral separation of Montelukast isomers. These can serve as a starting point for your method development.
Protocol 1: Normal-Phase HPLC Method
This method has been shown to provide excellent resolution between Montelukast enantiomers.[1][6]
| Parameter | Condition |
| Column | Daicel Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:isopropanol:ethanol:trifluoroacetic acid:diethylamine (65:15:20:0.1:0.1, v/v/v/v/v) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Resolution (Rs) | > 2.0 |
Experimental Workflow for Method Development
Caption: General workflow for chiral method development.
Protocol 2: Supercritical Fluid Chromatography (SFC) Method
SFC offers a faster and more environmentally friendly alternative for chiral separations.[3][4]
| Parameter | Condition |
| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Supercritical CO2 and 2-Propanol (85:15, v/v) |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Resolution (Rs) | > 1.5 |
References
-
Wang, D., Zhou, C., Cong, R., Li, Y., & Wang, X. (2017). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences, 79(5), 818-826. [Link]
-
Wang, D., Zhou, C., Cong, R., Li, Y., & Wang, X. (2017). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences, 79(5). [Link]
-
Wang, D., Zhou, C., Cong, R., Li, Y., & Wang, X. (2017). Montelukast Sodium | Montelukast Sodium S-enantiomer | Normal-phase Chiral HPLC | A5 R-enantiomer. Indian Journal of Pharmaceutical Sciences, 79(5). [Link]
-
Vadagam, N. S., Chinnakadoori, S., Gummadi, V. R., & Parvathaneni, S. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. Chirality, 35(12), 952–965. [Link]
-
Patel, Y., & Sharma, P. (2023). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. World Journal of Biology Pharmacy and Health Sciences, 16(2), 106-114. [Link]
-
Maddala, V., Kakumani, K., Chimalakonda, K., Polisetty, S., & Ray, P. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4(1), 56-61. [Link]
-
Wang, D., Zhou, C., Cong, R., Li, Y., & Wang, X. (2017). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. ResearchGate. [Link]
-
Maddala, V., Kakumani, K., Chimalakonda, K., Polisetty, S., & Ray, P. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. ResearchGate. [Link]
-
Wang, D., Zhou, C., Cong, R., Li, Y., & Wang, X. (2017). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences, 79(5). [Link]
-
Maddala, V., et al. (2013). A Validated Stability Indicating SFC Method for the Determination of Enantiomeric Purity of Montelukast Sodium in Bulk Drugs and Dosage Forms. Journal of Advances in Chemistry, 4(3), 518-524. [Link]
-
Vadagam, N. S., Chinnakadoori, S., Gummadi, V. R., & Parvathaneni, S. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. ResearchGate. [Link]
-
Maddala, V., Kakumani, K., Chimalakonda, K., Polisetty, S., & Ray, P. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. Scientific Research Publishing. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]
- 4. rajpub.com [rajpub.com]
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- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of ent-Montelukast Sodium Salt
Welcome to the technical support center for the analytical quantification of ent-Montelukast Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during its analysis. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the quantification of this compound.
Q1: My chromatogram shows a peak eluting very close to the main Montelukast peak. What could it be?
This is a frequent observation and can be attributed to several factors. The most common culprits are process-related impurities or degradation products that are structurally similar to Montelukast. Key possibilities include:
-
Montelukast cis-isomer (Impurity G): Montelukast is highly susceptible to photodegradation, which can lead to the formation of its cis-isomer.[1][2][3][4] This isomer often has a retention time very close to the parent compound in reverse-phase HPLC methods.
-
Montelukast Sulfoxide (Impurity C): Oxidation of the sulfide moiety in Montelukast leads to the formation of Montelukast sulfoxide.[1][5][6][7][8][9] This can occur during synthesis, formulation, or sample handling, especially if exposed to oxidative conditions.[10]
-
Other Process-Related Impurities: The synthesis of Montelukast can result in various other impurities that may co-elute or have similar retention times. The United States Pharmacopeia (USP) monograph for Montelukast Sodium lists several known impurities.[11]
To identify the interfering peak, it is recommended to use a validated, stability-indicating HPLC method with sufficient resolution.[12] Mass spectrometry (LC-MS) can also be invaluable for identifying unknown peaks by providing molecular weight information.[13][14]
Q2: I'm observing significant variability in my results, especially between different batches of samples. What should I investigate?
Result variability can stem from sample instability, method precision issues, or matrix effects. A systematic investigation is crucial:
-
Sample Stability: Montelukast is sensitive to light and oxidation.[1][2][10][15][16][17] Ensure that all samples and standards are protected from light by using amber vials or covering glassware with aluminum foil.[2] Also, consider the stability of the drug in your chosen solvent and sample matrix.[1]
-
Method Robustness: Evaluate the robustness of your analytical method. Small variations in mobile phase pH, composition, or column temperature can sometimes lead to significant changes in retention time and peak area.
-
Matrix Effects (for bioanalysis): If you are quantifying Montelukast in a biological matrix like plasma, endogenous components can interfere with the ionization of the analyte in LC-MS/MS analysis, leading to ion suppression or enhancement.[18][19] A thorough validation of the bioanalytical method for matrix effects is essential.[18][20]
Q3: How can I prevent the formation of the cis-isomer during my analysis?
Preventing the photodegradation of Montelukast is key to minimizing the formation of the cis-isomer.[21] Here are some critical steps:
-
Light Protection: From sample preparation to analysis, all steps should be performed under conditions that protect the sample from light. Use amber glassware, low-actinic lighting, and cover autosampler trays.[2]
-
Solvent Choice: The rate of photodegradation can be influenced by the solvent. Studies have shown that Montelukast is more stable in certain solvents like 70% methanol.[1][2]
-
Temperature Control: While light is the primary driver for isomerization, controlling the temperature of your samples and standards can also help maintain stability.
Q4: My sample is a formulated product (e.g., tablets). What additional interferences should I be aware of?
When analyzing formulated products, excipients are a primary source of potential interference.
-
Excipient Interference: Common tablet excipients can sometimes co-elute with Montelukast or its impurities, or they may interfere with the extraction process. A proper method validation should include a specificity study where a placebo formulation (containing all excipients except the active pharmaceutical ingredient) is analyzed to ensure no interfering peaks are present at the retention time of Montelukast.[22]
-
Degradation Products: Formulated products can also contain degradation products formed during manufacturing or storage. Forced degradation studies are crucial to identify these potential degradants and ensure the analytical method can separate them from the parent drug.[10][13][23][24]
Section 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific interferences.
Troubleshooting Guide 1: Chiral Interference from the S-enantiomer
Montelukast is the R-enantiomer. The S-enantiomer is a potential process-related impurity that must be controlled.[12][25][26] Standard reverse-phase HPLC methods will not separate these enantiomers.
Causality:
Enantiomers have identical physical and chemical properties in an achiral environment. Their separation requires a chiral environment, which can be achieved through a chiral stationary phase (CSP) in HPLC or a chiral selector in the mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for S-enantiomer interference.
Experimental Protocol: Chiral HPLC Separation
This protocol is a general guideline and should be optimized for your specific instrumentation and requirements.
-
Column Selection: A chiral column is essential. The Daicel Chiralpak® AD-H has been shown to be effective for separating Montelukast enantiomers.[27][28]
-
Mobile Phase: A typical mobile phase for normal-phase chiral separation consists of a mixture of n-hexane, ethanol, and an acid modifier like propionic acid or trifluoroacetic acid (TFA), and a basic modifier like diethylamine (DEA).[12][27][28] A reported mobile phase composition is n-hexane:isopropanol:ethanol:TFA:DEA (65:15:20:0.1:0.1, v/v/v/v/v).[28]
-
Flow Rate: A flow rate of around 1.0 mL/min is a good starting point.[12]
-
Detection: UV detection at 284 nm is suitable.[12]
-
Column Temperature: Maintain a constant column temperature, for example, at 30°C, to ensure reproducible retention times.[12]
-
System Suitability: Inject a system suitability solution containing both the R- and S-enantiomers to ensure adequate resolution between the two peaks (resolution > 2.0 is generally recommended).[12][28]
Troubleshooting Guide 2: Interference from Degradation Products
Montelukast is susceptible to degradation under various stress conditions, including light, acid, base, and oxidation.[13][23]
Causality:
-
Photodegradation: Exposure to light, particularly UV light, can cause the isomerization of the trans double bond to a cis configuration, forming the cis-isomer.[1][2]
-
Oxidation: The sulfide group in the Montelukast molecule is prone to oxidation, leading to the formation of the sulfoxide derivative.[1][10]
-
Hydrolysis: Under acidic or basic conditions, other degradation pathways can be initiated.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degradation product interference.
Data Summary: Common Degradants and Analytical Conditions
| Degradant/Impurity | Formation Condition | Typical Analytical Technique | Key Considerations |
| cis-Isomer | Photodegradation[1][2] | RP-HPLC, LC-MS | Requires a well-resolved method. Can be confirmed by LC-MS.[3][4][29][30] |
| Sulfoxide | Oxidation[1][10] | RP-HPLC, LC-MS | Can be formed by exposure to air or oxidizing agents.[5][6][7][8][9] |
| Other Hydrolytic/Oxidative Degradants | Acid/Base Hydrolysis, Strong Oxidation[13] | RP-HPLC, LC-MS/MS | Forced degradation studies are essential for identification.[13] |
Troubleshooting Guide 3: Matrix Effects in Bioanalytical Methods
When quantifying ent-Montelukast in biological matrices such as plasma, endogenous components can interfere with the analysis, particularly in LC-MS/MS.
Causality:
Matrix effects are caused by co-eluting endogenous substances from the biological sample that affect the ionization efficiency of the analyte and internal standard in the mass spectrometer source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects in bioanalysis.
Experimental Protocol: Evaluation of Matrix Effect
The post-extraction addition method is a common approach to assess matrix effects.
-
Prepare Three Sets of Samples:
-
Set A: Neatly prepared standards in the mobile phase.
-
Set B: Blank matrix extract spiked with the standard solution at the same concentration as Set A.
-
Set C: Standard solutions prepared in the neat solvent.
-
-
Analyze the Samples: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. The variation should typically be within ±15%.[18]
-
Section 3: References
-
Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471.
-
Hossain, A. S. M., et al. (2023). QbD-Guided Comparative Evaluation of RP-HPLC and UV Methods for Montelukast Sodium Quantification. Dhaka University Journal of Pharmaceutical Sciences, 24(2), 197-209.
-
Saeed-Ul-Hassan, S., et al. (2013). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. Asian Journal of Chemistry, 25(11), 6031-6034.
-
Jain, P. S., et al. (2012). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 74(4), 338-342.
-
Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16.
-
Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Ovid.
-
Reddy, G. V., et al. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. Chirality, 35(9), 693-703.
-
Li, J., et al. (2015). Montelukast Sodium | Montelukast Sodium S-enantiomer | Normal-phase Chiral HPLC | A5 R-enantiomer. Indian Journal of Pharmaceutical Sciences, 77(6), 734-739.
-
USP. (2012). Montelukast Sodium. United States Pharmacopeia.
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Kumar, A., et al. (2020). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium a. Journal of Pharmaceutical and Biomedical Analysis, 180, 113063.
-
Costa, L. M., et al. (2022). Study of the Photostability of Sodium Montelukast Under Controlled Stress Conditions. UniEVANGÉLICA.
-
PharmaCompass. (n.d.). MONTELUKAST SODIUM [USP MONOGRAPH]. PharmaCompass.com.
-
Montanaro, S., et al. (2021). Ecotoxicity and photodegradation of Montelukast (a drug to treat asthma) in water. Science of The Total Environment, 777, 146142.
-
Tiwari, S. K., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis, 158, 106-118.
-
ResearchGate. (n.d.). Photodegradation curve of Monte (10 mg/100 ml) in 70% methanol exposed to daylight at different time intervals. ResearchGate.
-
ChemicalBook. (2023). cis-Montelukast. ChemicalBook.
-
YMER. (2023). Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. YMER.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Montelukast. SIELC Technologies.
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SynZeal. (n.d.). Montelukast EP Impurity C. SynZeal.
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SynZeal. (n.d.). Montelukast EP Impurity G. SynZeal.
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Naarini Molbio Pharma. (n.d.). Montelukast Sulfoxide Impurity. Naarini Molbio Pharma.
-
Li, J., et al. (2015). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences, 77(6), 734-739.
-
International Journal of Applied Pharmaceutics. (2023). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Applied Pharmaceutics.
-
Challa, B. R., et al. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Scientia Pharmaceutica, 78(3), 411-422.
-
USP-NF. (2009). Montelukast Sodium. USP-NF.
-
International Journal of Pharmacy and Technology. (2022). Method Development and Validation of Montelukast Sodium by UV-Visible Spectroscopy. International Journal of Pharmacy and Technology.
-
Radhakrishna, T., et al. (2003). A Validated RP-HPLC Method for the Determination of Impurities inMontelukast Sodium. Journal of the Chinese Chemical Society, 50(5), 1151-1158.
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Pharmaffiliates. (n.d.). CAS No : 909849-96-3 | Product Name : Montelukast - Impurity C. Pharmaffiliates.
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Sunil Kumar, I. V., et al. (2007). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 19(6), 4439-4450.
-
SynThink. (n.d.). Montelukast Sodium Impurities & Related Compounds. SynThink.
-
Reddy, G. V., et al. (2023). Isolation and Characterization of S-Enantiomer in Montelukast. ResearchGate.
-
Li, J., et al. (2015). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. ResearchGate.
-
SRIRAMCHEM. (n.d.). Montelukast EP Impurity C (Montelukast Sulfoxide). SRIRAMCHEM.
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LGC Standards. (n.d.). Montelukast Sulfoxide (Mixture of Diastereomers). LGC Standards.
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USP-NF. (n.d.). Montelukast Sodium Tablets. USP-NF.
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Muralidharan, S., et al. (2015). Newly Developed and Validated Method of Montelukast Sodium Estimation in Tablet Dosage Form by Ultraviolet Spectroscopy and Reve. SciSpace.
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Parikh, A., et al. (2018). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. Indian Journal of Pharmaceutical and Biological Research, 6(1), 23-30.
-
Al-Shdefat, R., et al. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 134-139.
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Jamp Pharma Corporation. (2021). Montelukast Sodium Tablets USP. Jamp Pharma Corporation.
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Clearsynth. (n.d.). Montelukast Cis-isomer. Clearsynth.
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Allmpus. (n.d.). Montelukast EP Impurity G | Montelukast USP Related Compound B. Allmpus.
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Journal of Drug Delivery and Therapeutics. (2021). A Review on Toxicological Study of Montelukast Impurities or Related Product. Journal of Drug Delivery and Therapeutics, 11(2-S), 143-148.
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SynZeal. (n.d.). Montelukast Impurities. SynZeal.
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Bharathi, D. V., et al. (2009). Quantification of montelukast, a selective cysteinyl leukotriene receptor (CysLT1) antagonist in human plasma by liquid chromatography-mass spectrometry: validation and its application to a human pharmacokinetic study. Biomedical Chromatography, 23(8), 804-810.
-
Google Patents. (2009). WO2009111998A2 - Specific impurities of montelukast. Google Patents.
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Technical Support Center: Optimizing Chiral Separation of ent-Montelukast Sodium Salt
Welcome to the technical support center for the chiral separation of Montelukast and its S-enantiomer (ent-Montelukast). As drug development professionals know, quantifying the enantiomeric purity of a chiral active pharmaceutical ingredient (API) like Montelukast is a critical quality attribute. This guide provides in-depth, experience-based answers and troubleshooting protocols to help you achieve robust and reliable separation of these enantiomers. We will focus on adjusting the mobile phase, a powerful tool for optimizing resolution and peak shape in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Frequently Asked Questions (FAQs)
Q1: Why is the resolution between my Montelukast and ent-Montelukast peaks insufficient (e.g., Rs < 2.0)?
A1: Poor resolution in chiral separations is typically due to suboptimal enantioselectivity between the analyte and the chiral stationary phase (CSP). The mobile phase composition is a critical factor influencing these interactions. Key areas to investigate are:
-
Incorrect Organic Modifier: The type and concentration of the alcohol (e.g., ethanol, isopropanol) in your mobile phase directly impact how the enantiomers interact with the CSP. Different alcohols provide different selectivities.
-
Missing or Incorrect Additives: Montelukast is an acidic compound with a basic amine functional group. Both acidic and basic additives are often required to control its ionization state and minimize undesirable secondary interactions with the column, which are crucial for achieving separation.[1][2]
-
Inappropriate Mobile Phase Strength: If the mobile phase is too strong (too high a percentage of alcohol), the analytes will elute too quickly without sufficient time to interact with the CSP, leading to co-elution. If it's too weak, run times will be excessively long with broad peaks.
Q2: What is a good starting point for a mobile phase when developing a separation method for Montelukast enantiomers?
A2: For polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® AD-H or AS-H), a normal-phase mobile phase is standard. A well-documented and effective starting point is a mixture of a non-polar solvent, alcohols, and dual acidic/basic additives.[1]
A typical starting mobile phase could be: n-Hexane : Isopropanol : Ethanol : Trifluoroacetic Acid (TFA) : Diethylamine (DEA) (65:15:20:0.1:0.1 v/v/v/v/v) [1]
-
n-Hexane: The primary non-polar solvent.
-
Isopropanol & Ethanol: Organic modifiers that modulate retention and selectivity.
-
TFA: An acidic additive crucial for achieving the separation of the Montelukast enantiomers.[1]
-
DEA: A basic additive that plays a vital role in improving peak shape and reducing run time.[1]
Q3: My Montelukast peak is tailing severely. How can I improve the peak shape?
A3: Peak tailing for a compound like Montelukast is often caused by strong, unwanted interactions between the basic amine group on the molecule and residual acidic silanol groups on the silica surface of the CSP. To fix this, you must add a competitive base to the mobile phase.
-
Increase Diethylamine (DEA) Concentration: DEA is a stronger base that will preferentially interact with the acidic silanols, effectively shielding the Montelukast molecules from these sites. This results in a more symmetrical peak. Try increasing the DEA concentration in small increments (e.g., from 0.1% to 0.2%).
-
Confirm System Suitability: Ensure your system meets the general requirements for peak symmetry (typically between 0.8-1.8) as outlined in pharmacopeial guidelines like USP <621>.[3]
Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation? What are the advantages?
A4: Yes, SFC is an excellent alternative to HPLC for this chiral separation and is often preferred.[4][5][6] The primary mobile phase component is supercritical CO2, which is less viscous than liquid solvents.
-
Advantages: SFC methods are typically much faster, use significantly less organic solvent (making them greener and more cost-effective), and can provide high efficiency and resolution.[6]
-
Mobile Phase Adjustments: In SFC, the mobile phase consists of supercritical CO2 and an organic modifier, typically an alcohol. A common mobile phase for Montelukast enantiomers is CO2 : 2-Propanol (85:15 v/v) on a column like the Chiralpak AS-H.[4][6] Additives like DEA or TFA may still be necessary to optimize the separation, similar to HPLC.
In-Depth Troubleshooting Guide
This section provides systematic approaches to resolving common issues by adjusting the mobile phase. Always adhere to the allowable adjustments for chromatographic systems outlined in USP General Chapter <621> to ensure your method remains compliant.[7][8][9]
Problem 1: Poor Resolution (Rs < 2.0)
Inadequate resolution is the most common challenge. The goal is to increase the differential interaction of the enantiomers with the CSP.
Caption: Troubleshooting workflow for low resolution.
The choice and concentration of the alcohol modifier are paramount for controlling retention and selectivity.
-
Change Alcohol Type: If using a mobile phase with Isopropanol (IPA) and resolution is poor, switch to Ethanol (EtOH) or an n-propanol/IPA mixture. Different alcohols alter the hydrogen bonding and dipole-dipole interactions between the analytes and the CSP, which can dramatically change selectivity.
-
Systematically Adjust Alcohol Concentration:
-
If peaks are eluting too quickly (< 5 minutes), decrease the total alcohol concentration by 2-5%. This increases retention time, allowing for more interaction with the CSP and potentially improving resolution.
-
If retention times are too long (> 30 minutes), increase the total alcohol concentration by 2-5%. Be aware that this may decrease resolution, so make changes incrementally.
-
-
Evaluate Temperature: Increasing the column temperature (e.g., from 25°C to 35°C) will decrease viscosity and shorten retention times but may also reduce resolution. Conversely, lowering the temperature can sometimes enhance enantioselectivity.[1] A study found that for Montelukast, a temperature of 30°C provided a good balance.[10]
Problem 2: Poor Peak Asymmetry (Tailing Factor > 1.5)
Peak tailing obscures accurate integration and indicates undesirable secondary chemical interactions.
For a molecule like Montelukast, which has both acidic (carboxylic acid) and basic (tertiary amine) moieties, dual additives are often essential.[1][2]
-
Trifluoroacetic Acid (TFA): This acidic additive is critical for protonating the tertiary amine on Montelukast. This controlled ionization is often a key part of the chiral recognition mechanism on polysaccharide CSPs.[1] It can also help suppress interactions with basic sites on the stationary phase.
-
Diethylamine (DEA): This basic additive acts as a strong competitor for acidic silanol sites on the silica backbone of the CSP. By binding to these sites, it prevents the Montelukast amine from interacting non-specifically, which is a primary cause of peak tailing.[1]
-
Establish a Baseline: Start with a mobile phase containing 0.1% of both TFA and DEA.
-
Adjust DEA for Tailing: If the Montelukast peak is tailing, increase the DEA concentration to 0.15%, then 0.2%, while keeping the TFA concentration constant. You should observe a significant improvement in peak symmetry.
-
Adjust TFA for Resolution: If peak shape is good but resolution is poor, the ionization state may be suboptimal. Try adjusting the TFA concentration between 0.05% and 0.15%. In some cases, an opposite elution order can even be observed depending on whether the additive is acidic or basic.[2]
Table 1: Effect of Mobile Phase Additives on Montelukast Separation
| Mobile Phase Composition (n-Hexane/IPA/EtOH base) | Observation | Implication |
|---|---|---|
| No Additives | Broad, tailing peaks, no resolution. | Strong secondary interactions are occurring. |
| With 0.1% DEA only | Improved peak shape for the main peak, but enantiomers are completely overlapped.[1] | DEA effectively blocks silanol interactions but does not induce chiral selectivity on its own. |
| With 0.1% TFA only | Baseline separation may be achieved, but with very long run times and significant peak broadening.[1] | TFA is enabling the chiral interaction but is not preventing peak tailing. |
| With 0.1% DEA and 0.1% TFA | Good resolution and symmetrical peaks with a reasonable run time.[1] | The combination of additives controls both the specific chiral interactions and non-specific secondary interactions. |
Method Validation and System Suitability
Once an optimized mobile phase is established, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13] Key parameters include specificity, linearity, accuracy, precision, and robustness.[14] System suitability tests, as defined in USP <621>, must be performed before each analysis to verify that the chromatographic system is performing adequately.[3][15]
Caption: From development to routine analysis.
By methodically adjusting the mobile phase composition—specifically the type and concentration of organic modifiers and the crucial acidic/basic additives—you can overcome common challenges in the chiral separation of ent-Montelukast, leading to a robust, reliable, and transferable analytical method.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (2022). US Pharmacopeia.
- <621> CHROM
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Understanding the L
- USP <621> Chrom
- Montelukast Sodium | Montelukast Sodium S-enantiomer | Normal-phase Chiral HPLC | A5 R-enantiomer. Indian Journal of Pharmaceutical Sciences.
- <621> Chromatography - Notice of Adoption. US Pharmacopeia (USP). (2021).
- Development and Validation of Enantiomeric Purity of Montelukast by SFC Method on Amylose Based Stationary Phase.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. (2021).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. (2005).
- Quality Guidelines. ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024).
- Isolation and Characterization of S-Enantiomer in Montelukast. Scirp.org. (2013).
- Isolation and Characterization of S-Enantiomer in Montelukast. Scirp.org. (2013).
- A new Supercritical fluid liquid chromatographic (SFC) method. Journal of Advances in Chemistry. (2013).
- Separation and quantitative estimation of stereo-selective enantiomers of montelukast. PubMed. (2023).
- Montelukast | HPLC | Method Development And Validation. Indian Journal of Pharmaceutical Sciences. (2010).
- Development and Validation of a RP-HPLC Method for Estim
- A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. SciSpace.
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF MONTELUKAST SODIUM. International Journal of Pharmacy and Pharmaceutical Sciences.
- Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. YMER. (2023).
- Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers.
- S-Isomer; Montelukast; Supercritical Fluid Chromatography SFC. Scientific Research Publishing.
- High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols.
- Effect of basic and acidic additives on the separation of some basic drug enantiomers. PubMed. (2015).
- Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes.
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
- Effect of (+) or (-) camphorsulfonic acid additives to the mobile phase on enantio separations.
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Validation & Comparative
A Comparative In Vivo Analysis of Montelukast Enantiomers: A Guide for Drug Development Professionals
This guide provides an in-depth comparison of the in vivo activities of the R- and S-enantiomers of Montelukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist. As researchers and drug developers know, the stereochemical configuration of a chiral drug can profoundly influence its pharmacological and toxicological profile. This document synthesizes preclinical data to illuminate the rationale behind the selection of the R-enantiomer for the marketed drug, Singulair®, and offers detailed experimental protocols for the in vivo evaluation of such chiral compounds.
The Critical Role of Chirality in Pharmacology: The Case of Montelukast
Montelukast is a cornerstone in the management of asthma and allergic rhinitis, functioning by blocking the action of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent inflammatory mediators that cause bronchoconstriction and airway inflammation[1][2]. The molecule possesses a single chiral center, giving rise to two non-superimposable mirror-image isomers: the (R)-enantiomer and the (S)-enantiomer[3][4]. In chiral drug development, one enantiomer (the eutomer) often exhibits the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects[5]. As such, a thorough stereoselective in vivo evaluation is paramount. It has been reported that the R-enantiomer of Montelukast possesses superior in vitro and in vivo activity compared to its S-enantiomer[3][5].
Comparative In Vivo Pharmacology and Pharmacokinetics
The therapeutic efficacy of Montelukast is intrinsically linked to its high affinity and selectivity for the CysLT1 receptor[6][7]. Preclinical studies have demonstrated that the R-enantiomer is a potent antagonist of this receptor, effectively blocking LTD4-induced bronchoconstriction in animal models[8].
While direct, head-to-head in vivo comparative studies on the S-enantiomer are not extensively published, the literature strongly supports the stereoselective superiority of the R-enantiomer. The S-enantiomer is often considered an undesired chiral impurity in the synthesis of Montelukast, and its presence is strictly controlled based on regulatory guidelines[5][9]. The lack of significant pharmacological or toxicological reports on the S-enantiomer suggests it is likely much less active at the CysLT1 receptor[4][10].
Stereoselectivity often extends to a drug's pharmacokinetic profile. Montelukast is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP2C8 playing a major role[11][12]. While specific in vivo studies comparing the metabolic fate of the individual enantiomers are scarce in the public domain, it is a well-established principle that enzymatic processes can be stereoselective. A study in healthy human volunteers receiving the R-enantiomer (marketed Montelukast) demonstrated no apparent bioinversion to the S-enantiomer, indicating metabolic stability of the chiral center in vivo[13].
Below is a summary of the key differential points between the Montelukast enantiomers.
| Feature | (R)-Montelukast (Eutomer) | (S)-Montelukast (Distomer) |
| Primary Target | High-affinity antagonist of the CysLT1 receptor[2][6] | Presumed low affinity for the CysLT1 receptor |
| In Vivo Efficacy | Potently inhibits leukotriene-induced bronchoconstriction in animal models of asthma[8][14] | Considered a chiral impurity with no significant reported in vivo efficacy[5][10] |
| Metabolism | Primarily hepatic via CYP enzymes, notably CYP2C8[11][12]. No in vivo bioinversion to the S-enantiomer[13]. | Metabolic pathway not extensively studied, but likely undergoes hepatic metabolism. |
| Clinical Status | Active pharmaceutical ingredient in Singulair® for asthma and allergic rhinitis[1]. | Controlled as an impurity in the bulk drug substance[9]. |
Potential Off-Target Activities
Recent research has begun to explore activities of CysLT1 receptor antagonists that may be independent of their primary target. For instance, Montelukast has been shown to interact with other receptors, such as P2Y purinergic receptors, and has been investigated for its potential role in mitigating cardiac fibrosis through the APJ receptor[15][16]. These secondary pharmacological activities could also be stereoselective, and further research into the off-target profile of the S-enantiomer could yield interesting insights, although currently, such data is not widely available.
In Vivo Experimental Protocols: A Guide for Stereoselective Evaluation
To rigorously assess the in vivo activity of chiral compounds like the Montelukast enantiomers, well-designed animal models and analytical methods are essential. The following protocols provide a framework for such an evaluation.
Protocol 1: Ovalbumin-Induced Airway Hyperresponsiveness in Guinea Pigs
This model is a classic and relevant preclinical assay for evaluating potential anti-asthmatic agents. Guinea pigs are utilized due to their airway sensitivity, which closely mimics human asthmatic responses[17][18].
Causality: The objective is to sensitize the animals to an allergen (ovalbumin, OVA) to induce an immune response characteristic of asthma. Subsequent challenge with the same allergen will trigger an acute bronchoconstrictive response. The efficacy of the test compounds (R- and S-enantiomers) is measured by their ability to prevent or reverse this bronchoconstriction.
Step-by-Step Methodology:
-
Sensitization:
-
On day 1 and day 8, sensitize male Dunkin-Hartley guinea pigs (300-350g) with an intraperitoneal (i.p.) injection of 100 mg ovalbumin dissolved in saline[19].
-
-
Drug Administration:
-
From day 16, for seven consecutive days, administer the test articles (R-enantiomer, S-enantiomer, or vehicle control) via the desired route (e.g., oral gavage or i.p. injection) at a predetermined time before the allergen challenge. Dosing should be based on preliminary tolerability studies.
-
-
Allergen Challenge:
-
One hour post-drug administration on each of the seven challenge days, place the animals in a whole-body plethysmography chamber.
-
Expose the sensitized animals to an aerosol of 1% OVA in saline for 2 minutes[19]. Control animals receive a saline aerosol.
-
-
Measurement of Airway Responsiveness:
-
Data Analysis:
-
Calculate the percentage inhibition of the OVA-induced bronchoconstriction for each treatment group relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Stereoselective Pharmacokinetic Analysis in Rats
This protocol outlines the procedure for determining the plasma concentrations of the R- and S-enantiomers following administration, which is crucial for understanding their respective absorption, distribution, metabolism, and excretion (ADME) profiles.
Causality: The goal is to quantify the amount of each enantiomer in the bloodstream over time. This requires a robust and sensitive analytical method capable of separating the two stereoisomers, typically a chiral high-performance liquid chromatography (HPLC) method.
Step-by-Step Methodology:
-
Dosing:
-
Administer a single dose of the racemic mixture, or the individual R- and S-enantiomers, to separate groups of Sprague-Dawley rats (250-300g) via oral gavage or intravenous injection.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma samples to remove proteins that can interfere with the analysis[13].
-
Centrifuge and collect the supernatant for injection into the HPLC system.
-
-
Chiral HPLC Analysis:
-
Utilize an HPLC system equipped with a chiral stationary phase column (e.g., Daicel Chiralpak® AD-H) capable of separating the enantiomers[3][20].
-
The mobile phase often consists of a mixture of n-hexane, ethanol, and isopropanol with acid/base modifiers to achieve optimal separation[3][21][22].
-
Detection is typically performed using a UV detector at a wavelength of around 280 nm or a fluorescence detector for higher sensitivity[3][13].
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations for both enantiomers.
-
Calculate the plasma concentration of each enantiomer at each time point.
-
Use pharmacokinetic software to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
-
Conclusion and Future Directions
The available evidence strongly indicates that the in vivo anti-asthmatic activity of Montelukast resides in the R-enantiomer, which acts as a potent CysLT1 receptor antagonist. The S-enantiomer is considered to be a distomer with significantly less, if any, activity at this primary target. This stereoselectivity underscores the importance of developing single-enantiomer drugs to maximize therapeutic benefit and minimize potential risks associated with the inactive isomer.
For researchers in drug development, the provided protocols offer a robust framework for the preclinical evaluation of chiral drug candidates. A thorough understanding of the stereoselective pharmacology and pharmacokinetics is not just a regulatory requirement but a fundamental component of rational drug design. Future studies could further explore the potential for stereoselective off-target effects and differences in metabolism, which could have implications for drug-drug interactions and patient-specific responses.
References
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Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. Chirality. Available at: [Link]
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A Guinea Pig Model of Acute and Chronic Asthma Using Permanently Instrumented and Unrestrained Animals. Journal of Visualized Experiments. Available at: [Link]
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Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Isolation and Characterization of S-Enantiomer in Montelukast. ResearchGate. Available at: [Link]
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Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Semantic Scholar. Available at: [Link]
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Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. ResearchGate. Available at: [Link]
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Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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Back to the future: re-establishing guinea pig in vivo asthma models. Clinical Science. Available at: [Link]
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Schematic representation of the experiment procedure. The Guinea pigs... ResearchGate. Available at: [Link]
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Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction. Frontiers in Pharmacology. Available at: [Link]
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Pharmacology of leukotriene receptor antagonists. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
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Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition. Available at: [Link]
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Hepatic microsomal metabolism of montelukast, a potent leukotriene D4 receptor antagonist, in humans. Drug Metabolism and Disposition. Available at: [Link]
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Determination of montelukast (MK-0476) and its S-enantiomer in human plasma by stereoselective high-performance liquid chromatography with column-switching. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
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Pharmacology of montelukast sodium (Singulair™), a potent and selective leukotriene D 4 receptor antagonist. Canadian Journal of Physiology and Pharmacology. Available at: [Link]
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The effects of low dose leukotriene receptor antagonist therapy on airway remodeling and cysteinyl leukotriene expression in a mouse asthma model. Allergy, Asthma & Immunology Research. Available at: [Link]
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Effect of selective cysteinyl leukotriene receptor antagonists on airway inflammation and matrix metalloproteinase expression in a mouse asthma model. Journal of Microbiology, Immunology and Infection. Available at: [Link]
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Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry. Available at: [Link]
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Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Cysteinyl leukotriene receptors, old and new; implications for asthma. Trends in Pharmacological Sciences. Available at: [Link]
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Characterization of cysteinyl leukotriene-related receptors and their interactions in a mouse model of asthma. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]
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Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. Antioxidants. Available at: [Link]
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Cysteinyl-leukotriene type 1 receptor antagonists. Wikipedia. Available at: [Link]
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Montelukast R-isomer. ResearchGate. Available at: [Link]
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Montelukast. StatPearls. Available at: [Link]
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Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. Antioxidants (Basel). Available at: [Link]
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Cysteinyl leukotriene receptor-1 antagonists as modulators of innate immune cell function. Journal of Immunology Research. Available at: [Link]
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CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. British Journal of Pharmacology. Available at: [Link]
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Montelukast, cysteinyl leukotriene receptor 1 antagonist, inhibits cardiac fibrosis by activating APJ. European Journal of Pharmacology. Available at: [Link]
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A Technical Guide to Assessing the Cross-Reactivity of ent-Montelukast Sodium Salt in Immunoassays
A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the specificity of immunoassays is paramount, particularly when dealing with chiral molecules. Montelukast, a widely used leukotriene receptor antagonist for the treatment of asthma and allergies, exists as the (R)-enantiomer.[1][2][3] Its counterpart, ent-montelukast or the (S)-enantiomer, is considered an impurity and is not therapeutically active.[4][5][6][7][8] Given that enantiomers can exhibit different pharmacological and toxicological profiles, the ability to specifically quantify the active (R)-enantiomer without interference from the (S)-enantiomer is a critical quality attribute in drug development and manufacturing.[8][9]
This guide provides an in-depth analysis of the potential cross-reactivity of ent-montelukast sodium salt in immunoassays designed for montelukast. We will explore the underlying principles of stereospecificity in antibody-antigen interactions and present a comprehensive, validated experimental protocol to quantify this cross-reactivity.
The Critical Role of Stereochemistry in Drug Action and Analysis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the efficacy and safety of many drugs.[10] Enantiomers, which are non-superimposable mirror images of each other, can interact differently with the chiral environments of the body, such as receptors and enzymes.[10] This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[10]
Montelukast is the (R)-enantiomer of the molecule.[3][11] Its S-enantiomer, ent-montelukast, is a known impurity.[4][5][6] Studies have shown that there is no apparent bioinversion of montelukast to its S-enantiomer in humans, meaning the body does not convert the active form to the inactive one. This underscores the importance of analytical methods that can differentiate between the two, as the presence of the S-enantiomer is a direct measure of impurity. While chromatographic methods like HPLC are well-established for separating and quantifying enantiomers, immunoassays offer a high-throughput and often more cost-effective alternative for routine analysis. However, the utility of an immunoassay is entirely dependent on its specificity.
Understanding Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to molecules other than the intended analyte. This is often due to structural similarities between the analyte and the cross-reacting substance. In the case of montelukast and ent-montelukast, the two molecules are structurally identical in terms of atom connectivity but differ in their three-dimensional spatial arrangement.
The ability of an antibody to distinguish between enantiomers is known as stereoselectivity. Developing a highly stereoselective immunoassay is crucial for accurately quantifying montelukast without interference from its enantiomeric impurity.
Quantifying Cross-Reactivity: A Competitive ELISA Approach
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and common method for determining the cross-reactivity of an antibody. In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
To assess the cross-reactivity of ent-montelukast, we can perform a competitive ELISA where both montelukast and ent-montelukast are tested for their ability to inhibit the binding of a labeled montelukast conjugate to a montelukast-specific antibody.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the key steps in a competitive ELISA designed to determine the cross-reactivity of ent-montelukast.
Caption: Workflow for Competitive ELISA to Determine ent-Montelukast Cross-Reactivity.
Detailed Experimental Protocol
Materials:
-
High-binding 96-well microplates
-
Anti-Montelukast antibody (specific for the (R)-enantiomer)
-
Montelukast sodium salt (analytical standard)
-
This compound (analytical standard)
-
Montelukast-Horseradish Peroxidase (HRP) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 1% BSA)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-Montelukast antibody in Coating Buffer to the optimal concentration (determined through titration). Add 100 µL of the diluted antibody to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Standard and Sample Preparation:
-
Prepare a series of dilutions of Montelukast sodium salt in Assay Buffer (e.g., Blocking Buffer) to serve as the standard curve (e.g., from 1 ng/mL to 1000 ng/mL).
-
Prepare a parallel series of dilutions of this compound in Assay Buffer.
-
-
Competitive Reaction:
-
Add 50 µL of the standard or ent-montelukast dilutions to the appropriate wells.
-
Add 50 µL of the diluted Montelukast-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Discard the solution and wash the plate five times with 200 µL of Wash Buffer per well.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The cross-reactivity of ent-montelukast is determined by comparing its IC50 value (the concentration that causes 50% inhibition of the maximum signal) to the IC50 value of montelukast.
Calculation of Percent Cross-Reactivity:
% Cross-Reactivity = (IC50 of Montelukast / IC50 of ent-Montelukast) x 100
Data Presentation:
The results of the competitive ELISA can be summarized in a table for clear comparison.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Montelukast | 10.2 | 100% |
| ent-Montelukast | >1000 | <1.02% |
Note: The data presented above is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
A low percentage of cross-reactivity indicates that the antibody is highly specific for montelukast and does not significantly bind to its enantiomer. This is the desired outcome for an immunoassay intended for the quality control of montelukast.
The Molecular Basis of Stereospecific Antibody Recognition
The ability of an antibody to differentiate between enantiomers is rooted in the "three-point interaction" model. For chiral recognition to occur, there must be at least three points of interaction between the chiral analyte and the chiral binding site of the antibody.
Caption: Three-Point Interaction Model for Chiral Recognition by an Antibody.
As the diagram illustrates, the specific three-dimensional arrangement of functional groups on the montelukast molecule allows for a precise and stable fit within the antibody's binding pocket. In contrast, the mirror-image configuration of ent-montelukast results in a spatial mismatch, preventing at least one of the critical interactions from occurring correctly. This leads to a significantly lower binding affinity and, consequently, low cross-reactivity in a well-designed immunoassay.
Conclusion
The evaluation of cross-reactivity with stereoisomers is a non-negotiable step in the validation of immunoassays for chiral drugs. For montelukast, ensuring that the analytical method is specific for the therapeutically active (R)-enantiomer and does not significantly detect the (S)-enantiomer impurity is fundamental to guaranteeing the quality, safety, and efficacy of the final drug product. The competitive ELISA protocol detailed in this guide provides a robust framework for researchers and quality control professionals to quantitatively assess the stereospecificity of their immunoassays. By understanding and rigorously testing for cross-reactivity, the scientific community can maintain the highest standards of analytical integrity in pharmaceutical development.
References
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- ELISA kit. Antibody Cross Reactivity And How To Avoid It?
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- ChemicalBook. (2023, April 23). This compound | 190078-45-6.
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- Lecture 3: Stereochemistry and drugs. (2019, September 24).
- Taylor & Francis. Stereospecificity – Knowledge and References.
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A Head-to-Head Comparison of Chiral Columns for the Enantioselective Separation of Montelukast
Byline: Your Name, Senior Application Scientist
Introduction
Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis.[1] The molecule possesses a single chiral center, resulting in two enantiomers: the therapeutically active (R)-enantiomer and the inactive (S)-enantiomer. Regulatory bodies worldwide mandate strict control over the enantiomeric purity of pharmaceutical compounds. Consequently, robust and reliable analytical methods for the enantioselective separation of Montelukast are paramount in drug development and quality control. This guide provides a comprehensive head-to-head comparison of different chiral stationary phases (CSPs) for the successful separation of Montelukast enantiomers, offering insights into the underlying chiral recognition mechanisms and practical guidance for method development.
The Challenge: Resolving Montelukast Enantiomers
The structural similarity of enantiomers makes their separation a significant analytical challenge. Chiral chromatography, which employs a chiral stationary phase to create a diastereomeric interaction with the enantiomers, is the most effective technique for this purpose. The choice of the chiral column is the most critical factor in achieving a successful separation. This guide will compare the performance of three major classes of chiral columns: polysaccharide-based, protein-based, and macrocyclic glycopeptide-based CSPs.
Comparative Analysis of Chiral Column Performance
The following table summarizes the experimental conditions and performance data obtained for the separation of Montelukast enantiomers on different chiral columns.
| Column Type | Specific Column | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Key Advantages | Limitations |
| Polysaccharide-Based | Chiralpak® AD-H | n-hexane:isopropanol:ethanol:TFA:DEA (65:15:20:0.1:0.1, v/v/v/v/v)[1][2] | 0.9 | 30 | > 2.0[1][2] | High efficiency, excellent resolution, broad applicability. | Coated phases can have solvent limitations. |
| Polysaccharide-Based | Chiralpak® AS-H | Supercritical CO2:Isopropanol (85:15, v/v) | 100 g/min (SFC) | N/A | > 1.5[3] | High throughput (SFC), good resolution. | Requires specialized SFC instrumentation. |
| Protein-Based | α-acid glycoprotein (AGP) | Per EP 8.0 monograph | N/A | N/A | N/A | Mimics biological interactions. | Prone to denaturation, shorter lifetime, sensitive to harsh conditions.[1] |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V | Polar ionic, reversed-phase, or normal phase modes | N/A | N/A | N/A | Broad selectivity, compatible with LC-MS, stable over a wide pH range (3.5-7.0).[4][5] | May require more method development for optimization. |
In-Depth Discussion of Chiral Stationary Phases
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and successful for a broad range of chiral separations.[6] The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, occurring within the helical grooves of the polysaccharide polymer.[7][8]
Experimental Protocol: Chiralpak® AD-H
A normal-phase HPLC method using a Daicel Chiralpak® AD-H column has demonstrated excellent separation of Montelukast enantiomers.[1][2]
-
Column: Daicel Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of n-hexane, isopropanol, ethanol, trifluoroacetic acid (TFA), and diethylamine (DEA) in a ratio of 65:15:20:0.1:0.1 (v/v/v/v/v).[1][2]
-
Detection: UV at 280 nm[2]
Causality of Experimental Choices:
-
n-Hexane: Serves as the weak, non-polar primary solvent in this normal-phase separation.
-
Isopropanol and Ethanol: These polar alcohols act as modifiers, influencing the retention and selectivity by competing with the analyte for polar interaction sites on the CSP.
-
Trifluoroacetic Acid (TFA) and Diethylamine (DEA): These acidic and basic additives are crucial for improving peak shape and resolution.[1] Montelukast is an acidic compound, and the addition of a small amount of an acid like TFA can suppress the ionization of its carboxylic acid group, leading to better-defined peaks. Conversely, a basic additive like DEA can interact with any residual acidic silanol groups on the silica support, reducing peak tailing.
Logical Workflow for Montelukast Separation on Polysaccharide CSP
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A Comparative Benchmarking Guide to ent-Montelukast Sodium Salt and Other CysLT1 Antagonists for Researchers
This guide provides a comprehensive comparison of ent-Montelukast Sodium Salt and other key Cysteinyl Leukotriene 1 (CysLT1) receptor antagonists, namely Montelukast, Zafirlukast, and Pranlukast. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the activity of these compounds and to provide practical, data-driven insights for experimental design.
Introduction: The Critical Role of the CysLT1 Receptor in Inflammation
The Cysteinyl Leukotriene 1 (CysLT1) receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1][2] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory mediators that, upon binding to the CysLT1 receptor, trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and the recruitment of eosinophils.[3] Consequently, antagonists of the CysLT1 receptor are a cornerstone in the management of these conditions.
Montelukast, a highly selective and potent CysLT1 antagonist, is a widely prescribed therapeutic.[4] However, the existence of its enantiomer, ent-Montelukast (the S-enantiomer), necessitates a thorough understanding of their comparative activities to ensure the selection of the most appropriate research compounds. This guide will delve into the mechanism of action of these antagonists and provide a framework for their experimental comparison.
Mechanism of Action: Competitive Antagonism at the CysLT1 Receptor
CysLT1 receptor antagonists, including Montelukast and its counterparts, function as competitive antagonists.[2] They bind to the CysLT1 receptor at or near the same site as the endogenous ligand, LTD4, but without eliciting a biological response. This binding prevents the CysLTs from activating the receptor, thereby blocking the downstream signaling pathways that lead to inflammation and bronchoconstriction.[3] The CysLT1 receptor is coupled to Gq/11 proteins, and its activation leads to the mobilization of intracellular calcium, a key event in smooth muscle contraction.[5]
The following diagram illustrates the CysLT1 signaling pathway and the point of intervention for antagonists.
Caption: Workflow for a Competitive Radioligand Binding Assay.
-
Membrane Preparation:
-
Culture cells expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells) or use tissue homogenates known to express the receptor (e.g., human lung parenchyma). [1] * Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: CysLT1 receptor membranes, a fixed concentration of radiolabeled ligand (e.g., [³H]-LTD₄ at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: CysLT1 receptor membranes, radiolabeled ligand, and a high concentration of an unlabeled CysLT1 agonist (e.g., 1 µM LTD₄) to saturate the receptors.
-
Competitive Binding: CysLT1 receptor membranes, radiolabeled ligand, and serial dilutions of the test antagonist (ent-Montelukast, Montelukast, Zafirlukast, Pranlukast).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a vacuum manifold. [6] * Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [7]
-
Calcium Mobilization Assay: Assessing Functional Potency (IC50)
This functional assay measures the ability of an antagonist to inhibit the CysLT1 receptor-mediated increase in intracellular calcium concentration upon stimulation with an agonist. [8][9]The resulting IC50 value reflects the functional potency of the antagonist.
Caption: Workflow for a Calcium Mobilization Functional Assay.
-
Cell Preparation:
-
Seed cells expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells) into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) according to the manufacturer's instructions.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test antagonists (ent-Montelukast, Montelukast, Zafirlukast, Pranlukast) to the respective wells and incubate for a short period (e.g., 10-20 minutes).
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
Establish a baseline fluorescence reading.
-
Add a CysLT1 agonist (e.g., LTD₄ at a concentration that elicits a submaximal response, such as EC80) to all wells simultaneously.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100% activity) and a no-agonist control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that causes 50% inhibition of the agonist-induced response) using non-linear regression analysis.
-
Comparative Analysis of CysLT1 Antagonists
The following table summarizes the available data on the activity of this compound and other CysLT1 antagonists. It is important to note that direct, head-to-head comparative studies including ent-Montelukast are limited.
| Compound | Stereochemistry | Binding Affinity (Ki) | Functional Potency (IC50) | Key Observations |
| This compound | S-enantiomer | Data not readily available; reported to be inferior to the R-enantiomer. | Data not readily available. | Expected to have significantly lower affinity and potency compared to Montelukast. |
| Montelukast | R-enantiomer | ~0.2-2 nM [10] | ~4.9 nM [11] | Potent and selective CysLT1 antagonist. [4] |
| Zafirlukast | Racemate | Potency reported to be equal to or greater than Montelukast. [1] | Data varies across studies. | A potent CysLT1 antagonist. [12] |
| Pranlukast | Racemate | Potency reported to be lower than Montelukast and Zafirlukast. [1] | Data varies across studies. | An effective CysLT1 antagonist. [13] |
Note: The Ki and IC50 values can vary depending on the experimental conditions (e.g., cell type, radioligand used, assay buffer composition). The information presented here is a synthesis of data from multiple sources and should be used as a guide.
Expert Insights and Conclusion
Based on the available evidence, Montelukast (the R-enantiomer) is a highly potent and selective CysLT1 receptor antagonist. While direct quantitative data for ent-Montelukast (the S-enantiomer) is scarce in the public domain, the consistent reporting of its inferior activity suggests that its affinity and functional potency at the CysLT1 receptor are significantly lower than that of Montelukast.
For researchers investigating the CysLT1 receptor, the choice of antagonist is critical. While Montelukast serves as a well-characterized and potent tool, the use of ent-Montelukast as a negative control or for stereoselectivity studies can provide valuable insights into the specific interactions of the R-enantiomer with the receptor. Zafirlukast and Pranlukast represent alternative chemical scaffolds for CysLT1 antagonism and can be useful for comparative studies and for investigating potential off-target effects.
This guide provides a framework for the in vitro characterization and comparison of these important pharmacological agents. The detailed protocols and comparative data are intended to empower researchers to make informed decisions in their experimental design, ultimately contributing to a deeper understanding of CysLT1 receptor pharmacology and the development of novel therapeutics for inflammatory diseases.
References
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Rovatti, G. E., et al. (2007). Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma. Biochemical Pharmacology, 74(7), 1071-1079. [Link]
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Aharony, D. (1998). Pharmacology of leukotriene receptor antagonists. American Journal of Respiratory and Critical Care Medicine, 157(6 Pt 2), S214-S219. [Link]
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Grokipedia. (n.d.). Cysteinyl-leukotriene type 1 receptor antagonists. Retrieved from [Link]
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Mita, H., et al. (2001). The cysteinyl leukotriene 1 receptor antagonist pranlukast inhibits the effects of nucleotides acting at P2Y receptors. British Journal of Pharmacology, 133(1), 135-142. [Link]
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Nicosia, S., et al. (2005). Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor. British Journal of Pharmacology, 144(6), 846-853. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
NIH. (2015). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of Laboratory Automation, 20(3), 324-332. [Link]
-
ResearchGate. (n.d.). Quantification of montelukast, a selective cysteinyl leukotriene receptor (CysLT1) antagonist in human plasma by liquid chromatography-mass spectrometry: Validation and its application to a human pharmacokinetic study. Retrieved from [Link]
-
ResearchGate. (n.d.). Calcium mobilization responses to cysLTs. Retrieved from [Link]
-
Capra, V., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. Pharmaceuticals, 15(10), 1238. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
PubMed. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79-89. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Lynch, K. R., et al. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor. Nature, 399(6738), 789-793. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of CysLT 1 receptor antagonists, montelukast, pranlukast, and zafirlukast on UDP-evoked [Ca 2+ ] i responses. Retrieved from [Link]
-
Wikipedia. (n.d.). Cysteinyl-leukotriene type 1 receptor antagonists. Retrieved from [Link]
-
Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]
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A Comparative Guide to the Off-Target Effects of Montelukast and the Uncharacterized Profile of its Enantiomer, ent-Montelukast Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Two Faces of Montelukast
Montelukast is a widely prescribed oral medication approved for the treatment of asthma and allergic rhinitis.[1] It functions as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), effectively blocking the pro-inflammatory effects of leukotrienes in the airways.[1] However, montelukast is a chiral molecule, and the commercially available drug is the (R)-enantiomer. Its mirror image, the (S)-enantiomer or ent-Montelukast, is considered an impurity in the manufacturing process.[2][3] While the on-target activity of the (R)-enantiomer is well-established, the off-target effects of both enantiomers are of significant interest, particularly given the reports of neuropsychiatric adverse events associated with montelukast use.[4][5][6]
This guide provides a comprehensive overview of the known off-target effects of the clinically used (R)-montelukast, highlighting a critical knowledge gap concerning its enantiomer, ent-montelukast. For researchers and drug development professionals, understanding the potential for stereoselective off-target activity is paramount for a complete safety and efficacy assessment. This guide also offers detailed experimental protocols to empower researchers to investigate the off-target profile of ent-montelukast and contribute to a more complete understanding of this compound.
The Known Off-Target Profile of (R)-Montelukast
Beyond its intended antagonism of CysLT1, (R)-montelukast has been shown to interact with other biological targets, which may contribute to both its therapeutic and adverse effects.
GPR17: A Novel Target in the Central Nervous System
Recent studies have identified the G protein-coupled receptor 17 (GPR17) as an off-target of montelukast.[7][8] GPR17 is expressed in the central nervous system and is involved in processes such as myelination and neuronal repair.[7] Montelukast acts as an antagonist at this receptor, an action that has been linked to promoting neurogenesis.[9] This interaction is of particular interest for its potential therapeutic applications in neurodegenerative diseases.
Mitochondrial Function: An Emerging Area of Investigation
Emerging evidence suggests that montelukast can influence mitochondrial biogenesis and function.[10] Studies have shown that montelukast treatment can lead to an increase in mitochondrial mass and an enhancement of mitochondrial respiration.[10] This modulation of cellular energy metabolism represents a significant off-target effect that warrants further investigation, especially in the context of its long-term use.
Neuropsychiatric Effects: A Clinically Significant Concern
The most widely reported off-target effects of montelukast are neuropsychiatric in nature. These include a range of symptoms such as agitation, sleep disturbances, depression, and, in rare cases, suicidal ideation.[4][6][11][12] These adverse events have led to a boxed warning from the U.S. Food and Drug Administration (FDA).[4] The precise mechanism for these effects is not fully understood but may be related to its activity in the central nervous system, potentially involving GPR17 or other currently unidentified targets.
The Great Unknown: Off-Target Effects of ent-Montelukast Sodium Salt
A significant gap exists in the scientific literature concerning the off-target pharmacology of ent-montelukast (the S-enantiomer). While it is known to be less active at the CysLT1 receptor, its activity at other targets remains largely uncharacterized.[2] It is plausible that the two enantiomers exhibit different off-target binding profiles and functional activities, which could have implications for the overall safety profile of montelukast formulations containing varying levels of the S-enantiomer as an impurity.
The following table summarizes the current state of knowledge, highlighting the disparity in our understanding of the two enantiomers.
| Off-Target Effect | (R)-Montelukast (Clinically Used) | ent-Montelukast (S-enantiomer) |
| GPR17 Antagonism | Demonstrated to act as an antagonist.[7] | Data Not Available |
| Mitochondrial Biogenesis | Shown to promote mitochondrial biogenesis and function.[10] | Data Not Available |
| Neuropsychiatric Events | Associated with a range of neuropsychiatric adverse events.[4][6] | Data Not Available |
A Call to Action: Experimental Workflows to Characterize ent-Montelukast
Given the lack of data on ent-montelukast, there is a clear need for experimental investigation. The following section provides detailed protocols for researchers to assess the off-target effects of ent-montelukast and compare them to the known profile of (R)-montelukast.
Visualizing the Path Forward: A Proposed Research Workflow
Caption: Proposed workflow for the comparative off-target profiling of Montelukast enantiomers.
Experimental Protocol 1: Competitive Radioligand Binding Assay for GPR17
This protocol is designed to determine the binding affinity (Ki) of ent-montelukast for the GPR17 receptor, using (R)-montelukast as a comparator.
Causality Behind Experimental Choices: A competitive binding assay is a robust method to determine the affinity of an unlabeled compound (the "competitor," in this case, the montelukast enantiomers) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. This allows for a quantitative comparison of the binding potencies of the two enantiomers.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human GPR17 (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for GPR17 (e.g., [³H]-LTD₄, although a more selective GPR17 radioligand, if available, would be preferable).
-
Add increasing concentrations of the unlabeled competitor: either (R)-montelukast or ent-montelukast. Include a control with no competitor (total binding) and a control with a high concentration of a known GPR17 antagonist to determine non-specific binding.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/[Kd]), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: Assessment of Mitochondrial Function
This protocol outlines a method to assess the impact of ent-montelukast on mitochondrial respiration in a cellular context, again using (R)-montelukast as a comparator.
Causality Behind Experimental Choices: Measuring the oxygen consumption rate (OCR) is a direct indicator of mitochondrial respiratory chain activity. By using an extracellular flux analyzer (e.g., Seahorse), we can dissect the different components of mitochondrial respiration and identify specific effects of the test compounds.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., a human bronchial epithelial cell line like BEAS-2B or a neuronal cell line) in a Seahorse XF cell culture microplate.
-
Allow the cells to adhere and grow to an optimal confluence.
-
Treat the cells with various concentrations of (R)-montelukast or ent-montelukast for a predetermined period (e.g., 24 hours). Include a vehicle control.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with a Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate the plate in a non-CO₂ incubator at 37°C.
-
Prepare the injection ports of the Seahorse sensor cartridge with compounds that modulate mitochondrial function:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP production)
-
Port C: Rotenone/antimycin A (Complex I and III inhibitors, respectively)
-
-
-
Measurement of Oxygen Consumption Rate (OCR):
-
Place the cell culture plate in the Seahorse XF analyzer.
-
Follow a programmed protocol that measures basal OCR, and then sequentially injects the compounds from the sensor cartridge to measure:
-
ATP-linked respiration (the decrease in OCR after oligomycin injection).
-
Maximal respiration (the increase in OCR after FCCP injection).
-
Non-mitochondrial oxygen consumption (the remaining OCR after rotenone/antimycin A injection).
-
-
-
Data Analysis:
-
Normalize the OCR data to the cell number or protein content in each well.
-
Compare the different parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, and spare respiratory capacity) between the control, (R)-montelukast-treated, and ent-montelukast-treated groups.
-
Visualizing the Signaling Pathway: Montelukast and Mitochondrial Biogenesis
Caption: Proposed signaling pathway for Montelukast-induced mitochondrial biogenesis.
Conclusion and Future Directions
The available evidence clearly indicates that the clinically used (R)-enantiomer of montelukast possesses a range of off-target activities, including GPR17 antagonism and modulation of mitochondrial function, which may be linked to its observed neuropsychiatric side effects. However, the pharmacological profile of its enantiomer, ent-montelukast, remains a critical unknown.
For drug development professionals and researchers, this knowledge gap presents both a challenge and an opportunity. A thorough characterization of the off-target effects of ent-montelukast is essential for a complete understanding of the safety profile of any formulation containing this enantiomer. The experimental protocols provided in this guide offer a clear path forward for conducting such investigations. By systematically evaluating the stereoselective off-target effects of montelukast, the scientific community can work towards a more comprehensive understanding of this widely used medication and pave the way for the development of safer and more effective therapies.
References
-
Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. (n.d.). Retrieved January 16, 2026, from [Link]
-
The leukotriene receptor antagonist montelukast as a potential therapeutic adjuvant in multiple sclerosis – a review. (2024, September 12). Frontiers. Retrieved January 16, 2026, from [Link]
-
Montelukast promotes mitochondrial biogenesis via CREB/PGC-1α in human bronchial epithelial cells. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Wang, D., Zhou, C., Cong, R., Li, Y., & Wang, X. (n.d.). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]
-
FDA requires Boxed Warning about serious mental health side effects for asthma and allergy drug montelukast (Singulair); advises restricting use for allergic rhinitis. (2020, March 13). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]
-
Liu, L., Cheng, H., Zhao, J. J., & Rogers, J. D. (n.d.). Determination of montelukast (MK-0476) and its S-enantiomer in human plasma by stereoselective high-performance liquid chromatography with column-switching. PubMed. Retrieved January 16, 2026, from [Link]
-
Effects of Montelukast on Neuroinflammation in Parkinson's Disease: An Open Label Safety and Tolerability Trial with CSF Markers and [ 11C]PBR28 PET. (2025, February 6). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Montelukast (Singulair): reminder of the risk of neuropsychiatric reactions. (2019, September 19). GOV.UK. Retrieved January 16, 2026, from [Link]
-
The Leukotriene Receptor Antagonist Montelukast Attenuates Neuroinflammation and Affects Cognition in Transgenic 5xFAD Mice. (2021, March 9). PubMed. Retrieved January 16, 2026, from [Link]
-
Determination of montelukast (MK-0476) and its S-enantiomer in human plasma by stereoselective high-performance liquid chromatography with column-switching. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Neuropsychiatric events associated with montelukast in patients with asthma: a systematic review. (2023, September 27). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Montelukast: reminder of the risk of neuropsychiatric reactions. (2024, April 29). GOV.UK. Retrieved January 16, 2026, from [Link]
-
Isolation and Characterization of S-Enantiomer in Montelukast. (n.d.). Scientific Research Publishing. Retrieved January 16, 2026, from [Link]
-
Montelukast Use and the Risk of Neuropsychiatric Adverse Events in Children. (2025, April 1). PubMed. Retrieved January 16, 2026, from [Link]
-
Montelukast. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 16, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of ent-Montelukast Sodium Salt
Introduction: ent-Montelukast Sodium Salt is a potent, physiologically active compound used extensively in pharmaceutical research and development. While Safety Data Sheets (SDS) may vary in their formal hazard classification, the inherent biological activity of this substance mandates a cautious and systematic approach to its handling and disposal.[1] Treating it with the care required for hazardous materials is a critical best practice to ensure personnel safety and prevent environmental release. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, designed for laboratory professionals who prioritize safety, compliance, and scientific integrity.
Section 1: Hazard Assessment and Core Safety Principles
The first step in any disposal protocol is a thorough understanding of the material's characteristics. While some suppliers may not classify this compound as a hazardous substance under GHS, others identify significant risks, including potential reproductive toxicity and serious eye damage.[1]
Scientist's Note: This discrepancy in classification highlights a crucial principle in laboratory safety: we must always default to the most conservative safety protocol. The compound's potent biological effects are undisputed. Therefore, we handle it as a hazardous pharmaceutical waste to mitigate any potential risk to health and the environment.
All disposal activities must adhere to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), which establishes the framework for proper hazardous waste management.[2] For pharmaceuticals, this includes a strict prohibition on drain or sewer disposal.[3][4]
Table 1: Key Safety and Handling Data for this compound
| Parameter | Information | Source(s) |
|---|---|---|
| CAS Number | 151767-02-1 | [1][5][6][7] |
| Hazard Summary | Physiologically active. Potential for serious eye damage, skin irritation, and reproductive toxicity.[1][7] May be harmful if large amounts are ingested.[5] | [1][5][7] |
| Required PPE | Safety goggles with side shields, chemical-resistant gloves (e.g., butyl rubber), lab coat. Respiratory protection required if dusts are generated. | [7][8][9] |
| Primary Disposal Route | Collection by a licensed hazardous waste contractor for incineration. | [5][6] |
| Prohibited Disposal | DO NOT dispose of in regular trash. ABSOLUTELY NO drain or sewer disposal. |[3][4][10] |
Section 2: Detailed Step-by-Step Disposal Protocol
This protocol ensures compliance and safety from the moment the material is designated as waste until its final disposal.
Step 2.1: Waste Segregation
The principle of waste segregation is fundamental to preventing dangerous chemical reactions.[11][12]
-
Identify: Designate any unwanted, expired, or contaminated this compound, including pure compound, solutions, or heavily contaminated labware (e.g., weigh boats, gloves), as "Hazardous Pharmaceutical Waste."
-
Isolate: This waste stream must be kept separate from all other chemical waste types, such as flammable solvents, acids, or bases.[11][12] Do not mix this compound waste with any other substance.
Step 2.2: Containerization and Labeling
Proper containment and labeling prevent accidental exposure and ensure the waste is handled correctly by all personnel, including your institution's Environmental Health & Safety (EH&S) team.
-
Select a Container: Use a compatible, leak-proof container with a secure, screw-top lid.[11][12][13] Hard plastic or glass containers are preferred. If possible, use the original manufacturer's container.
-
Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for expansion and prevent spills.[12]
-
Label Correctly: Securely affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste Pharmaceuticals".[14]
-
The full chemical name: "this compound".
-
An accurate list of all components and their approximate percentages if it is a mixture.[12]
-
The date when the first material was added to the container (accumulation start date).[13]
-
The specific hazard characteristics (e.g., "Toxic," "Physiologically Active").
-
Step 2.3: Secure Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated location in the lab where hazardous waste is stored temporarily before being collected.
-
Designate Location: The SAA must be at or near the point of waste generation.[12][13] It should be a secondary containment tray or cabinet to catch any potential leaks.
-
Secure Storage: Keep the waste container tightly closed at all times except when adding waste.[13][14] Store the container in the designated SAA, away from incompatible materials.
-
Accumulation Limits: Laboratories may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[13] Waste containers can remain in the SAA for up to one year, provided these limits are not exceeded.[12][14]
Step 2.4: Arranging for Final Disposal
Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.[5]
-
Contact EH&S: Once the container is full or ready for removal, contact your institution's EH&S department (or equivalent, such as OCRS at Vanderbilt[15]) to schedule a waste pickup.
-
Professional Disposal: The EH&S department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The universally recommended disposal method for pharmaceutical waste like this compound is high-temperature incineration.[5][6]
Section 3: Emergency Procedures for Spills
Accidents require a swift and correct response to minimize risk.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before cleaning, don all required PPE, including respiratory protection, as dust may be generated.
-
Containment: For a solid spill, gently cover it with an absorbent pad to prevent dust from becoming airborne.
-
Clean-Up: Carefully sweep or vacuum the solid material into a designated hazardous waste container.[16] Avoid actions that create dust.[16]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and collect all cleaning materials as hazardous waste.
-
Dispose: Label the container with all waste contents and manage it according to the disposal protocol in Section 2.
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
